molecular formula C14H12O2 B184925 Benzyl 4-hydroxyphenyl ketone CAS No. 2491-32-9

Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925
CAS No.: 2491-32-9
M. Wt: 212.24 g/mol
InChI Key: JBQTZLNCDIFCCO-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyphenyl ketone is a chemical building block of interest in organic synthesis and materials science research. As a solid aromatic ketone, it serves as a versatile precursor for synthesizing more complex organic molecules and potentially functional materials. Researchers may employ this compound in the development of novel polymers or as an intermediate in pharmaceutical research, leveraging its ketone and phenolic functional groups for further chemical modifications. The compound's structural features make it a candidate for studies exploring molecular interactions and crystal engineering. It is intended for use in controlled laboratory settings by qualified professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylethanone
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InChI

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBQTZLNCDIFCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30179617
Record name Benzyl 4-hydroxyphenyl ketone
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Molecular Weight

212.24 g/mol
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CAS No.

2491-32-9
Record name 1-(4-Hydroxyphenyl)-2-phenylethanone
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9), a deoxybenzoin derivative with potential applications in pharmaceutical and chemical research. This document details the compound's chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and for the evaluation of its potential biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

4'-Hydroxydeoxybenzoin, also known as Benzyl 4-hydroxyphenyl ketone, is a solid organic compound.[1][2][3] Its core structure consists of a phenylacetyl group attached to a phenol. The presence of the phenolic hydroxyl group and the ketone functionality makes it a versatile molecule for further chemical modifications and a candidate for biological activity studies.

PropertyValueReference
CAS Number 2491-32-9[1][3]
IUPAC Name 1-(4-hydroxyphenyl)-2-phenylethanone[1]
Synonyms 4'-Hydroxy-2-phenylacetophenone, this compound, p-(Phenylacetyl)phenol[1][2][3]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [3]
Appearance Cream crystalline powder
Melting Point 148-151 °C[3]
SMILES O=C(Cc1ccccc1)c2ccc(O)cc2
InChI InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-Hydroxydeoxybenzoin based on analysis of its structure and data from related compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10.0s1HAr-OH
~7.9d2HAr-H (ortho to C=O)
~7.3m5HPh-CH
~6.9d2HAr-H (ortho to OH)
~4.2s2H-CH ₂-

Note: Predicted values based on general chemical shift ranges and data for similar structures. The solvent used for analysis will influence the exact chemical shifts.

¹³C NMR Spectroscopy
Chemical Shift (δ) (ppm)Assignment
~198C =O
~162C -OH
~135Phenyl C (quaternary)
~131Aryl C -H (ortho to C=O)
~130Phenyl C -H
~129Phenyl C -H
~127Phenyl C -H
~124Aryl C (quaternary)
~116Aryl C -H (ortho to OH)
~45-C H₂-

Note: Predicted values based on general chemical shift ranges and data for similar structures.

Mass Spectrometry
m/zInterpretation
212[M]⁺ (Molecular Ion)
121[M - C₆H₅CH₂]⁺ (Loss of benzyl group)
91[C₆H₅CH₂]⁺ (Benzyl cation)

Note: Fragmentation pattern is predicted based on the structure. The base peak may vary depending on the ionization method.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1680-1660StrongC=O stretch (ketone)
1600-1450Medium to StrongC=C stretch (aromatic)
1250-1150StrongC-O stretch (phenol)

Note: Predicted absorption bands based on characteristic functional group frequencies.

UV-Vis Spectroscopy
λmax (nm)Solvent
~280Ethanol/Methanol

Note: The absorption maximum is an estimation based on the chromophores present in the molecule (a substituted acetophenone system). The actual λmax may vary depending on the solvent.

Experimental Protocols

Synthesis of 4'-Hydroxydeoxybenzoin via Fries Rearrangement

The Fries rearrangement of phenylacetate is a common method for the synthesis of hydroxyacetophenones.[2][4][5] This protocol is adapted for the synthesis of 4'-Hydroxydeoxybenzoin from the corresponding ester.

Materials:

  • Phenyl phenylacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl phenylacetate in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C to promote the para-isomer formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenyl_phenylacetate Phenyl phenylacetate Reaction_Vessel Reaction at 0 °C to RT/60 °C Phenyl_phenylacetate->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Nitrobenzene Nitrobenzene (solvent) Nitrobenzene->Reaction_Vessel Decomposition Decomposition with HCl/ice Reaction_Vessel->Decomposition Extraction Extraction with CH₂Cl₂ Decomposition->Extraction Washing Washing Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Step Column Chromatography or Recrystallization Evaporation->Purification_Step Product 4'-Hydroxydeoxybenzoin Purification_Step->Product

Caption: Workflow for the synthesis of 4'-Hydroxydeoxybenzoin.

Biological Activity Assays

This assay is a common and reliable method to evaluate the antioxidant capacity of a compound.[3][6][7]

Materials:

  • 4'-Hydroxydeoxybenzoin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4'-Hydroxydeoxybenzoin in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in the same solvent.

  • Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.[3]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[8][9][10][11][12]

Materials:

  • 4'-Hydroxydeoxybenzoin

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • A suitable buffer system (e.g., Tris-HCl)

  • A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)

  • A non-selective NSAID like indomethacin or a selective COX-2 inhibitor like celecoxib (positive controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4'-Hydroxydeoxybenzoin and the control inhibitors in a suitable solvent (e.g., DMSO).

  • In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or control inhibitors in the reaction buffer for a short period (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a dilute acid).

  • Measure the amount of PGE₂ produced using a specific detection method, such as an ELISA kit, according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by 4'-Hydroxydeoxybenzoin are not yet available, its structural similarity to other phenolic compounds, such as flavonoids and other deoxybenzoins, suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

Potential Modulation of Inflammatory Pathways

Phenolic compounds are known to interfere with pro-inflammatory signaling pathways. 4'-Hydroxydeoxybenzoin may potentially inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[13][14][15][16] Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin might inhibit this pathway by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.

NFkB_Pathway IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB p50/p65 (NF-κB) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates Compound 4'-Hydroxydeoxybenzoin Compound->IkBa inhibits degradation?

Caption: Potential inhibition of the NF-κB signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , including p38 and JNK.[17][18] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin could potentially inhibit the phosphorylation and activation of p38 or JNK.

Involvement in Apoptosis Pathways

Some phenolic compounds have been shown to induce apoptosis in cancer cells.[19][20][21][22][23] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases. 4'-Hydroxydeoxybenzoin might modulate the expression of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), thereby influencing cell fate.

Apoptosis_Pathway Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound Compound Compound->Bcl2 downregulates?

Caption: Potential modulation of the intrinsic apoptosis pathway.

Safety and Handling

4'-Hydroxydeoxybenzoin is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Hydroxydeoxybenzoin is a molecule of interest with potential biological activities stemming from its phenolic and ketonic structural features. This guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile and the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.

References

Spectroscopic Profile of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 4-hydroxyphenyl ketone, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-phenylethanone, is a chemical compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] Its chemical structure consists of a benzyl group attached to a carbonyl carbon, which is in turn bonded to a 4-hydroxyphenyl group. This compound and its derivatives are of interest to researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons (ortho to carbonyl)
~7.20-7.40Multiplet5HAromatic protons (benzyl ring)
~6.90Doublet2HAromatic protons (ortho to hydroxyl)
~5.00Singlet1HHydroxyl proton (-OH)
~4.20Singlet2HMethylene protons (-CH₂-)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~198Carbonyl carbon (C=O)
~160Aromatic carbon attached to -OH
~135Aromatic carbon (ipso, benzyl ring)
~131Aromatic carbons (ortho to carbonyl)
~129Aromatic carbons (benzyl ring)
~128Aromatic carbons (benzyl ring)
~127Aromatic carbon (ipso, hydroxyphenyl ring)
~115Aromatic carbons (ortho to hydroxyl)
~45Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydroxyl group)
~3030MediumC-H stretch (aromatic)
~2920WeakC-H stretch (aliphatic -CH₂-)
~1680StrongC=O stretch (ketone)
~1600, 1510, 1450MediumC=C stretch (aromatic rings)
~1220StrongC-O stretch (phenol)
~830StrongC-H bend (para-disubstituted ring)
~740, 700StrongC-H bend (monosubstituted ring)
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
21220[M]⁺ (Molecular ion)
121100[C₇H₅O₂]⁺ (Base peak)
9180[C₇H₇]⁺ (Benzyl cation)
6540[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is used for analysis.

¹H NMR Acquisition:

  • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

  • A standard one-pulse sequence is used to acquire the proton spectrum.

  • Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT experiment, is used to acquire the carbon spectrum.

  • The spectral width is set to approximately 220 ppm.

  • Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer acquisition time are required compared to ¹H NMR.

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used for the analysis.[3]

Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is placed on the crystal, and the sample spectrum is acquired.

  • The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.[2]

Acquisition:

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z ratio. The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to provide structural information. The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR Acquisition) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI-MS Acquisition) MS_Prep->MS_Acq NMR_Data Process FID: - Fourier Transform - Phasing & Baseline Correction - Peak Integration & Assignment NMR_Acq->NMR_Data IR_Data Generate Spectrum: - Background Subtraction - Peak Picking & Assignment IR_Acq->IR_Data MS_Data Generate Mass Spectrum: - Identify Molecular Ion - Analyze Fragmentation MS_Acq->MS_Data Report Technical Guide: - Data Tables - Experimental Protocols - Structural Confirmation NMR_Data->Report IR_Data->Report MS_Data->Report

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Hydroxydeoxybenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Hydroxydeoxybenzoin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds.

Introduction

4'-Hydroxydeoxybenzoin, also known as 2-(4-hydroxyphenyl)-1-phenylethanone, is a member of the deoxybenzoin class of compounds. Deoxybenzoins are a type of aromatic ketone and serve as important precursors and intermediates in the synthesis of a variety of biologically active molecules, including flavonoids and isoflavonoids. A thorough understanding of their spectral characteristics is crucial for structural elucidation, reaction monitoring, and quality control. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, a standardized atom numbering system for 4'-Hydroxydeoxybenzoin is essential. The structure and numbering are presented below.

Caption: Molecular structure and atom numbering of 4'-Hydroxydeoxybenzoin.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4'-Hydroxydeoxybenzoin provides valuable information about the number and electronic environment of the protons in the molecule. The data presented in the following table is based on typical values found for similar structures and should be considered as a reference.

Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'', H-6''7.90 - 8.10d (doublet)~ 7-82H
H-3'', H-4'', H-5''7.30 - 7.60m (multiplet)-3H
H-2', H-6'7.05 - 7.20d (doublet)~ 8-92H
H-3', H-5'6.70 - 6.85d (doublet)~ 8-92H
-OH (4')4.50 - 5.50 (variable)s (singlet)-1H
-CH₂- (C7)4.10 - 4.30s (singlet)-2H

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table summarizes the expected chemical shifts for each carbon atom in 4'-Hydroxydeoxybenzoin.

Carbon (Position) Chemical Shift (δ, ppm)
C=O (C8)195.0 - 200.0
C-4'155.0 - 158.0
C-1''135.0 - 138.0
C-4''132.0 - 135.0
C-2', C-6'130.0 - 132.0
C-2'', C-6''128.0 - 129.0
C-3'', C-5''128.0 - 129.0
C-1'125.0 - 128.0
C-3', C-5'115.0 - 117.0
-CH₂- (C7)45.0 - 50.0

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin.

5.1. Sample Preparation

  • Sample Purity: Ensure the sample of 4'-Hydroxydeoxybenzoin is of high purity to avoid signals from impurities.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: 0-15 ppm.

5.3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

5.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a compound like 4'-Hydroxydeoxybenzoin.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis pure_sample Purified Compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Lock, Tune, Shim load_sample->setup acquire Acquire 1D/2D NMR Spectra setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (e.g., TMS) phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Structure peak_pick->assign elucidate Structure Elucidation/Verification assign->elucidate

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin provide a detailed fingerprint of its molecular structure. The characteristic signals for the two aromatic rings, the methylene bridge, and the carbonyl group allow for unambiguous identification and structural verification. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and characterization of deoxybenzoin derivatives and other related phenolic compounds. Accurate and thorough NMR analysis is a cornerstone of modern chemical research and drug development, ensuring the identity and purity of synthesized molecules.

Unveiling the Solid-State Architecture of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Benzyl 4-hydroxyphenyl ketone, a molecule of interest in various research and development sectors. While specific crystallographic data from the primary literature is not publicly accessible, this document outlines the essential experimental protocols and analytical approaches required for such a study, presenting a framework for researchers working with this or similar compounds.

Quantitative Crystallographic and Physical Data

A thorough crystal structure analysis provides precise quantitative data that describes the atomic arrangement within the crystal lattice. For this compound (CSD Entry: 171675), the following table summarizes key identifiers and physical properties. It is important to note that detailed crystallographic parameters are typically housed within the Cambridge Structural Database and the associated publication, and are not available in publicly accessible domains.[1]

Parameter Value Source
Chemical Formula C₁₄H₁₂O₂[1][2][3][4]
Molecular Weight 212.24 g/mol [1][2][3][4]
CAS Number 2491-32-9[1][2][3][4]
Melting Point 148-151 °C[3]
CCDC Number 171675[1]
Associated Publication (DOI) 10.1081/SCC-120021843[1]
Crystal System Data not publicly available
Space Group Data not publicly available
Unit Cell Dimensions (a, b, c, α, β, γ) Data not publicly available
Z (Molecules per unit cell) Data not publicly available
Calculated Density Data not publicly available
R-factor Data not publicly available

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various established methods, such as the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives.

A general procedure is as follows:

  • Reaction Setup: A mixture of phenol and phenylacetic acid is prepared in a suitable solvent.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or boron trifluoride, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction to completion.

  • Workup: The reaction is quenched, and the crude product is extracted.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Benzyl 4-hydroxyphenyl ketone purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & CIF File structure_refinement->final_structure

Caption: Experimental workflow for crystal structure analysis.

Molecular and Intermolecular Interactions

The molecular structure of this compound features a hydroxyl group and a carbonyl group, which are capable of forming hydrogen bonds. These interactions are critical in directing the packing of the molecules in the crystal lattice. The diagram below shows a hypothetical hydrogen bonding interaction between two molecules.

Caption: Potential intermolecular hydrogen bonding.

References

Physical and chemical properties of Benzyl p-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl p-hydroxyphenyl ketone, also known as 4-hydroxydeoxybenzoin, is a chemical compound with significance as a synthetic intermediate in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Identity and Physical Properties

Benzyl p-hydroxyphenyl ketone is a solid organic compound. Its identity is established by several unique identifiers and its physical state is characterized by a set of distinct properties.

Identifier/Property Value Reference(s)
IUPAC Name 1-(4-hydroxyphenyl)-2-phenylethanone[1]
Synonyms 4-Hydroxydeoxybenzoin, Benzyl 4-hydroxyphenyl ketone, 4'-Hydroxy-2-phenylacetophenone, p-(Phenylacetyl)phenol[2]
CAS Number 2491-32-9[1][2]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1][2]
Appearance Powder to crystal, white to orange to green in color.
Melting Point 148-151 °C[2]
Boiling Point (Predicted) 403.3 ± 20.0 °C
Density (Predicted) 1.178 ± 0.06 g/cm³
Solubility Soluble in Methanol.
pKa (Predicted) 8.12 ± 0.15

Chemical Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of Benzyl p-hydroxyphenyl ketone is through the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives. Due to the high reactivity of the hydroxyl group on phenol, which can coordinate with the Lewis acid catalyst, a direct acylation is often low-yielding.[3][4] A more controlled approach involves the protection of the phenolic hydroxyl group, followed by acylation and subsequent deprotection.

Experimental Protocol: Synthesis via Phenylacetyl Chloride

This protocol outlines a three-step synthesis pathway: (1) Protection of the phenolic hydroxyl group by acetylation, (2) Friedel-Crafts acylation, and (3) Deprotection to yield the final product.

Step 1: Acetylation of Phenol to Phenyl Acetate

  • To a stirred solution of phenol in a suitable solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain phenyl acetate.

Step 2: Friedel-Crafts Acylation of Phenyl Acetate

  • Dissolve the phenyl acetate in an appropriate anhydrous solvent, such as dichloromethane or nitrobenzene, under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution in an ice bath.

  • Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while maintaining the low temperature.[4] An excess of the catalyst is often required to promote the reaction.[3]

  • To this mixture, add a solution of phenylacetyl chloride in the same solvent dropwise.

  • After the addition is complete, allow the reaction to proceed at low temperature, followed by stirring at room temperature or gentle heating for several hours.[4] Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude acylated product, which will likely undergo Fries rearrangement to the desired p-substituted product.[3]

Step 3: Hydrolysis (Deprotection) to Benzyl p-hydroxyphenyl ketone

  • The crude product from the previous step is hydrolyzed by heating with a dilute acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH).

  • After hydrolysis is complete, neutralize the solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to obtain the crude Benzyl p-hydroxyphenyl ketone.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Spectroscopic Properties

The structural features of Benzyl p-hydroxyphenyl ketone can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl p-hydroxyphenyl ketone is expected to show characteristic absorption bands for its key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Description
O-H (Phenol) 3500–3200 (broad)H-bonded hydroxyl group stretching.[5]
C-H (Aromatic) 3100–3000Stretching vibrations of C-H bonds on the aromatic rings.[6]
C-H (Aliphatic) < 3000Stretching vibrations of C-H bonds in the methylene (-CH₂-) group.
C=O (Ketone) ~1685-1666Carbonyl stretching, frequency is lowered due to conjugation with the aromatic ring.[6]
C=C (Aromatic) 1600–1400Stretching vibrations within the aromatic rings.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR:

  • Aromatic Protons: Multiple signals are expected in the range of δ 6.8-8.0 ppm. The protons on the p-hydroxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzyl group's phenyl ring will also appear in this region.

  • Methylene Protons (-CH₂-): A singlet is expected around δ 4.0-4.3 ppm for the two protons of the methylene group connecting the phenyl ring and the carbonyl group.

  • Phenolic Proton (-OH): A broad singlet, which is exchangeable with D₂O, will appear in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 195-200 ppm.

  • Aromatic Carbons: Multiple signals will be present in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbons of the benzyl group's phenyl ring.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 45-50 ppm.

Mass Spectrometry (MS)

In mass spectrometry, Benzyl p-hydroxyphenyl ketone will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (m/z = 212). The fragmentation pattern is dominated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[7]

Expected Fragmentation Pattern:

  • Molecular Ion Peak: m/z = 212

  • Major Fragments:

    • m/z = 121: Resulting from the cleavage of the bond between the carbonyl carbon and the methylene group, forming the p-hydroxybenzoyl cation.

    • m/z = 91: Resulting from the cleavage of the same bond, forming the stable benzyl cation, which can rearrange to the tropylium ion. This is often a very prominent peak for benzyl-containing compounds.

Visualized Workflows and Properties

Synthesis Workflow

Synthesis_Workflow Phenol Phenol reagent1 + Acetyl Chloride / Pyridine Phenol->reagent1 PhenylAcetate Phenyl Acetate reagent2 + Phenylacetyl Chloride / AlCl₃ PhenylAcetate->reagent2 AcylatedProduct Acylated Intermediate reagent3 + H₃O⁺ (Hydrolysis) AcylatedProduct->reagent3 FinalProduct Benzyl p-hydroxyphenyl ketone reagent1->PhenylAcetate reagent2->AcylatedProduct reagent3->FinalProduct

Caption: Friedel-Crafts synthesis pathway for Benzyl p-hydroxyphenyl ketone.

Compound Properties Overview

Properties_Overview main Benzyl p-hydroxyphenyl ketone cat1 Identifiers main->cat1 cat2 Physical Properties main->cat2 cat3 Spectroscopy main->cat3 cat4 Safety main->cat4 cas CAS: 2491-32-9 cat1->cas formula Formula: C₁₄H₁₂O₂ cat1->formula mw MW: 212.24 g/mol cat1->mw mp MP: 148-151 °C cat2->mp bp BP: ~403 °C cat2->bp ir IR: C=O, O-H cat3->ir nmr NMR: Ar-H, -CH₂- cat3->nmr ms MS: m/z 91, 121 cat3->ms hazards Irritant (Skin, Eyes) cat4->hazards

Caption: Summary of key properties and identifiers for the compound.

Safety and Handling

Benzyl p-hydroxyphenyl ketone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If on skin, wash with plenty of water.

  • Store in a well-ventilated place and keep the container tightly closed.

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Benzyl p-hydroxyphenyl ketone. The information on its synthesis, spectroscopic characteristics, and safety precautions is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A clear understanding of these properties is crucial for its effective and safe use in further applications.

References

The Biological Activity of 4'-Hydroxydeoxybenzoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydeoxybenzoin, a member of the deoxybenzoin class of compounds, has garnered significant scientific interest due to its diverse and potent biological activities. As structural analogues to beneficial polyphenols like resveratrol and phloretin, deoxybenzoins represent a promising scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of 4'-Hydroxydeoxybenzoin and its derivatives, with a focus on antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Antioxidant Activity

Deoxybenzoin compounds, including those with a 4'-hydroxy substitution, have demonstrated potent antioxidant properties through various mechanisms, including radical scavenging and inhibition of lipid peroxidation. The antioxidant capacity of these compounds is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[2]

Quantitative Antioxidant Data
CompoundAssayIC50 (µM)Reference
2,4,4',5-TetrahydroxydeoxybenzoinDPPH Radical Scavenging0.69 ± 0.04
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinAnti-lipid Peroxidation0.72 ± 0.16
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • Add a specific volume of the test compound solution at various concentrations to a microplate well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-lipid Peroxidation Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid emulsion.

  • Preparation of Reagents:

    • Prepare a linoleic acid emulsion containing the test compound at various concentrations.

    • A control emulsion without the test compound is also prepared.

  • Assay Procedure:

    • Incubate the emulsions at a specific temperature (e.g., 40°C) in the dark for a set period.

    • At regular intervals, take aliquots from each emulsion.

    • Measure the extent of lipid peroxidation using a suitable method, such as the ferric thiocyanate method or the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis:

    • The inhibition of lipid peroxidation is calculated by comparing the absorbance values of the samples with the control.

    • The IC50 value is determined as the concentration of the compound that inhibits lipid peroxidation by 50%.

Enzyme Inhibitory Activity

4'-Hydroxydeoxybenzoin and its analogues have been investigated for their ability to inhibit various enzymes, with a significant focus on tyrosinase, a key enzyme in melanin biosynthesis.[3][4] Inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[3]

Quantitative Enzyme Inhibition Data
CompoundEnzymeIC50 (µM)Inhibition TypeKi (mM)Reference
2,3,4'-Trihydroxy-4-methoxydeoxybenzoinMushroom Tyrosinase43.37 (at 0.5h)--[1]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom Tyrosinase4.1 ± 0.6Competitive-[3]
4,4'-DihydroxybiphenylTyrosinase1.91Competitive0.4 (at 2.5 µM), 0.21 (at 5 µM)[5]
Compound 3c (a 4-hydroxybenzaldehyde derivative)Mushroom Tyrosinase (diphenolase)0.059Non-competitive0.0368[6][7]
4-HydroxybenzaldehydeMushroom Tyrosinase (diphenolase)1220--[6][7]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA.

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, either L-tyrosine or L-DOPA, in the same buffer.

    • Prepare solutions of the test compound at various concentrations.

  • Assay Procedure:

    • In a microplate well, mix the tyrosinase solution with the test compound solution.

    • Pre-incubate the mixture for a short period at a specific temperature (e.g., 25°C).

    • Add the substrate solution to initiate the enzymatic reaction.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (typically 475-490 nm) over time using a microplate reader.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Initial Velocity of Control - Initial Velocity of Sample) / Initial Velocity of Control] x 100

    • The IC50 value is determined from the dose-response curve.

    • To determine the type of inhibition (competitive, non-competitive, etc.), Lineweaver-Burk plots are constructed by measuring the reaction velocities at different substrate concentrations in the presence and absence of the inhibitor. The inhibition constant (Ki) can also be derived from these plots.

Anti-inflammatory Activity

The anti-inflammatory properties of 4'-hydroxydeoxybenzoin and related structures are linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways regulate the expression of pro-inflammatory cytokines, enzymes, and other mediators.

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 Nucleus Nucleus p65->Nucleus Translocation p50 p50 p50->Nucleus Translocation Proteasome Proteasome IkBa->Proteasome Degradation TargetGenes Pro-inflammatory Target Genes Deoxybenzoin 4'-Hydroxy- deoxybenzoin Deoxybenzoin->Proteasome Inhibits p65_n p65 p65_n->TargetGenes p50_n p50 p50_n->TargetGenes

Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxydeoxybenzoin.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces Deoxybenzoin 4'-Hydroxy- deoxybenzoin Deoxybenzoin->MAPKK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by 4'-Hydroxydeoxybenzoin.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or RAW264.7) in appropriate media.

    • Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Assay Procedure:

    • After transfection, seed the cells into a multi-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Incubate for a further period to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control without the compound.

    • Determine the IC50 value from the dose-response curve.

Anticancer Activity

The anticancer potential of 4'-hydroxydeoxybenzoin derivatives has been explored against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Anticancer Data
CompoundCell LineAssayIC50 (µM)Reference
Compound 3g (a 4-hydroxyquinolone analogue)HCT116 (Colon)Cell ViabilityPromising results reported, specific IC50 not provided[10]
Compound 3g (a 4-hydroxyquinolone analogue)A549 (Lung)Cell ViabilityPromising results reported, specific IC50 not provided[10]
Compound 3g (a 4-hydroxyquinolone analogue)PC3 (Prostate)Cell ViabilityPromising results reported, specific IC50 not provided[10]
Compound 3g (a 4-hydroxyquinolone analogue)MCF-7 (Breast)Cell ViabilityPromising results reported, specific IC50 not provided[10]
Compound 4 (a 2-thioxoimidazolidin-4-one derivative)HepG2 (Liver)Cytotoxicity (MTT)0.017[11]
Compound 2 (a 2-thioxoimidazolidin-4-one derivative)HepG2 (Liver)Cytotoxicity (MTT)0.18[11]
Experimental Protocol: MTT Cell Viability Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Reaction:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Experimental Workflow Diagram

Anticancer_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treatment with 4'-Hydroxydeoxybenzoin (Dose- and Time-response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis (IC50, Statistical Significance) Viability->DataAnalysis WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis->WesternBlot Apoptosis->DataAnalysis CellCycle->WesternBlot CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Activity DataAnalysis->Conclusion

Caption: General workflow for evaluating the anticancer activity of 4'-Hydroxydeoxybenzoin.

Conclusion

4'-Hydroxydeoxybenzoin and its derivatives have emerged as a versatile class of bioactive molecules with significant potential for therapeutic applications. Their well-documented antioxidant, enzyme-inhibitory, anti-inflammatory, and anticancer activities provide a strong foundation for further investigation. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies and the rational development of novel drugs based on the deoxybenzoin scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

An In-depth Technical Guide to Benzyl 4-hydroxyphenyl ketone: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-hydroxyphenyl ketone, also known as 4'-Hydroxydeoxybenzoin. It delves into the historical discovery of this stilbenoid compound, detailing its initial synthesis through the Nencki reaction. This document presents detailed experimental protocols for its preparation via the Nencki reaction and the Friedel-Crafts acylation, supported by quantitative data and logical workflows. Furthermore, it explores the potential biological activities of this compound, focusing on its role as a stilbenoid and its potential modulation of key signaling pathways such as the Nrf2 antioxidant response pathway. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation and application of this versatile molecule.

Introduction

This compound, a member of the stilbenoid family of natural products, is a ketone derivative with a chemical structure that has garnered interest in various fields of chemical and biological research. Its scaffold is a key intermediate in the synthesis of more complex molecules, including isoflavones and novel polymers. This guide will provide an in-depth exploration of its discovery, key synthetic methodologies, and known biological activities, with a focus on providing practical and detailed information for laboratory applications.

Discovery and History

The discovery of this compound is attributed to the pioneering work of Polish chemist Marceli Nencki and his collaborator N. Sieber in 1881. Their research, published in the Journal für praktische Chemie, described the synthesis of this and other ketones through a reaction that has since become known as the Nencki reaction .[1][2] This reaction involves the ring acylation of a phenol with a carboxylic acid in the presence of zinc chloride as a catalyst.[1][2]

The original publication, titled "Ueber die Verbindungen der ein- und zweibasischen Fettsäuren mit den Phenolen" (On the compounds of mono- and dibasic fatty acids with phenols), laid the groundwork for a new method of synthesizing phenolic ketones.[1] This discovery was a significant advancement in synthetic organic chemistry at the time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂PubChem
Molecular Weight 212.24 g/mol PubChem
Melting Point 148-151 °CSigma-Aldrich
Boiling Point 403.3±20.0 °C (Predicted)ChemicalBook
Density 1.178±0.06 g/cm³ (Predicted)ChemicalBook
Appearance Cream crystalline powderGuidechem
Solubility Soluble in MethanolChemicalBook
CAS Number 2491-32-9Sigma-Aldrich

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are the Nencki reaction and the Friedel-Crafts acylation.

Nencki Reaction

Materials:

  • Phenol

  • Phenylacetic acid

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid

  • Water

  • Glassware: Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel, filtration flask.

Procedure:

  • Preparation of Anhydrous Zinc Chloride: If the zinc chloride is not anhydrous, it should be dried by melting it in a crucible with a flame until all moisture has evaporated. Allow to cool and crush the solidified mass.

  • In a round-bottom flask, combine anhydrous zinc chloride (1.1 to 1.5 molar equivalents relative to phenol) and phenylacetic acid (1 molar equivalent).

  • Heat the mixture to approximately 140-150 °C with stirring to form a homogenous solution.

  • Carefully add phenol (1 molar equivalent) to the hot mixture. The reaction is exothermic, and the temperature may rise.

  • Maintain the reaction mixture at 150-160 °C for the specified reaction time (typically 20-30 minutes, but may require optimization).

  • After the reaction is complete, allow the mixture to cool slightly and then carefully pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the zinc chloride complex.

  • The crude product will precipitate as a solid. Collect the solid by suction filtration using a Buchner funnel and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives (like phenylacetyl chloride) is another viable synthetic route. However, the direct acylation of phenols can be challenging due to the coordination of the phenolic hydroxyl group with the Lewis acid catalyst. This can be overcome by using a stronger catalyst or by protecting the hydroxyl group. A general procedure using a Lewis acid like Boron trifluoride (BF₃) or polyphosphoric acid (PPA) is outlined below.

Materials:

  • Phenol

  • Phenylacetic acid or Phenylacetyl chloride

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate, Polyphosphoric acid)

  • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Glassware: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1 molar equivalent) in an anhydrous solvent.

  • Add the Lewis acid catalyst (a stoichiometric amount or more is often required for phenols).

  • If using phenylacetyl chloride, dissolve it in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature). If using phenylacetic acid with a catalyst like PPA, the mixture is typically heated.

  • Stir the reaction mixture for the required time until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice and water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

This compound belongs to the stilbenoid class of compounds, which are known for their diverse biological activities. While specific in-vitro studies on this compound are limited, its structural similarity to other well-studied stilbenoids like resveratrol suggests it may possess similar properties, such as antioxidant and enzyme inhibitory activities.

Antioxidant Activity

Stilbenoids are known to exert antioxidant effects through various mechanisms, including direct radical scavenging and the activation of cellular antioxidant defense systems. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which some stilbenoids can be), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Nucleus Stilbenoid Benzyl 4-hydroxyphenyl ketone (Stilbenoid) Keap1_Nrf2 Keap1-Nrf2 Complex Stilbenoid->Keap1_Nrf2 inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to

Nrf2-ARE Antioxidant Response Pathway Activation by Stilbenoids.
Enzyme Inhibition

Some studies have shown that 4-hydroxyphenyl ketones can act as inhibitors of certain enzymes. For example, various derivatives of 4-hydroxyphenyl ketone have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone synthesis. This suggests that this compound could be a scaffold for the development of novel enzyme inhibitors.

Experimental Protocols for Biological Assays

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme being studied. However, a general workflow is provided below.

Materials:

  • This compound

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Detection reagent (if the product is not directly measurable)

  • 96-well microplate

  • Microplate reader or other suitable instrument for detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the enzyme in its specific buffer to each well.

  • Add the test compound at various concentrations to the wells and incubate for a specific period to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme for a set amount of time.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • The percentage of inhibition is calculated, and the IC₅₀ value can be determined.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Compound, Enzyme, Substrate, DPPH) Start->Prepare_Solutions Serial_Dilutions Perform Serial Dilutions of Test Compound Prepare_Solutions->Serial_Dilutions Assay_Setup Set up Assay in 96-well Plate Serial_Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Signal (Absorbance, Fluorescence, etc.) Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

General Workflow for In-Vitro Biological Assays.

Conclusion

This compound is a compound with a rich history dating back to its discovery by Nencki and Sieber in 1881. Its synthesis, achievable through classical methods like the Nencki reaction and Friedel-Crafts acylation, makes it an accessible building block for more complex molecules. As a member of the stilbenoid family, it holds potential for interesting biological activities, particularly in the realm of antioxidant and enzyme-inhibitory effects. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to explore the synthesis and applications of this intriguing molecule. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological significance and therapeutic potential.

References

An In-depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-hydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of organic compounds, represents a significant scaffold in medicinal chemistry and drug development. Its structure, featuring two aromatic rings linked by a carbonyl-methylene bridge and a phenolic hydroxyl group, imparts a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from closely related deoxybenzoin derivatives to discuss potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for key biological assays are provided. Furthermore, potential mechanisms of action involving key cellular signaling pathways, such as NF-κB and MAPK, are explored based on studies of analogous structures. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of 1-(4-hydroxyphenyl)-2-phenylethanone and its derivatives.

Chemical Identity and Properties

The compound commonly known as Benzyl 4-hydroxyphenyl ketone is systematically named 1-(4-hydroxyphenyl)-2-phenylethanone according to IUPAC nomenclature. It is also known by several synonyms, including 4-Hydroxydeoxybenzoin and p-(Phenylacetyl)phenol.[1][2][3]

Table 1: Physicochemical Properties of 1-(4-hydroxyphenyl)-2-phenylethanone

PropertyValueReference(s)
IUPAC Name 1-(4-hydroxyphenyl)-2-phenylethanone[4]
Synonyms This compound, 4-Hydroxydeoxybenzoin[5][6]
CAS Number 2491-32-9[5][6]
Molecular Formula C₁₄H₁₂O₂[5]
Molecular Weight 212.24 g/mol [5]
Appearance White to off-white solid/powder[6][7]
Melting Point 148-151 °C[1][2]
Solubility Soluble in methanol[1]

Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

The most common and effective method for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][8]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the structurally similar compound 1-(4-methylphenyl)-2-phenylethanone and is expected to yield the desired product.[6][7]

Materials:

  • Phenol

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • 5% aqueous Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and dry dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic fractions and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to yield 1-(4-hydroxyphenyl)-2-phenylethanone as a solid.

G Workflow for the Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone cluster_setup Reaction Setup cluster_workup Work-up and Purification setup Combine Phenol and CH₂Cl₂ in a flask cool Cool to 0-5 °C setup->cool add_cat Add AlCl₃ cool->add_cat add_acyl Add Phenylacetyl Chloride add_cat->add_acyl react Stir at RT add_acyl->react quench Quench with HCl/ice react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify product 1-(4-hydroxyphenyl)-2-phenylethanone purify->product Yields pure product

Caption: Workflow for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone.

Potential Biological Activities and Applications in Drug Development

While specific biological data for 1-(4-hydroxyphenyl)-2-phenylethanone is scarce, the broader class of deoxybenzoin derivatives has demonstrated a wide range of pharmacological activities.[9] This suggests that 1-(4-hydroxyphenyl)-2-phenylethanone is a promising candidate for further investigation in several therapeutic areas.

Antioxidant Activity

Polyphenolic deoxybenzoins are known to be potent antioxidants.[7] Their structure allows for the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Table 2: Antioxidant Activity of Representative Deoxybenzoin Derivatives

CompoundAssayIC₅₀ (µM)Reference
2,4,4',5-TetrahydroxydeoxybenzoinDPPH Radical Scavenging0.69 ± 0.04[7]
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinAnti-lipid Peroxidation0.72 ± 0.16[7]
Trolox (Standard)DPPH Radical Scavenging> 1.0[7]
Vitamin C (Standard)DPPH Radical Scavenging> 1.0[7]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of 1-(4-hydroxyphenyl)-2-phenylethanone.

Enzyme Inhibition

Deoxybenzoin derivatives have also been shown to inhibit various enzymes. For instance, they have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[7]

Table 3: Tyrosinase Inhibitory Activity of a Representative Deoxybenzoin Derivative

CompoundIncubation Time (h)IC₅₀ (µM)Reference
2,3,4'-Trihydroxy-4-methoxydeoxybenzoin0.543.37[7]
1.543.10[7]
2.546.10[7]

Note: This data is for a related compound and illustrates the potential for enzyme inhibition by the deoxybenzoin scaffold.

Anti-inflammatory and Anticancer Activities

The deoxybenzoin scaffold is a precursor to isoflavonoids, which are well-known for their anti-inflammatory and anticancer properties.[9] Chalcones, which are structurally related, have been shown to exert their effects through the modulation of key signaling pathways like NF-κB.[10] While direct evidence is lacking for 1-(4-hydroxyphenyl)-2-phenylethanone, its structural similarity to these bioactive molecules suggests potential in these areas.

Potential Mechanisms of Action: Signaling Pathways

Based on studies of structurally related compounds, 1-(4-hydroxyphenyl)-2-phenylethanone may exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[11] Certain aromatic ketones have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p50/p65 dimer.[3]

G Potential Inhibition of the NF-κB Signaling Pathway compound 1-(4-hydroxyphenyl)-2-phenylethanone (Potential Inhibitor) proteasome Proteasome compound->proteasome Inhibition stimulus Inflammatory Stimulus (e.g., TNFα, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation ikba_p p-IκBα nfkb NF-κB (p50/p65) ikba_p->nfkb Release ikba_p->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp Transcription

Caption: Potential mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis.[12] The modulation of these pathways is a key mechanism for many therapeutic agents. Some acetophenone derivatives have been shown to suppress pro-inflammatory responses by blocking the phosphorylation of MAPK molecules.[13]

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the antioxidant potential of a compound.[14][15]

Procedure:

  • Prepare a stock solution of 1-(4-hydroxyphenyl)-2-phenylethanone in methanol.

  • Prepare a series of dilutions of the stock solution.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Procedure:

  • Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(4-hydroxyphenyl)-2-phenylethanone for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

1-(4-hydroxyphenyl)-2-phenylethanone is a compound with significant potential for drug development due to its structural similarity to other biologically active deoxybenzoin and chalcone derivatives. While direct experimental evidence of its efficacy is limited, the available data on analogous compounds suggest promising antioxidant, anti-inflammatory, and anticancer activities. The synthetic route via Friedel-Crafts acylation is well-established and can be readily implemented.

Future research should focus on:

  • The definitive synthesis and characterization of high-purity 1-(4-hydroxyphenyl)-2-phenylethanone.

  • Comprehensive in vitro screening to determine its antioxidant, enzyme inhibitory, anti-inflammatory, and cytotoxic activities, including the determination of IC₅₀ and Kᵢ values.

  • Investigation of its mechanism of action, with a focus on its effects on key signaling pathways such as NF-κB and MAPK.

  • In vivo studies in relevant animal models to assess its efficacy and safety profile.

This technical guide provides a solid foundation for initiating such research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-hydroxyphenyl)-2-phenylethanone, a notable member of the deoxybenzoin class of compounds, serves as a significant molecule in the landscape of chemical and pharmaceutical research. Deoxybenzoins are recognized as precursors to isoflavonoids and exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of 1-(4-hydroxyphenyl)-2-phenylethanone, including its chemical identity, synthesis protocols, and known biological significance, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

The compound with the IUPAC name 1-(4-hydroxyphenyl)-2-phenylethanone is also known by several other names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and unambiguous communication in a research context.

Synonym Reference
4-Hydroxydeoxybenzoin[1]
Benzyl p-hydroxyphenyl ketone[1]
p-(Phenylacetyl)phenol[1]
4-Hydroxydesoxybenzoin[1]
Benzyl 4-hydroxyphenyl ketone[1]
Acetophenone, 4'-hydroxy-2-phenyl-[1]
4'-Hydroxy-2-phenylacetophenone[1]
NSC 60474[1]

Chemical Properties:

Property Value Reference
CAS Registry Number 2491-32-9[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]

Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

The synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the formation of the aryl ketone structure.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of deoxybenzoins, adapted for the preparation of 1-(4-hydroxyphenyl)-2-phenylethanone.

Materials:

  • Phenol

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • 5% aqueous Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in dry dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C. Stir the mixture until the catalyst is completely dissolved.

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 1N hydrochloric acid, water, 5% aqueous sodium hydroxide, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1-(4-hydroxyphenyl)-2-phenylethanone.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol Reaction Friedel-Crafts Acylation in CH₂Cl₂ Phenol->Reaction PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Product 1-(4-hydroxyphenyl)- 2-phenylethanone Purification->Product

Caption: General workflow for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone.

Biological Activities and Drug Development Potential

Deoxybenzoin derivatives are of significant interest in drug development due to their diverse biological activities. While specific quantitative data for 1-(4-hydroxyphenyl)-2-phenylethanone is limited in publicly available literature, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Estrogenic Activity

Deoxybenzoins are recognized for their potential as xenoestrogens, capable of interacting with estrogen receptors (ERα and ERβ). The estrogenic effects of substituted deoxybenzoin derivatives have been evaluated. For instance, certain 2'-substituted deoxybenzoins have been shown to increase the proliferation of ERα-positive MCF-7 cells with EC₅₀ values in the range of 1-12 µM.[1][2][3] Conversely, these compounds induced apoptosis in ERβ-positive PC3 cells with IC₅₀ values between 1-5 µM.[1][2][3] Molecular docking studies suggest that these compounds can bind to the ligand-binding domains of both ERα and ERβ.[1][3]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure to determine the binding affinity of a test compound to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compound (1-(4-hydroxyphenyl)-2-phenylethanone)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Binding Assay:

    • In assay tubes, a fixed amount of uterine cytosol and a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of the test compound.

    • Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included.

  • Incubation: The tubes are incubated at 4 °C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound [³H]-17β-estradiol. The tubes are centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Anti-inflammatory Activity

Signaling Pathways in Inflammation:

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Proteasome->NFkB Releases Deoxybenzoin 1-(4-hydroxyphenyl)- 2-phenylethanone (Potential Inhibitor) Deoxybenzoin->IKK Inhibits Deoxybenzoin->Proteasome Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

MAPK_Pathway cluster_stimuli Cellular Stress/Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, etc. MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates MAPK_n P-MAPK MAPK->MAPK_n Translocates AP1 AP-1 (c-Jun/c-Fos) AP1_n P-AP-1 AP1->AP1_n Deoxybenzoin 1-(4-hydroxyphenyl)- 2-phenylethanone (Potential Inhibitor) Deoxybenzoin->MAPKK Inhibits MAPK_n->AP1 Phosphorylates DNA DNA AP1_n->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Induces

Caption: Potential inhibition of the MAPK signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

A common and straightforward method to screen for anti-inflammatory activity is the inhibition of protein (albumin) denaturation assay.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound (1-(4-hydroxyphenyl)-2-phenylethanone)

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2.0 mL of various concentrations of the test compound.

    • A control group is prepared with 2.0 mL of distilled water instead of the test compound.

    • A standard group is prepared with 2.0 mL of various concentrations of diclofenac sodium.

  • Incubation: The mixtures are incubated at 37 °C for 20 minutes, followed by heating at 70 °C for 5 minutes.

  • Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage inhibition against the concentration of the test compound.

Conclusion

1-(4-hydroxyphenyl)-2-phenylethanone is a versatile chemical entity with a foundation in the biologically active class of deoxybenzoins. Its synthesis is well-established through classic organic reactions, and its potential biological activities, particularly in the realms of estrogenic and anti-inflammatory effects, make it a compound of interest for further investigation in drug discovery. The provided protocols and pathway diagrams offer a framework for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific quantitative biological activities and precise mechanisms of action of 1-(4-hydroxyphenyl)-2-phenylethanone.

References

Potential therapeutic applications of 4'-Hydroxydeoxybenzoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Therapeutic Applications of 4'-Hydroxydeoxybenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydeoxybenzoin, a member of the deoxybenzoin class of compounds, represents a significant scaffold in medicinal chemistry. Deoxybenzoins are recognized as precursors in the synthesis of isoflavones and share structural similarities with other beneficial polyphenols like resveratrol (a stilbene) and phloretin (a dihydrochalcone).[1] This structural analogy confers a wide range of biological activities, positioning 4'-Hydroxydeoxybenzoin and its derivatives as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of 4'-Hydroxydeoxybenzoin, with a focus on its antioxidant, tyrosinase inhibitory, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and drug development efforts.

Antioxidant Activity

Polyphenolic deoxybenzoins are potent antioxidants, capable of scavenging various free radicals and inhibiting lipid peroxidation.[1] Their antioxidant capacity is a cornerstone of their therapeutic potential, as oxidative stress is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][3] The primary mechanisms behind their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT).

Quantitative Data: Antioxidant and Radical Scavenging Activity

The following table summarizes the in vitro antioxidant activities of various synthetic deoxybenzoin derivatives, highlighting their efficacy compared to standard antioxidants like Trolox and Vitamin C.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
2,4,4',5-TetrahydroxydeoxybenzoinDPPH Radical Scavenging0.69 ± 0.04Trolox> 0.69
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinAnti-lipid Peroxidation0.72 ± 0.16Vitamin C> 0.69

Table 1: In vitro antioxidant activities of selected deoxybenzoin derivatives. Data sourced from[1].

Experimental Protocols

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 4'-Hydroxydeoxybenzoin) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

This assay measures the scavenging of the ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ Solution:

    • Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound at various concentrations to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Visualized Workflow: Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., 4'-Hydroxydeoxybenzoin) Serial Dilutions mix Mix Compound and Radical Solution in Microplate prep_compound->mix prep_radical Prepare Radical Solution (DPPH or ABTS) prep_radical->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for in vitro antioxidant capacity determination.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Compounds related to 4'-Hydroxydeoxybenzoin, such as 4-hydroxybenzaldehyde, have demonstrated significant anti-inflammatory effects.[4] These effects are often mediated by the downregulation of pro-inflammatory enzymes and signaling pathways. The proposed mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4][5] This inhibition is thought to be regulated through the suppression of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[6]

Quantitative Data: Anti-inflammatory Activity

The following table presents data for 2,4-dihydroxybenzaldehyde (DHD), an analogue of 4'-Hydroxydeoxybenzoin, demonstrating its anti-inflammatory properties.

CompoundModelParameter MeasuredInhibition/Effect
2,4-DihydroxybenzaldehydeCarrageenan-induced air pouchExudate VolumeSignificant suppression
2,4-DihydroxybenzaldehydeCarrageenan-induced air pouchPolymorphonuclear LeukocytesSignificant suppression
2,4-DihydroxybenzaldehydeCarrageenan-induced air pouchNitrite ContentSignificant suppression
2,4-DihydroxybenzaldehydeLPS-stimulated RAW264.7 cellsiNOS ExpressionSuppression
2,4-DihydroxybenzaldehydeLPS-stimulated RAW264.7 cellsCOX-2 ExpressionSuppression

Table 2: In vivo and in vitro anti-inflammatory effects of 2,4-dihydroxybenzaldehyde. Data sourced from[5].

Experimental Protocols

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay for Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

This protocol details the detection of pro-inflammatory protein expression.

  • Cell Lysis and Protein Quantification:

    • After treatment as described above, wash cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathway: Anti-inflammatory Mechanism

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates iNOS iNOS Gene NFkB_active->iNOS gene transcription COX2 COX-2 Gene NFkB_active->COX2 gene transcription Cytokines Cytokine Genes (TNF-α, IL-6) NFkB_active->Cytokines gene transcription AP1 AP-1 MAPK->AP1 activates AP1->iNOS AP1->COX2 AP1->Cytokines Nucleus Nucleus Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation HDB 4'-Hydroxy- deoxybenzoin HDB->IKK Inhibits HDB->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway inhibition.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in cosmetics. Deoxybenzoins have been identified as potent inhibitors of mushroom tyrosinase.[1] This activity is of significant interest for dermatological and cosmetic applications.

Quantitative Data: Tyrosinase Inhibition

The table below shows the tyrosinase inhibitory activity of a representative deoxybenzoin derivative.

CompoundIncubation Time (h)IC50 (µM)
2,3,4'-Trihydroxy-4-methoxydeoxybenzoin0.543.37
2,3,4'-Trihydroxy-4-methoxydeoxybenzoin1.543.10
2,3,4'-Trihydroxy-4-methoxydeoxybenzoin2.546.10

Table 3: Mushroom tyrosinase inhibitory activity. Data sourced from[1].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
  • Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound dissolved in DMSO or another suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound at various concentrations.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The rate of dopachrome formation is monitored.

  • Calculation:

    • Calculate the initial velocity (V) of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Calculate the IC50 value from the dose-response curve.

Neuroprotective Effects

Neuroinflammation and oxidative stress are critical factors in the pathogenesis of neurodegenerative diseases.[3][7] Phenolic compounds, including metabolites and analogues of 4'-Hydroxydeoxybenzoin, have shown promise in protecting neurons from various insults. For instance, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), which are common phenolic acid metabolites, can mitigate oxidative stress induced by hydrogen peroxide.[7][8] Furthermore, HBA has demonstrated neuroprotection against excitotoxicity, a process involving overstimulation by excitatory neurotransmitters that leads to neuronal death.[7]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
  • Cell Culture:

    • Culture primary cerebellar granule neurons (CGNs) or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Plate the cells and allow them to differentiate or adhere.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 4'-Hydroxydeoxybenzoin) for 1-2 hours.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measurement:

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualized Logical Relationship: Neuroprotective Mechanisms

G Oxidative_Stress Oxidative Stress (e.g., H2O2) Neuronal_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Death Excitotoxicity Excitotoxicity (e.g., Glutamate) Excitotoxicity->Neuronal_Death Nitrosative_Stress Nitrosative Stress Nitrosative_Stress->Neuronal_Death HDB 4'-Hydroxy- deoxybenzoin (and related phenols) ROS_Scavenging ROS Scavenging HDB->ROS_Scavenging Mitigates Excitotoxicity_Inhibition Inhibition of Excitotoxic Cascade HDB->Excitotoxicity_Inhibition Mitigates RNS_Scavenging RNS Scavenging HDB->RNS_Scavenging Mitigates ROS_Scavenging->Neuronal_Death Neuroprotection Neuroprotection Excitotoxicity_Inhibition->Neuronal_Death RNS_Scavenging->Neuronal_Death

Caption: Mechanisms of neuroprotection by phenolic compounds.

Anticancer and Antimicrobial Potential

Preliminary research suggests that compounds structurally related to 4'-Hydroxydeoxybenzoin possess anticancer and antimicrobial properties.[9][10] For example, 4-hydroxybenzylideneacetone (4-HBA), which can be synthesized from a precursor, has been noted for its anti-cancer and anti-inflammatory functions.[9] Furthermore, some diazepine derivatives, which can be conceptually linked to deoxybenzoin structures, have demonstrated superior anticancer effects against multiple cancer cell lines.[11] The antimicrobial activity has been observed against various bacteria and yeasts, with some compounds showing particular efficacy against Staphylococcus aureus and Enterococcus faecalis.[12]

Quantitative Data: Anticancer and Antimicrobial Activity

Data for closely related or derived compounds are presented below to indicate the potential of the deoxybenzoin scaffold.

Compound Class/DerivativeActivityTargetIC50 / MIC
Hydroxylated Biphenyls (Curcumin-related)AnticancerMelanoma Cells1.7 ± 0.5 µM
2-thioxoimidazolidin-4-one derivativeAnticancerHepG2 Cells0.017 µM
Sulfonic acid-based imineAntimicrobialS. aureus64 µg/mL
Sulfonic acid-based imineAntimicrobialE. faecalis64 µg/mL

Table 4: Anticancer and antimicrobial activities of related compounds. Data sourced from[12][13][14].

Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HCT116 for colon, A549 for lung, MCF-7 for breast) in their respective recommended media.

  • Treatment:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 48 or 72 hours.

  • MTT Assay:

    • Following incubation, perform the MTT assay as described in the Neuroprotection section (4.1).

  • Calculation:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the IC50 value, the concentration that inhibits cell growth by 50%, by plotting viability against compound concentration.

Conclusion and Future Directions

4'-Hydroxydeoxybenzoin and its related compounds exhibit a remarkable spectrum of biological activities that are highly relevant to human health. The potent antioxidant and anti-inflammatory properties form the basis for their potential application in a wide array of diseases characterized by oxidative stress and inflammation. Furthermore, promising findings in tyrosinase inhibition, neuroprotection, and anticancer and antimicrobial activities underscore the versatility of the deoxybenzoin scaffold.

Future research should focus on several key areas:

  • Systematic SAR Studies: A comprehensive structure-activity relationship study of 4'-Hydroxydeoxybenzoin derivatives is needed to optimize potency and selectivity for specific therapeutic targets.

  • In Vivo Efficacy: While in vitro data are promising, rigorous in vivo studies in relevant animal models are crucial to validate the therapeutic potential and establish pharmacokinetic and pharmacodynamic profiles.

  • Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways modulated by 4'-Hydroxydeoxybenzoin will provide a clearer understanding of its therapeutic effects and potential side effects.

  • Synthesis Optimization: Development of efficient and scalable synthetic routes will be essential for the future clinical and commercial development of these compounds.[1]

References

Methodological & Application

Application Notes and Protocols: Mechanism of Friedel-Crafts Acylation for Deoxybenzoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedel-Crafts acylation mechanism for the synthesis of deoxybenzoins, a class of compounds with significant potential in drug development. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological signaling pathways.

Introduction to Deoxybenzoins and Friedel-Crafts Acylation

Deoxybenzoins are an important class of organic compounds characterized by a 1,2-diaryl-ethanone scaffold. They serve as crucial intermediates in the synthesis of various biologically active molecules, including isoflavones and other pharmacologically relevant compounds.[1][2] Derivatives of deoxybenzoin have demonstrated a wide range of therapeutic activities, including immunosuppressive, anti-inflammatory, and anti-gout properties.[1][3][4]

The most common and effective method for synthesizing deoxybenzoins is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6] For the synthesis of deoxybenzoin, an aromatic substrate (like benzene or a substituted derivative) is acylated with a phenylacetyl halide.[7]

Mechanism of Friedel-Crafts Acylation for Deoxybenzoin Synthesis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (phenylacetyl chloride) by coordinating to the halogen atom. This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.[6]

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the halide anion from the Lewis acid complex (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle. The final product is the corresponding deoxybenzoin.

Due to the electron-withdrawing nature of the ketone group in the product, the acylated ring is deactivated towards further electrophilic substitution. This property is a significant advantage of Friedel-Crafts acylation as it prevents polysubstitution, which can be a problem in Friedel-Crafts alkylation reactions.[8]

Experimental Protocols

This section provides a general protocol for the synthesis of deoxybenzoin via Friedel-Crafts acylation, followed by specific examples with varying catalysts and conditions.

General Protocol for the Synthesis of Deoxybenzoin

Materials:

  • Aromatic substrate (e.g., benzene, anisole)

  • Phenylacetyl chloride

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., carbon disulfide, dichloromethane, nitrobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add the anhydrous Lewis acid catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the mixture in an ice bath. Dissolve the aromatic substrate and phenylacetyl chloride in the anhydrous solvent and add this solution dropwise to the stirred suspension of the Lewis acid catalyst.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or heat under reflux for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation

Comparison of Lewis Acid Catalysts for Deoxybenzoin Synthesis

The choice of Lewis acid catalyst can significantly impact the yield and reaction conditions of the Friedel-Crafts acylation for deoxybenzoin synthesis. The following table summarizes the performance of different catalysts.

Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzenePhenylacetyl chlorideAlCl₃Benzene (excess)Reflux182-83[9]
n-OctylbenzenePhenylacetyl chlorideAlCl₃Carbon disulfide0-517100[10]
AnisolePhenylacetyl chlorideFeCl₃DichloromethaneRT0.5High[11]
PhenolPhenylacetic acidBF₃·Et₂OBF₃·Et₂O85-901.5Good[12]
Spectroscopic Data for Deoxybenzoin

The following table presents typical spectroscopic data for deoxybenzoin.

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ 7.95 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 7.30-7.20 (m, 5H, Ar-H), 4.25 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃)δ 197.8 (C=O), 136.6, 134.8, 133.2, 129.5, 128.7, 128.6, 128.3, 126.9 (aromatic carbons), 45.6 (-CH₂-)
IR (KBr, cm⁻¹)3060, 3030 (Ar-H stretch), 2920 (-CH₂- stretch), 1685 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch)
Mass Spec. (EI, m/z)196 (M⁺), 105 (C₆H₅CO⁺, base peak), 91 (C₇H₇⁺), 77 (C₆H₅⁺)

Role of Deoxybenzoins in Drug Development: Signaling Pathways

Deoxybenzoin derivatives have emerged as promising candidates in drug development due to their ability to modulate key signaling pathways involved in inflammation and immune responses.

Inhibition of NLRP3 Inflammasome and TLR4 Signaling in Gout

Certain deoxybenzoin derivatives have been shown to be effective in models of gout by targeting innate immune sensors.[1] They can block the activation of the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathways.[1] This dual inhibition reduces the production of pro-inflammatory cytokines like IL-1β, which are central to the inflammatory cascade in gout.

NLRP3_TLR4_Inhibition cluster_TLR4 TLR4 Signaling cluster_NLRP3 NLRP3 Inflammasome Deoxybenzoin Derivative Deoxybenzoin Derivative TLR4 TLR4 Deoxybenzoin Derivative->TLR4 NLRP3 Activation NLRP3 Activation Deoxybenzoin Derivative->NLRP3 Activation Gout Pathogen Gout Pathogen Gout Pathogen->TLR4 Gout Pathogen->NLRP3 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines MyD88 MyD88 TLR4->MyD88 NF-kB Activation NF-kB Activation MyD88->NF-kB Activation NF-kB Activation->Pro-inflammatory Cytokines ASC ASC NLRP3 Activation->ASC Caspase-1 Caspase-1 ASC->Caspase-1 Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b cleavage IL-1b (active) IL-1b (active) Pro-IL-1b->IL-1b (active) Inflammation Inflammation IL-1b (active)->Inflammation Gout Symptoms Gout Symptoms Inflammation->Gout Symptoms

Caption: Inhibition of TLR4 and NLRP3 pathways by deoxybenzoins.

Immunosuppressive Activity via T-Cell Modulation

Deoxybenzoin derivatives have also been identified as potent immunosuppressive agents. They can inhibit the proliferation of co-stimulated T-cells and induce apoptosis in activated lymph node cells.[3] This suggests their potential in treating autoimmune diseases and preventing organ transplant rejection. The mechanism likely involves interference with T-cell receptor (TCR) signaling and the downstream pathways that control cell survival and proliferation.

T_Cell_Modulation cluster_activation T-Cell Activation cluster_apoptosis Apoptosis Deoxybenzoin Derivative Deoxybenzoin Derivative Apoptosis Pathway Apoptosis Pathway Deoxybenzoin Derivative->Apoptosis Pathway Induction Antigen Presentation Antigen Presentation TCR Signaling TCR Signaling Antigen Presentation->TCR Signaling T-Cell Proliferation T-Cell Proliferation Immune Response Immune Response T-Cell Proliferation->Immune Response Apoptosis Apoptosis Downstream Signaling Downstream Signaling TCR Signaling->Downstream Signaling e.g., NF-kB, AP-1 Downstream Signaling->T-Cell Proliferation Apoptosis Pathway->Apoptosis

Caption: Deoxybenzoin-mediated modulation of T-cell activity.

Conclusion

The Friedel-Crafts acylation is a robust and versatile method for the synthesis of deoxybenzoins. The reaction mechanism is well-understood, allowing for optimization through the careful selection of catalysts and reaction conditions. The resulting deoxybenzoin derivatives are of significant interest to the pharmaceutical industry due to their ability to modulate key signaling pathways involved in immunity and inflammation. Further research into the structure-activity relationships of these compounds holds great promise for the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols: Benzyl 4-Hydroxyphenyl Ketone as a Precursor in Isoflavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological activities, including estrogenic, anti-inflammatory, and anticancer properties. A key structural feature of isoflavones is the 3-phenylchromen-4-one backbone. The synthesis of isoflavones is a significant area of research in medicinal chemistry and drug development. One of the most established and versatile precursors for isoflavone synthesis is benzyl 4-hydroxyphenyl ketone, also known as 4'-hydroxydeoxybenzoin. This deoxybenzoin serves as a foundational building block for constructing the isoflavone scaffold through various synthetic strategies.

This document provides detailed application notes and experimental protocols for the synthesis of isoflavones using this compound as a key precursor. Three primary synthetic routes are discussed: the classical deoxybenzoin route, the Vilsmeier-Haack reaction, and the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathways Overview

The synthesis of isoflavones from this compound fundamentally involves the introduction of a single carbon atom at the α-position to the carbonyl group, followed by cyclization to form the chromone ring. The choice of synthetic route often depends on the desired substitution pattern on the isoflavone core, the availability of starting materials, and the desired reaction conditions.

G cluster_0 Precursor Synthesis cluster_1 Isoflavone Synthesis Routes Phenol Phenol/Substituted Phenol Precursor This compound (4'-Hydroxydeoxybenzoin) Phenol->Precursor Friedel-Crafts Acylation PhenylaceticAcid Phenylacetic Acid/Substituted Phenylacetic Acid PhenylaceticAcid->Precursor DeoxybenzoinRoute Classical Deoxybenzoin Route Precursor->DeoxybenzoinRoute VilsmeierHaack Vilsmeier-Haack Reaction Precursor->VilsmeierHaack SuzukiMiyaura Suzuki-Miyaura Cross-Coupling Precursor->SuzukiMiyaura via 3-halochromone Isoflavone Isoflavone DeoxybenzoinRoute->Isoflavone VilsmeierHaack->Isoflavone SuzukiMiyaura->Isoflavone

Caption: General synthetic strategies for isoflavones from phenolic precursors.

Classical Deoxybenzoin Route

The classical deoxybenzoin route is a widely employed method that involves the reaction of this compound with a one-carbon electrophile, followed by acid- or base-catalyzed cyclization.[1][2] Common C1 sources include ethyl formate, triethyl orthoformate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Experimental Protocol: Synthesis of Daidzein (4',7-dihydroxyisoflavone) using Ethyl Formate

This protocol describes the synthesis of daidzein from 2,4-dihydroxyphenyl benzyl ketone.

Materials:

  • 2,4-dihydroxyphenyl benzyl ketone

  • Anhydrous ethyl formate

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Formylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dihydroxyphenyl benzyl ketone (1 equivalent) in anhydrous ethyl formate (10-15 equivalents).

  • Carefully add freshly cut sodium metal (2-3 equivalents) portion-wise to the stirred solution. The reaction mixture will gradually become viscous.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of anhydrous ethanol to consume the excess sodium.

  • Acidify the mixture with dilute hydrochloric acid (e.g., 10% HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Cyclization and Dehydration: The crude intermediate (a 2-hydroxyisoflavanone) can be cyclized and dehydrated by refluxing in a mixture of acetic acid and a catalytic amount of concentrated HCl for 2-4 hours.

  • Purification: After cooling, the product often precipitates. The solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure daidzein.

Quantitative Data:

PrecursorC1 SourceProductYield (%)Reference
2,4-dihydroxyphenyl benzyl ketoneEthyl formateDaidzein60-75[1]
2,4,6-trihydroxyphenyl benzyl ketoneDMF-DMAGenistein~80[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for isoflavone synthesis.[3] In this context, the deoxybenzoin is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the C2 carbon of the isoflavone ring.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Isoflavone Synthesis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Deoxybenzoin This compound Deoxybenzoin->Intermediate Isoflavone Isoflavone Intermediate->Isoflavone Hydrolysis G cluster_0 Intermediate Synthesis cluster_1 Suzuki-Miyaura Coupling Deoxybenzoin This compound Halochromone 3-Halochromone Deoxybenzoin->Halochromone Halogenation/Cyclization Isoflavone Isoflavone Halochromone->Isoflavone Pd Catalyst, Base ArylboronicAcid Arylboronic Acid ArylboronicAcid->Isoflavone

References

Application Notes and Protocols: Benzyl 4-hydroxyphenyl ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxyphenyl ketone, also known as 4-Hydroxydeoxybenzoin, is a versatile scaffold in medicinal chemistry. Its structure, featuring a central ketone linker between a benzyl group and a 4-hydroxyphenyl moiety, provides a key framework for the synthesis of a wide array of derivatives with diverse biological activities. The phenolic hydroxyl group and the carbonyl group are amenable to various chemical modifications, making this compound an attractive starting point for developing novel therapeutic agents. This document provides an overview of its applications, quantitative data on the activity of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance White to cream crystalline powder[2]
Melting Point 148-151 °C[2]
Solubility Soluble in Methanol[2]
CAS Number 2491-32-9[2]

Applications in Medicinal Chemistry

The this compound scaffold is a foundational structure for developing compounds with a range of pharmacological activities, including:

  • Antimicrobial Agents: Derivatives of this ketone have shown activity against various bacterial and fungal strains.

  • Antitumor Agents: The scaffold is used to synthesize compounds with cytotoxic effects against cancer cell lines.

  • Enzyme Inhibitors: Modifications of the core structure have led to potent inhibitors of enzymes such as tyrosinase and FtsZ.

  • Neuroprotective Agents: Related structures, such as 4-hydroxybenzyl alcohol, have demonstrated significant neuroprotective effects, suggesting the potential for derivatives of this compound in this area.[3][4]

Quantitative Biological Data of Derivatives

The following tables summarize the biological activities of various derivatives synthesized from or related to this compound. It is important to note that this data pertains to the derivatives and not the parent compound itself.

Table 1: Antibacterial and Antifungal Activity of Benzyl Bromide Derivatives [5]

CompoundTest OrganismActivity TypeMeasurementValue
Benzyl bromide (1a)Staphylococcus aureusAntibacterialZone of Inhibition10-17 mm
Benzyl bromide (1c)Staphylococcus aureusAntibacterialZone of Inhibition10-17 mm
Benzyl bromide (1a)Candida albicansAntifungalZone of Inhibition35 mm
Benzyl bromide (1a)Candida kruseiAntifungalZone of Inhibition20 mm
Benzyl bromide (1c)Candida albicansAntifungalZone of Inhibition10 mm
Benzyl bromide (1c)Candida kruseiAntifungalZone of Inhibition10 mm

Table 2: Tyrosinase Inhibitory Activity of Thiazolidin-4-one Analogs [6]

CompoundSubstituent on Benzylidene RingIC₅₀ (µM)
Analog 14-hydroxyphenyl4.69
Analog 32,4-dihydroxyphenyl0.09
Kojic Acid (Standard)-19.22

Table 3: Cytotoxicity of a Monobenzyltin Compound against MCF-7 Breast Cancer Cells [7]

CompoundCell LineIncubation TimeIC₅₀
Monobenzyltin C1MCF-748 hours2.5 µg/mL
Cisplatin (Standard)MCF-748 hours1.0 µg/mL
Monobenzyltin C1WRL-68 (Normal)48 hours>30 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound using a Friedel-Crafts acylation reaction.

Materials:

  • Phenol

  • Phenylacetic acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) and phenylacetic acid (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Catalyst: Cool the solution in an ice bath and slowly add boron trifluoride etherate (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol dissolve Dissolve in Anhydrous Ether phenol->dissolve phenylacetic_acid Phenylacetic Acid phenylacetic_acid->dissolve bf3 BF3·OEt2 (Catalyst) add_catalyst Add BF3·OEt2 bf3->add_catalyst cool Cool to 0°C dissolve->cool cool->add_catalyst reflux Reflux 2-4h add_catalyst->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: Tyrosinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate Reaction: Add L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes using a microplate reader.

  • Calculation: The rate of dopachrome formation is proportional to the tyrosinase activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways of Derivatives

Derivatives of the this compound scaffold have been shown to interact with various biological pathways. For instance, certain antibacterial derivatives function as inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery.[8]

Mechanism of FtsZ Inhibition by a Derivative

G cluster_cell Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ_monomer->Z_ring GTP-dependent GTP GTP Cell_division Cell Division Z_ring->Cell_division No_division Inhibition of Cell Division Inhibitor FtsZ Inhibitor (Derivative) Inhibitor->FtsZ_monomer Binds to Monomers Inhibitor->Z_ring Disrupts Polymerization

Caption: Inhibition of bacterial cell division by a FtsZ inhibitor derivative.

In the context of neuroprotection, structurally related compounds like 4-hydroxybenzyl alcohol have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4]

Neuroprotective Nrf2 Pathway Activation by a Related Compound

G cluster_cell Neuronal Cell HBA 4-Hydroxybenzyl Alcohol (Related Compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HBA->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., from Ischemia) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) (Nucleus) Nrf2->ARE Translocates and Binds Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Activation of the Nrf2 antioxidant pathway by 4-hydroxybenzyl alcohol.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of compounds with a wide range of biological activities. The data and protocols presented here provide a foundation for researchers to explore the potential of this scaffold in the development of new therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their potency and selectivity for various biological targets.

References

Synthesis of 4'-Hydroxydeoxybenzoin: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 4'-Hydroxydeoxybenzoin, a valuable intermediate in the synthesis of various biologically active molecules, including isoflavones. Two primary synthetic routes are presented: the Fries Rearrangement of phenyl phenylacetate and the Houben-Hoesch reaction between phenol and phenylacetonitrile. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction parameters, and illustrative diagrams of the synthetic workflows and underlying reaction mechanisms to ensure reproducibility and a thorough understanding of the processes.

Introduction

4'-Hydroxydeoxybenzoin is a key structural motif found in a variety of natural and synthetic compounds. Deoxybenzoins, as a class, exhibit a range of biological activities, including antibacterial and estrogenic properties.[1] The presence of the hydroxyl group in the 4'-position makes this molecule a particularly useful precursor for the synthesis of more complex phenolic compounds, such as flavonoids and isoflavonoids, which are known for their antioxidant and potential therapeutic properties.[2] The reliable and efficient synthesis of 4'-Hydroxydeoxybenzoin is therefore of significant interest to researchers in medicinal chemistry and drug development.

This protocol details two established methods for the synthesis of 4'-Hydroxydeoxybenzoin: the Fries Rearrangement and the Houben-Hoesch reaction. The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid.[3][4] The Houben-Hoesch reaction provides an alternative route through the condensation of a phenol with a nitrile in the presence of an acid catalyst.[5] Both methods are described in detail, including reaction setup, purification procedures, and expected outcomes.

Synthetic Protocols

Two primary methods for the synthesis of 4'-Hydroxydeoxybenzoin are outlined below.

Method 1: Fries Rearrangement of Phenyl Phenylacetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[3] In this protocol, phenyl phenylacetate is rearranged in the presence of anhydrous aluminum chloride to yield 4'-Hydroxydeoxybenzoin. The reaction temperature is a critical parameter, with lower temperatures generally favoring the formation of the para-substituted product.[3][4]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃).

  • Solvent Addition: Add a suitable solvent, such as nitrobenzene or a chlorinated hydrocarbon, to the flask and cool the mixture in an ice bath.

  • Substrate Addition: Slowly add phenyl phenylacetate to the stirred suspension of aluminum chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60°C and 80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Fries Rearrangement:

ParameterValueReference
Reactants Phenyl phenylacetate, Anhydrous Aluminum ChlorideGeneral Fries Rearrangement
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[3]
Temperature 60-80 °C (favors para-product)[3][4]
Typical Yield Moderate to Good (specific yield for this reaction not found)General Fries Rearrangement
Purity Achievable through chromatography or recrystallizationGeneral Purification Methods
Method 2: Houben-Hoesch Reaction of Phenol and Phenylacetonitrile

The Houben-Hoesch reaction is an effective method for the acylation of electron-rich aromatic compounds like phenols using a nitrile as the acylating agent.[5] This protocol describes the synthesis of 4'-Hydroxydeoxybenzoin from phenol and phenylacetonitrile using a combination of hydrogen chloride gas and a Lewis acid catalyst, such as zinc chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a calcium chloride guard tube, dissolve phenol and phenylacetonitrile in anhydrous diethyl ether.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for several hours. A precipitate of the ketimine hydrochloride intermediate should form.

  • Hydrolysis: After the reaction is complete (monitored by TLC of a hydrolyzed aliquot), remove the solvent under reduced pressure. Add dilute aqueous hydrochloric acid to the residue and heat the mixture under reflux to hydrolyze the ketimine.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Houben-Hoesch Reaction:

ParameterValueReference
Reactants Phenol, PhenylacetonitrileGeneral Houben-Hoesch Reaction
Catalyst Anhydrous Zinc Chloride (ZnCl₂) and Hydrogen Chloride (HCl)[5]
Solvent Anhydrous Diethyl Ether[5]
Temperature 0 °C to room temperatureGeneral Houben-Hoesch Reaction
Typical Yield Good (specific yield for this reaction not found)General Houben-Hoesch Reaction
Purity Achievable through chromatography or recrystallizationGeneral Purification Methods

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_fries Method 1: Fries Rearrangement cluster_houben Method 2: Houben-Hoesch Reaction phenyl_phenylacetate Phenyl Phenylacetate alcl3 AlCl3 fries_reaction Fries Rearrangement (60-80°C) phenyl_phenylacetate->fries_reaction Substrate alcl3->fries_reaction Catalyst workup_fries Work-up & Purification fries_reaction->workup_fries product_fries 4'-Hydroxydeoxybenzoin workup_fries->product_fries phenol Phenol houben_reaction Houben-Hoesch Reaction phenol->houben_reaction phenylacetonitrile Phenylacetonitrile phenylacetonitrile->houben_reaction zncl2_hcl ZnCl2 / HCl zncl2_hcl->houben_reaction Catalyst hydrolysis Hydrolysis houben_reaction->hydrolysis workup_houben Work-up & Purification hydrolysis->workup_houben product_houben 4'-Hydroxydeoxybenzoin workup_houben->product_houben

Caption: Experimental workflows for the synthesis of 4'-Hydroxydeoxybenzoin.

Fries Rearrangement Mechanism

Fries_Mechanism phenolic_ester Phenyl Phenylacetate complex Complex Formation phenolic_ester->complex lewis_acid AlCl3 lewis_acid->complex acylium_ion Acylium Ion Intermediate complex->acylium_ion Rearrangement electrophilic_attack Electrophilic Aromatic Substitution acylium_ion->electrophilic_attack intermediate_complex Intermediate Complex electrophilic_attack->intermediate_complex hydrolysis Hydrolysis intermediate_complex->hydrolysis product 4'-Hydroxydeoxybenzoin hydrolysis->product

Caption: Mechanism of the Fries Rearrangement.

Houben-Hoesch Reaction Mechanism

Houben_Hoesch_Mechanism nitrile Phenylacetonitrile nitrilium_ion Nitrilium Ion Electrophile nitrile->nitrilium_ion hcl HCl hcl->nitrilium_ion electrophilic_attack Electrophilic Aromatic Substitution nitrilium_ion->electrophilic_attack phenol Phenol phenol->electrophilic_attack ketimine Ketimine Intermediate electrophilic_attack->ketimine hydrolysis Hydrolysis ketimine->hydrolysis product 4'-Hydroxydeoxybenzoin hydrolysis->product

Caption: Mechanism of the Houben-Hoesch Reaction.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by 4'-Hydroxydeoxybenzoin are not extensively documented in the available literature, its structural similarity to other polyphenolic compounds, such as flavonoids and isoflavones, suggests potential biological activities. Deoxybenzoins are known to possess a variety of biological effects, including antibacterial, urease inhibitory, and estrogenic activities.[1]

Many flavonoids and isoflavones exert their effects by modulating key cellular signaling pathways. These can include pathways involved in inflammation, cell proliferation, and apoptosis, such as the MAPK and PI3K/Akt signaling pathways.[6] Furthermore, the antioxidant properties of phenolic compounds often involve the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[7] Given its structure, it is plausible that 4'-Hydroxydeoxybenzoin could interact with these or similar pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

The synthesis of 4'-Hydroxydeoxybenzoin can be reliably achieved in a laboratory setting using either the Fries Rearrangement or the Houben-Hoesch reaction. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols provided in this document offer a comprehensive guide for researchers to produce this valuable synthetic intermediate. While the specific biological signaling pathways modulated by 4'-Hydroxydeoxybenzoin remain an area for further investigation, its structural relationship to other bioactive polyphenols suggests its potential as a subject for future studies in drug discovery and development. The detailed methodologies and diagrams presented herein are intended to facilitate the successful and reproducible synthesis of 4'-Hydroxydeoxybenzoin for these research endeavors.

References

Application Notes and Protocols: Benzyl 4-hydroxyphenyl Ketone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxyphenyl ketone, also known as 4-hydroxybenzophenone, is a versatile Type II photoinitiator widely employed in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it initiates polymerization through a hydrogen abstraction mechanism, typically requiring a co-initiator or synergist, such as a tertiary amine. This characteristic makes it a valuable tool in applications demanding spatiotemporal control over the curing process, including the fabrication of hydrogels for drug delivery, advanced coatings, and 3D printing.

These application notes provide a comprehensive overview of the use of this compound in polymerization, with a focus on its application in creating drug delivery systems. Detailed protocols for its synthesis, the photopolymerization of common monomers, and the fabrication and characterization of drug-loaded hydrogels are presented.

Mechanism of Photoinitiation

This compound functions as a Type II photoinitiator. The initiation process involves the following key steps upon UV irradiation:

  • Photoexcitation: The benzophenone moiety absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a hydrogen donor, typically a co-initiator like an amine (e.g., N-methyldiethanolamine).

  • Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator.

  • Initiation of Polymerization: The highly reactive alkylamino radical proceeds to initiate the polymerization of monomer units (e.g., acrylates), starting the chain-growth process that leads to the formation of a polymer network.

G cluster_0 Photoinitiation Cascade PI This compound (PI) PI_excited Excited Triplet State PI* PI->PI_excited UV Light (hν) CoI Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Alkylamino_Radical Alkylamino Radical CoI->Alkylamino_Radical Hydrogen Donation Monomer Monomer (e.g., Acrylate) Alkylamino_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of Type II photoinitiation using this compound.

Data Presentation

Time (s)Acrylate Conversion (%) - Low IntensityAcrylate Conversion (%) - High Intensity
000
101535
203060
304575
405585
506290
606892

Note: This table is illustrative and based on typical data for benzophenone/amine systems. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Nencki reaction for the synthesis of hydroxyaryl ketones.[2]

Materials:

  • Phenylacetic acid

  • Phenol

  • Zinc chloride (anhydrous)

  • Phosphorous oxychloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent (e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine phenylacetic acid, an excess of phenol, and anhydrous zinc chloride.

  • Slowly add phosphorous oxychloride to the mixture while stirring.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add dilute hydrochloric acid to the reaction mixture to decompose the complex.

  • Extract the product into an organic solvent (e.g., toluene).

  • Wash the organic layer sequentially with water, sodium hydroxide solution (to remove unreacted phenol), and again with water until the aqueous layer is neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

G cluster_1 Synthesis Workflow Reactants Combine Phenylacetic Acid, Phenol, ZnCl2, POCl3 Reflux Heat under Reflux Reactants->Reflux Quench Acid Quench Reflux->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization Evaporate->Purify

Caption: General workflow for the synthesis of this compound.

Protocol 2: Photopolymerization of Acrylate Monomers

This protocol describes a general procedure for the photopolymerization of a common acrylate monomer, such as Poly(ethylene glycol) diacrylate (PEGDA) or Trimethylolpropane triacrylate (TMPTA), using this compound as the photoinitiator.

Materials:

  • Acrylate monomer (e.g., PEGDA, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-methyldiethanolamine, MDEA)

  • Solvent (if necessary, e.g., dichloromethane)

  • UV light source (e.g., medium-pressure mercury lamp, 365 nm)

  • Glass slides or mold

  • Nitrogen source (for inert atmosphere)

Procedure:

  • Prepare a photopolymerizable resin by dissolving this compound (e.g., 1-5 wt%) and the co-initiator (e.g., 2-5 wt%) in the acrylate monomer. If the monomer is highly viscous, a suitable solvent can be added.

  • Ensure the mixture is homogeneous by thorough mixing, protecting it from ambient light.

  • Place a defined volume of the resin onto a glass slide or into a mold of desired dimensions.

  • If oxygen inhibition is a concern, place the sample in a chamber and purge with nitrogen for several minutes to create an inert atmosphere.

  • Expose the resin to UV light of a specific wavelength (typically around 365 nm) and intensity for a predetermined duration. Curing time will depend on the monomer reactivity, initiator concentration, light intensity, and sample thickness.

  • The progress of polymerization can be monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy by observing the decrease in the acrylate C=C bond peak (around 1635 cm⁻¹).[1]

  • After irradiation, the cured polymer can be removed from the mold for further characterization.

G cluster_2 Photopolymerization Workflow Prepare Prepare Resin (Monomer + PI + Co-I) Sample Prepare Sample (Mold/Slide) Prepare->Sample Inert Inert Atmosphere (Nitrogen Purge) Sample->Inert Irradiate UV Irradiation Inert->Irradiate Monitor Monitor Cure (e.g., RT-FTIR) Irradiate->Monitor Characterize Characterize Polymer Irradiate->Characterize

Caption: Workflow for photopolymerization using this compound.

Protocol 3: Fabrication of Drug-Loaded Hydrogels for Drug Delivery Studies

This protocol outlines the fabrication of drug-loaded hydrogels using photopolymerization for subsequent drug release studies.[3]

Materials:

  • Hydrophilic monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-methyldiethanolamine)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV light source (365 nm)

  • Molds for hydrogel formation (e.g., PDMS molds)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug concentration measurement

Procedure:

  • Preparation of Pre-polymer Solution:

    • Dissolve the drug of interest in a suitable buffer (e.g., PBS).

    • Add the hydrophilic monomer (e.g., PEGDA) to the drug solution.

    • Separately, prepare a stock solution of the photoinitiator and co-initiator in a suitable solvent or directly in the monomer if soluble.

    • Add the initiator solution to the monomer-drug mixture and mix thoroughly in a dark environment.

  • Hydrogel Fabrication:

    • Pipette the pre-polymer solution into the molds.

    • Expose the molds to UV light for a sufficient time to ensure complete polymerization. The curing time will need to be optimized based on the formulation.

  • Drug Loading Determination (Optional):

    • To determine the amount of drug successfully encapsulated, a similar hydrogel can be prepared without the drug as a blank. The drug-loaded hydrogel can be dissolved or extracted, and the drug content can be quantified using UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release Study:

    • Place the fabricated drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a physiological temperature (37°C) in a shaking incubator.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis or HPLC).

    • Calculate the cumulative drug release as a percentage of the total drug loaded over time.

G cluster_3 Drug-Loaded Hydrogel Workflow cluster_4 Characterization Prep_Sol Prepare Pre-polymer Solution (Monomer + Drug + PI) Fabricate Fabricate Hydrogel (UV Curing) Prep_Sol->Fabricate Drug_Load Determine Drug Loading Fabricate->Drug_Load Optional Drug_Release In Vitro Drug Release Study Fabricate->Drug_Release

Caption: Workflow for fabrication and testing of drug-loaded hydrogels.

Conclusion

This compound is an effective Type II photoinitiator for free-radical polymerization, offering good control over the curing process. Its utility in creating crosslinked polymer networks, particularly hydrogels for biomedical applications, is significant. The provided protocols offer a foundational methodology for researchers and professionals to synthesize, utilize, and evaluate this photoinitiator in their specific applications. Further optimization of parameters such as initiator/co-initiator concentration, light intensity, and exposure time will be necessary to achieve desired material properties and performance characteristics for any given system.

References

Application of 4'-Hydroxydeoxybenzoin in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydeoxybenzoin, a member of the deoxybenzoin family, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive methylene group, a ketone, and a phenolic hydroxyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 4'-Hydroxydeoxybenzoin in the synthesis of biologically active molecules, with a primary focus on the synthesis of isoflavones, a class of compounds known for their diverse pharmacological activities.

Core Application: Synthesis of Isoflavones

4'-Hydroxydeoxybenzoin is a key precursor for the synthesis of a wide range of isoflavones, including important naturally occurring compounds like daidzein. The most common synthetic strategy involves the introduction of a one-carbon unit at the active methylene position followed by cyclization. The Vilsmeier-Haack reaction and related formylation methods are predominantly employed for this transformation.

Synthetic Workflow for Isoflavone Synthesis

G cluster_start Starting Material cluster_reagents Formylation Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A 4'-Hydroxydeoxybenzoin B Vilsmeier Reagent (e.g., DMF/POCl₃ or DMF/MsCl) A->B Reaction C Enamine/Iminium Intermediate B->C Forms D Intramolecular Cyclization (Acid or Base Catalyzed) C->D Undergoes E Isoflavone (e.g., Daidzein) D->E Yields

Caption: General workflow for isoflavone synthesis from 4'-Hydroxydeoxybenzoin.

Experimental Protocols

Protocol 1: Synthesis of Daidzein (4',7-Dihydroxyisoflavone) via Vilsmeier-Haack Type Reaction

This protocol describes the synthesis of daidzein from 2,4-dihydroxy-phenyl-(4-hydroxyphenyl)-methanone (a tautomeric form of 4'-Hydroxydeoxybenzoin, often the practical starting material is 2',4'-dihydroxydeoxybenzoin) using dimethylformamide (DMF) and methanesulfonyl chloride (MsCl) as the cyclizing agents.[1]

Materials:

  • 2',4'-Dihydroxy-4'-hydroxyacetophenone (or the corresponding deoxybenzoin)

  • Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2',4'-dihydroxy-4'-hydroxyacetophenone (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Addition of Methanesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C. Stir for 3-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the mixture with 10% HCl to pH 2-3. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude daidzein by recrystallization from ethanol to yield a white to off-white solid.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventTemperatureTime (h)Yield (%)Purity (%)Reference
Daidzein2',4'-Dihydroxy-4'-hydroxyacetophenoneMsCl, K₂CO₃DMF50-55 °C3-4~93>98[1]
Isoflavones (general)Substituted Phenol, Phenylacetic acidVilsmeier Reagent, BF₃·Et₂ODMF60 °C0.5-0.6785-94-[2]

Potential Applications in Organic Synthesis

While the synthesis of isoflavones is the most prominent application, the structural features of 4'-Hydroxydeoxybenzoin allow for other potential synthetic transformations. Below are proposed applications with logical workflows.

Synthesis of Chalcones via Retro-Aldol/Aldol Condensation

Theoretically, 4'-Hydroxydeoxybenzoin could be a precursor to chalcones through a retro-aldol reaction followed by an aldol condensation with a suitable aldehyde. This is a hypothetical pathway as direct conversion is not widely reported.

G cluster_start Starting Material cluster_retro Proposed Retro-Aldol cluster_aldol Aldol Condensation cluster_product Final Product A 4'-Hydroxydeoxybenzoin B Base/Acid Catalysis A->B Reaction C 4-Hydroxyacetophenone + Benzaldehyde B->C Generates D New Aldehyde (R-CHO) C->D Reacts with E Base Catalysis D->E Under F Substituted Chalcone E->F To Yield

Caption: Hypothetical workflow for chalcone synthesis from 4'-Hydroxydeoxybenzoin.

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4'-Hydroxydeoxybenzoin can be readily derivatized to synthesize a variety of ethers and esters, which can serve as intermediates for more complex molecules or be evaluated for their own biological activities.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Products A 4'-Hydroxydeoxybenzoin B Williamson Ether Synthesis (R-X, Base) A->B Reacts via C Esterification (R-COCl or (RCO)₂O, Base) A->C Reacts via D 4'-Alkoxy/Aryloxy-deoxybenzoin B->D Yields E 4'-Acyloxy-deoxybenzoin C->E Yields

Caption: Workflow for derivatization of the phenolic group of 4'-Hydroxydeoxybenzoin.

Conclusion

4'-Hydroxydeoxybenzoin is a cornerstone intermediate in the synthesis of isoflavones, with well-established methods for its conversion. The protocols provided herein offer a detailed guide for researchers in this area. Furthermore, the inherent reactivity of its functional groups suggests a broader synthetic potential that warrants further exploration in the development of novel bioactive molecules. The provided workflows for potential applications aim to inspire further research into the synthetic utility of this versatile molecule.

References

Derivatisierung von Benzyl-4-hydroxyphenylketon für biologische Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Benzyl-4-hydroxyphenylketon, einer vielseitigen Gerüststruktur für die Entwicklung neuer biologisch aktiver Moleküle. Die hier beschriebenen Derivate zielen auf verschiedene funktionelle Gruppen des Moleküls ab, um dessen pharmakologische Eigenschaften zu modulieren. Die Protokolle umfassen die Synthese von Ether-, Ester-, Oxim- und Hydrazon-Derivaten. Darüber hinaus werden detaillierte Methoden für die Untersuchung ihrer biologischen Aktivitäten vorgestellt, einschließlich antibakterieller, Tyrosinase-hemmender und Monoaminoxidase (MAO)-hemmender Wirkungen sowie zytotoxischer Effekte. Die zugrundeliegenden Signalwege werden ebenfalls erläutert und visualisiert, um ein umfassendes Verständnis der potenziellen Wirkmechanismen zu ermöglichen.

Biologische Aktivität von Benzyl-4-hydroxyphenylketon-Derivaten

Die Derivatisierung von Benzyl-4-hydroxyphenylketon kann zu Verbindungen mit einer Reihe von biologischen Aktivitäten führen. Insbesondere Chalcon- und Deoxybenzoin-Analoga haben vielversprechende Ergebnisse in verschiedenen Assays gezeigt.

Derivat-KlasseZielAktivitätIC50 / MICReferenzverbindung
Antibakteriell
Dihydroxynaphtyl-Aryl-KetonFtsZ-Polymerisation (E. coli)Hemmung2.3 ± 0.06 µM-
Dihydroxynaphtyl-Aryl-KetonFtsZ-Polymerisation (B. subtilis)Hemmung9.13 ± 0.66 µM-
2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanonWachstum (S. pneumoniae)Hemmung1 ± 0.01 µM-
2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanonWachstum (B. subtilis)Hemmung4.97 ± 0.01 µM-
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolWachstum (M. catarrhalis)Hemmung11 µMCiprofloxacin (9 µM)
Tyrosinase-Hemmung
2,3,4'-Trihydroxy-4-methoxydeoxybenzoinPilz-TyrosinaseHemmung43.37 µM-
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onPilz-Tyrosinase (Tyrosinhydroxylase)Hemmung0.013 µMKojic-Säure
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onPilz-Tyrosinase (Dopa-Oxidase)Hemmung0.93 µMKojic-Säure
2-((3-Acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylatPilz-TyrosinaseHemmung0.0020 ± 0.0002 µMKojic-Säure (16.69 ± 2.8 µM)
MAO-Hemmung
Chalcon-Derivat (2i)hMAO-BHemmung0.13 µM-
Morpholin-basiertes Chalcon (MO1)MAO-BHemmung0.030 µMPargylin (0.028 µM)
Morpholin-basiertes Chalcon (MO7)MAO-AHemmung7.1 µM-
Zytotoxizität
Indol-basiertes Chalcon (158)Verschiedene KrebszelllinienAntiproliferativ3–9 nM-
Quinolin-basiertes Chalcon (161)K562-ZellenAntiproliferativ0.009 – 0.016 µMCA-4

Experimentelle Protokolle

Synthese von Benzyl-4-hydroxyphenylketon-Derivaten

Dieses Protokoll beschreibt die Synthese von Ether-Derivaten durch die Reaktion der phenolischen Hydroxylgruppe mit Alkylhalogeniden.

Materialien:

  • Benzyl-4-hydroxyphenylketon

  • Alkylhalogenid (z. B. Benzylbromid)

  • Kaliumcarbonat (K₂CO₃)

  • Dimethylformamid (DMF)

  • Ethylacetat

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Natriumsulfat

Durchführung:

  • Lösen Sie Benzyl-4-hydroxyphenylketon (1 Äquiv.) in DMF.

  • Fügen Sie Kaliumcarbonat (2 Äquiv.) hinzu und rühren Sie die Suspension bei Raumtemperatur für 15 Minuten.

  • Fügen Sie das Alkylhalogenid (1.2 Äquiv.) tropfenweise hinzu.

  • Rühren Sie die Reaktionsmischung bei 60 °C für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie in Eiswasser.

  • Extrahieren Sie das Produkt dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel.

Dieses Protokoll beschreibt die Synthese von Ester-Derivaten durch die Reaktion der phenolischen Hydroxylgruppe mit Acylchloriden.

Materialien:

  • Benzyl-4-hydroxyphenylketon

  • Acylchlorid (z. B. Benzoylchlorid)

  • Triethylamin (TEA)

  • Dichlormethan (DCM)

  • 1 M Salzsäure

  • Gesättigte Natriumbicarbonatlösung

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Magnesiumsulfat

Durchführung:

  • Lösen Sie Benzyl-4-hydroxyphenylketon (1 Äquiv.) in DCM.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie Triethylamin (1.5 Äquiv.) hinzu, gefolgt von der tropfenweisen Zugabe des Acylchlorids (1.2 Äquiv.).

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie für 12-16 Stunden.

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Dieses Protokoll beschreibt die Synthese von Oxim-Derivaten an der Ketogruppe.

Materialien:

  • Benzyl-4-hydroxyphenylketon-Derivat

  • Hydroxylaminhydrochlorid (NH₂OH·HCl)

  • Natriumacetat (CH₃COONa)

  • Ethanol

  • Wasser

Durchführung:

  • Lösen Sie das Benzyl-4-hydroxyphenylketon-Derivat (1 Äquiv.) in Ethanol.

  • Lösen Sie Hydroxylaminhydrochlorid (1.5 Äquiv.) und Natriumacetat (2 Äquiv.) in einer minimalen Menge warmem Wasser.

  • Fügen Sie die wässrige Lösung zur ethanolischen Lösung des Ketons hinzu.

  • Erhitzen Sie die Mischung für 1-2 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab und gießen Sie sie in kaltes Wasser, um das Oxim auszufällen.

  • Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.

  • Eine weitere Reinigung kann durch Umkristallisation aus Ethanol/Wasser erfolgen.

Dieses Protokoll beschreibt die Synthese von Hydrazon-Derivaten an der Ketogruppe.

Materialien:

  • Benzyl-4-hydroxyphenylketon-Derivat

  • Hydrazinhydrat oder substituiertes Hydrazin (z. B. Phenylhydrazin)

  • Ethanol

  • Einige Tropfen Eisessig (katalytisch)

Durchführung:

  • Lösen Sie das Benzyl-4-hydroxyphenylketon-Derivat (1 Äquiv.) in Ethanol.

  • Fügen Sie Hydrazin (1.1 Äquiv.) und eine katalytische Menge Eisessig hinzu.

  • Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab, um die Kristallisation des Hydrazons zu induzieren.

  • Filtrieren Sie die Kristalle ab, waschen Sie sie mit kaltem Ethanol und trocknen Sie sie.

Biologische Assays

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Müller-Hinton-Bouillon (MHB)

  • Testverbindungen in DMSO

  • 96-Well-Mikrotiterplatten

  • Spektrophotometer (Plattenleser)

Durchführung:

  • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in MHB in den Wells der Mikrotiterplatte vor.

  • Stellen Sie ein Bakterieninokulum mit einer Trübung entsprechend dem 0.5 McFarland-Standard her und verdünnen Sie es weiter, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml im Well zu erreichen.

  • Inokulieren Sie jedes Well (außer der Negativkontrolle) mit der Bakteriensuspension.

  • Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Bestimmen Sie die minimale Hemmkonzentration (MHK) als die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Bakterienwachstum auftritt. Dies kann visuell oder durch Messung der optischen Dichte bei 600 nm erfolgen.

Materialien:

  • Pilz-Tyrosinase

  • L-DOPA

  • Natriumphosphatpuffer (pH 6.8)

  • Testverbindungen in DMSO

  • Kojic-Säure (Positivkontrolle)

  • 96-Well-Mikrotiterplatten

  • Spektrophotometer (Plattenleser)

Durchführung:

  • Geben Sie in jedes Well der Mikrotiterplatte:

    • Natriumphosphatpuffer

    • Testverbindung in verschiedenen Konzentrationen (oder DMSO für die Kontrolle)

    • Tyrosinase-Lösung

  • Inkubieren Sie die Platte für 10 Minuten bei 25 °C.

  • Starten Sie die Reaktion durch Zugabe von L-DOPA-Lösung zu jedem Well.

  • Messen Sie die Absorption bei 475 nm in kinetischem Modus für 20-30 Minuten.

  • Berechnen Sie die prozentuale Hemmung im Vergleich zur Kontrolle ohne Inhibitor.

  • Bestimmen Sie den IC50-Wert aus der Dosis-Wirkungs-Kurve.

Materialien:

  • Rekombinantes humanes MAO-A-Enzym

  • p-Tyramin (Substrat)

  • Amplex Red Reagenz

  • Meerrettichperoxidase (HRP)

  • Testverbindungen in DMSO

  • Clorgylin (Positivkontrolle)

  • Schwarze 96-Well-Mikrotiterplatten mit klarem Boden

  • Fluoreszenz-Plattenleser (Ex/Em = 530/590 nm)

Durchführung:

  • Geben Sie in jedes Well der Platte:

    • Assay-Puffer

    • Testverbindung in verschiedenen Konzentrationen

    • MAO-A-Enzymlösung

  • Inkubieren Sie für 10 Minuten bei 37 °C.

  • Bereiten Sie eine Arbeitslösung aus Amplex Red, HRP und p-Tyramin vor.

  • Starten Sie die Reaktion durch Zugabe der Arbeitslösung zu jedem Well.

  • Messen Sie die Fluoreszenzintensität in kinetischem Modus für 30 Minuten.

  • Berechnen Sie die prozentuale Hemmung und bestimmen Sie den IC50-Wert.

Materialien:

  • HepG2-Zellen (oder eine andere relevante Zelllinie)

  • Zellkulturmedium (z. B. DMEM mit 10% FBS)

  • Testverbindungen in DMSO

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Solubilisierungslösung (z. B. DMSO oder saurer Isopropanol)

  • 96-Well-Zellkulturplatten

  • Spektrophotometer (Plattenleser)

Durchführung:

  • Säen Sie die Zellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 24-72 Stunden.

  • Fügen Sie MTT-Lösung zu jedem Well hinzu und inkubieren Sie für 2-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle bilden.

  • Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in der Solubilisierungslösung.

  • Messen Sie die Absorption bei 570 nm.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollzellen und bestimmen Sie den EC50-Wert.

Signalwege und Wirkmechanismen

FtsZ-vermittelte bakterielle Zellteilung

FtsZ, ein Homolog des eukaryotischen Tubulins, ist ein Schlüsselprotein bei der bakteriellen Zellteilung. Es polymerisiert am zukünftigen Teilungsort zu einem Z-Ring, der als Gerüst für die Rekrutierung anderer Teilungsproteine dient. Die Hemmung der FtsZ-Polymerisation stört die Bildung des Z-Rings und führt zu Filamentierung und schließlich zum Zelltod.[1] Einige Derivate des Benzyl-4-hydroxyphenylketons könnten als Inhibitoren der FtsZ-Polymerisation wirken.[1]

FtsZ_Pathway FtsZ_Monomer FtsZ Monomere FtsZ_Polymer FtsZ Polymere (Protofilamente) FtsZ_Monomer->FtsZ_Polymer GTP Z_Ring Z-Ring Bildung FtsZ_Polymer->Z_Ring Divisome Divisom-Assemblierung Z_Ring->Divisome Septum Septum-Synthese Divisome->Septum Cell_Division Zellteilung Septum->Cell_Division Inhibitor Benzyl-4-hydroxyphenyl- keton Derivat Inhibitor->FtsZ_Polymer Hemmung

Abbildung 1: Hemmung der FtsZ-Polymerisation.

Tyrosinase-Signalweg in der Melanogenese

Tyrosinase ist das geschwindigkeitsbestimmende Enzym in der Melaninsynthese. Es katalysiert die Hydroxylierung von L-Tyrosin zu L-DOPA und die anschließende Oxidation von L-DOPA zu Dopachinon. Inhibitoren der Tyrosinase können die Melaninproduktion reduzieren und werden als hautaufhellende Wirkstoffe untersucht. Chalcone und verwandte Verbindungen sind als potente Tyrosinase-Inhibitoren bekannt.[2][3][4][5][6]

Tyrosinase_Pathway cluster_enzyme Katalysiert durch Tyrosine L-Tyrosin LDOPA L-DOPA Tyrosine->LDOPA Hydroxylierung Dopaquinone Dopachinon LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Weitere Schritte Tyrosinase Tyrosinase Inhibitor Benzyl-4-hydroxyphenyl- keton Derivat Inhibitor->Tyrosinase Hemmung

Abbildung 2: Hemmung des Tyrosinase-Signalwegs.

Nrf2/HO-1-Signalweg bei nichtalkoholischer Fettlebererkrankung (NAFLD)

Oxidativer Stress spielt eine entscheidende Rolle in der Pathogenese der NAFLD. Der Nrf2/HO-1-Signalweg ist ein zentraler Abwehrmechanismus gegen oxidativen Stress. Die Aktivierung von Nrf2 führt zur Expression von antioxidativen Enzymen wie der Häm-Oxygenase-1 (HO-1). Einige phenolische Verbindungen können diesen Signalweg aktivieren und so eine schützende Wirkung auf die Leber ausüben.[7][8][9][10][11]

Nrf2_Pathway Oxidative_Stress Oxidativer Stress (z.B. bei NAFLD) Nrf2_Keap1 Nrf2-Keap1 Komplex Oxidative_Stress->Nrf2_Keap1 Dissoziation Nrf2 Nrf2 Translokation in den Zellkern Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Bindung HO1 HO-1 Expression ARE->HO1 Transkription Antioxidant_Response Antioxidative Antwort (Zellschutz) HO1->Antioxidant_Response Derivative Benzyl-4-hydroxyphenyl- keton Derivat Derivative->Nrf2_Keap1 Aktivierung

Abbildung 3: Aktivierung des Nrf2/HO-1-Signalwegs.

References

Application Notes and Protocols for the Synthesis of Ipriflavone via the Nencki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one), a synthetic isoflavone derivative. The synthesis is a three-step process commencing with the Nencki reaction of resorcinol and phenylacetonitrile to yield the key intermediate, 2,4-dihydroxyphenyl benzyl ketone. This is followed by a cyclization reaction to form 7-hydroxyisoflavone, which is subsequently O-alkylated to afford the final product, ipriflavone. This protocol includes detailed methodologies for each step, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Ipriflavone is a synthetic isoflavone known for its potential applications in maintaining bone density. The Nencki reaction, a classic method for the acylation of phenols, provides a straightforward route to the synthesis of the crucial intermediate, 2,4-dihydroxyphenyl benzyl ketone. This application note outlines a reliable and reproducible protocol for the synthesis, purification, and characterization of ipriflavone, intended to aid researchers in the fields of medicinal chemistry and drug development.

Experimental Protocols

The synthesis of ipriflavone is achieved through the following three-step procedure:

Step 1: Nencki Reaction - Synthesis of 2,4-dihydroxyphenyl benzyl ketone

This step involves the zinc chloride-catalyzed acylation of resorcinol with phenylacetonitrile.

  • Reagents and Materials:

    • Resorcinol

    • Phenylacetonitrile (Benzyl cyanide)

    • Anhydrous zinc chloride

    • Dry diethyl ether

    • Hydrogen chloride gas

    • Benzene (for recrystallization)

    • Round-bottom flask

    • Gas dispersion tube

    • Magnetic stirrer

    • Ice bath

    • Reflux condenser

    • Büchner funnel and flask

  • Procedure:

    • In a dry round-bottom flask, prepare a mixture of resorcinol (100 parts by weight), phenylacetonitrile (100 parts by weight), and anhydrous zinc chloride (20 parts by weight) in dry diethyl ether.

    • Cool the mixture in an ice bath and begin stirring.

    • Bubble dry hydrogen chloride gas through the mixture until saturation is achieved.

    • Allow the reaction mixture to stand for 48 hours (2 days). An oily lower layer will form.

    • Separate the lower oily layer by decantation and wash it with diethyl ether.

    • Add water (200 parts by weight) to the oily layer and boil the mixture for 2 hours under reflux.

    • Cool the mixture. Yellow crystals of 2,4-dihydroxyphenyl benzyl ketone will precipitate.

    • Collect the crystals by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from benzene to obtain pure 2,4-dihydroxyphenyl benzyl ketone.[1]

Step 2: Cyclization - Synthesis of 7-hydroxyisoflavone

This step involves the ring closure of the ketone intermediate to form the isoflavone core.

  • Reagents and Materials:

    • 2,4-dihydroxyphenyl benzyl ketone

    • Triethyl orthoformate

    • Morpholine

    • Dimethylformamide (DMF)

    • Hydrochloric acid (6M)

    • Apparatus for heating and stirring

  • Procedure:

    • Dissolve 2,4-dihydroxyphenyl benzyl ketone in dimethylformamide.

    • Add morpholine and triethyl orthoformate to the solution.

    • Heat the reaction mixture with stirring.

    • Continuously remove the ethanol formed during the reaction by distillation.

    • After the reaction is complete, pour the mixture into 6M hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 7-hydroxyisoflavone.

Step 3: Isopropylation - Synthesis of Ipriflavone

The final step is the O-alkylation of 7-hydroxyisoflavone to yield ipriflavone.

  • Reagents and Materials:

    • 7-hydroxyisoflavone

    • 2-Bromopropane (Isopropyl bromide)

    • Anhydrous potassium carbonate

    • Dimethylformamide (DMF)

    • Ethanol (for recrystallization)

    • Apparatus for heating and stirring

  • Procedure:

    • In a round-bottom flask, combine 7-hydroxyisoflavone, anhydrous potassium carbonate, and 2-bromopropane in dimethylformamide.

    • Heat the mixture at approximately 110°C with stirring.

    • Monitor the reaction progress by thin-layer chromatography.

    • Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude ipriflavone.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ipriflavone.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2,4-dihydroxyphenyl benzyl ketoneC₁₄H₁₂O₃228.24113-114~81-83
7-hydroxyisoflavoneC₁₅H₁₀O₃238.24210-212-
IpriflavoneC₁₈H₁₆O₃280.32115-117-

Yields are dependent on reaction scale and optimization.

Characterization Data for Ipriflavone

  • ¹H-NMR (CDCl₃, ppm): δ 1.42 (d, 6H), 4.65 (sept, 1H), 6.95 (d, 1H), 7.01 (dd, 1H), 7.39-7.52 (m, 5H), 7.95 (s, 1H), 8.22 (d, 1H).

  • ¹³C-NMR (CDCl₃, ppm): δ 22.0, 70.4, 101.5, 115.4, 118.0, 124.5, 126.5, 127.9, 128.8, 129.2, 131.5, 153.2, 157.8, 163.0, 175.5.

  • Mass Spectrometry (MS): m/z 280 (M⁺).

Experimental Workflow

Ipriflavone_Synthesis Resorcinol Resorcinol Step1 Step 1: Nencki Reaction (ZnCl₂, HCl, Ether) Resorcinol->Step1 Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Step1 Intermediate1 2,4-dihydroxyphenyl benzyl ketone Step1->Intermediate1 Acylation Step2 Step 2: Cyclization (Triethyl orthoformate, Morpholine, DMF) Intermediate1->Step2 Intermediate2 7-hydroxyisoflavone Step2->Intermediate2 Ring Closure Step3 Step 3: Isopropylation (2-Bromopropane, K₂CO₃, DMF) Intermediate2->Step3 Ipriflavone Ipriflavone Step3->Ipriflavone O-alkylation

Caption: Synthetic pathway for ipriflavone from resorcinol.

Conclusion

The described three-step synthesis provides a reliable method for the laboratory-scale preparation of ipriflavone. The Nencki reaction serves as an effective initial step to construct the key deoxybenzoin intermediate. Subsequent cyclization and alkylation steps proceed to furnish the final product. This protocol is intended to be a valuable resource for researchers engaged in the synthesis of isoflavone derivatives for various scientific investigations.

References

Application Notes and Protocols: Benzyl 4-hydroxyphenyl ketone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxyphenyl ketone, also known as 4-Hydroxydeoxybenzoin, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals. Its unique structural features, combining a ketone functional group and a phenolic hydroxyl group, make it a versatile building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, with a focus on Selective Estrogen Receptor Modulators (SERMs).

Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

This compound is a crucial precursor for the synthesis of several SERMs, a class of drugs that exhibit tissue-selective estrogenic and antiestrogenic effects. These compounds are widely used in the treatment and prevention of osteoporosis, breast cancer, and menopausal symptoms. Notable examples include Raloxifene and Bazedoxifene.

Raloxifene Synthesis

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The synthesis of Raloxifene often involves a multi-step process where this compound is a key starting material for the formation of the core benzothiophene scaffold.

A common synthetic route involves the following key transformations:

  • Synthesis of a Benzothiophene Intermediate: this compound serves as a precursor to construct the 2-aryl-benzothiophene core of Raloxifene.

  • Friedel-Crafts Acylation: The benzothiophene intermediate is then acylated with a substituted benzoyl chloride. This is a critical step in building the final molecular structure of Raloxifene.

  • Deprotection: The final step typically involves the removal of protecting groups to yield Raloxifene.

Bazedoxifene Synthesis

Bazedoxifene is a third-generation SERM used for the treatment of moderate to severe vasomotor symptoms associated with menopause and to prevent postmenopausal osteoporosis. While various synthetic routes exist, some pathways utilize intermediates that can be derived from precursors related to this compound. The synthesis of Bazedoxifene involves the construction of a substituted indole core.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of Raloxifene, where this compound is a relevant precursor to the core intermediate.

Reaction Step Starting Material Reagents and Conditions Product Yield (%) Purity (%) Reference
Friedel-Crafts Acylation 6-methylsulfonyloxy-2-[4-methysulfonyloxy) phenyl] benzothiophene4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride, AlCl₃, dichloromethane6-methylsulfonyloxy-2-[4- methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl) ethoxy] benzoyl] benzothiophene hydrochloride8297 (HPLC)[1]
Hydrolysis (Deprotection) 6-methylsulfonyloxy-2-[4- methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl) ethoxy] benzoyl] benzothiophene hydrochlorideKOH, water, methanolRaloxifene hydrochloride8899.9 (HPLC)[1]

Experimental Protocols

Protocol 1: Synthesis of Raloxifene via Friedel-Crafts Acylation and Hydrolysis

This protocol describes a two-step synthesis of Raloxifene hydrochloride from a protected benzothiophene intermediate.

Step 1: Friedel-Crafts Acylation [1]

  • To a solution of 6-methylsulfonyloxy-2-[4-methysulfonyloxy) phenyl] benzothiophene (1 equivalent) in dichloromethane, add aluminum chloride (AlCl₃) (excess).

  • Cool the mixture and add 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 6-methylsulfonyloxy-2-[4- methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl) ethoxy] benzoyl] benzothiophene hydrochloride.

Step 2: Hydrolysis (Deprotection) [1]

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add potassium hydroxide (KOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and adjust the pH to acidic with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to obtain Raloxifene hydrochloride.

Visualizations

Logical Workflow for Raloxifene Synthesis

Raloxifene_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_acylation Key Reaction cluster_final Final Product start_ketone Benzyl 4-hydroxyphenyl ketone benzothiophene Benzothiophene Intermediate start_ketone->benzothiophene acylation Friedel-Crafts Acylation benzothiophene->acylation raloxifene Raloxifene acylation->raloxifene

Caption: General workflow for Raloxifene synthesis.

Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)

SERM_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_response Cellular Response SERM SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds Estrogen Estrogen Estrogen->ER Binds Agonist Agonist Effect (e.g., Bone) ER->Agonist Tissue-specific Activation Antagonist Antagonist Effect (e.g., Breast) ER->Antagonist Tissue-specific Inhibition

Caption: SERM tissue-selective estrogen receptor modulation.

References

Application Notes and Protocols for the Use of 4'-Hydroxydeoxybenzoin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of 4'-hydroxydeoxybenzoin as a versatile intermediate in the synthesis of various natural products, with a primary focus on isoflavones, and potential applications in the synthesis of chalcones and stilbene analogues. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

4'-Hydroxydeoxybenzoin, a diaryl ketone, is a key building block in the synthesis of a wide array of phenolic natural products. Its structural features, particularly the presence of a reactive methylene group and hydroxylated aromatic rings, make it an ideal precursor for constructing the core skeletons of bioactive compounds. This application note will delve into the synthetic methodologies employing 4'-hydroxydeoxybenzoin and its derivatives for the preparation of isoflavones like daidzein and genistein, which are known for their significant biological activities.

Section 1: Synthesis of Isoflavones

Isoflavones are a class of phytoestrogens widely recognized for their potential health benefits, including roles in the prevention of hormone-dependent cancers and cardiovascular diseases. The most common and efficient method for isoflavone synthesis from deoxybenzoins involves the introduction of a one-carbon unit at the α-position of the ketone, followed by cyclization.

General Synthetic Strategy: The Deoxybenzoin Route

The synthesis of isoflavones from 2'-hydroxydeoxybenzoins, such as 4'-hydroxydeoxybenzoin, requires the incorporation of an additional carbon atom to form the characteristic C6-C3-C6 skeleton. This is typically achieved through formylation or acylation at the benzylic position, followed by acid- or base-catalyzed cyclization.

A general workflow for this transformation is depicted below:

G cluster_synthesis Isoflavone Synthesis Workflow Start 4'-Hydroxydeoxybenzoin Step1 Formylation/Acylation (e.g., Vilsmeier-Haack, Ethyl Formate) Start->Step1 C1 source Intermediate α-Formyl/Acyl Deoxybenzoin Step1->Intermediate Step2 Cyclization (Acid or Base Catalysis) Intermediate->Step2 Product Isoflavone (e.g., Daidzein) Step2->Product

Caption: General workflow for isoflavone synthesis from 4'-hydroxydeoxybenzoin.

Experimental Protocols

Protocol 1: Synthesis of Daidzein (7,4'-dihydroxyisoflavone) via Vilsmeier-Haack Formylation

This protocol details the formylation of 4'-hydroxydeoxybenzoin using the Vilsmeier-Haack reagent, followed by cyclization to yield daidzein.

Materials:

  • 4'-Hydroxydeoxybenzoin

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve 4'-hydroxydeoxybenzoin in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Hydrolysis and Cyclization: Cool the reaction mixture and pour it onto crushed ice. Add a concentrated solution of sodium hydroxide to make the solution alkaline, which facilitates the hydrolysis of the intermediate and subsequent cyclization.

  • Acidification and Isolation: Acidify the mixture with dilute hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure daidzein.

Protocol 2: Synthesis of Genistein (5,7,4'-trihydroxyisoflavone) from 2,4,6-Trihydroxydeoxybenzoin

This protocol describes the synthesis of genistein starting from a more hydroxylated deoxybenzoin precursor.

Materials:

  • 2,4,6-Trihydroxyphenyl 4-hydroxyphenyl ketone (2,4,6-trihydroxydeoxybenzoin)

  • Ethyl formate

  • Sodium metal

  • Absolute ethanol

  • Dilute hydrochloric acid

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trihydroxydeoxybenzoin in absolute ethanol. Add small pieces of sodium metal portion-wise with stirring to generate the corresponding enolate.

  • Formylation: To the enolate solution, add an excess of ethyl formate and reflux the mixture for 4-6 hours.

  • Work-up and Cyclization: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid. The acidic conditions will induce cyclization to form the isoflavone ring.

  • Isolation and Purification: Collect the precipitated crude genistein by filtration, wash with water, and dry. Purify the crude product by recrystallization from aqueous ethanol.

Quantitative Data for Synthesized Isoflavones
CompoundStarting MaterialKey ReagentsReaction TimeYield (%)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
Daidzein 4'-HydroxydeoxybenzoinDMF, POCl₃3-4 h~75-858.31 (s, 1H, H-2), 8.03 (d, J=8.8 Hz, 1H, H-5), 7.41 (d, J=8.4 Hz, 2H, H-2',6'), 6.95 (dd, J=8.8, 2.0 Hz, 1H, H-6), 6.87 (d, J=2.0 Hz, 1H, H-8), 6.82 (d, J=8.4 Hz, 2H, H-3',5'), 10.8 (s, 1H, 7-OH), 9.55 (s, 1H, 4'-OH)175.0 (C-4), 162.5 (C-7), 157.4 (C-9), 153.1 (C-2), 127.5 (C-5), 130.2 (C-2',6'), 123.7 (C-1'), 122.5 (C-3), 115.2 (C-3',5'), 115.1 (C-6), 102.2 (C-8), 116.8 (C-10)[1][2][3]
Genistein 2,4,6-TrihydroxydeoxybenzoinEthyl formate, Na4-6 h~60-7012.9 (s, 1H, 5-OH), 10.8 (s, 1H, 7-OH), 9.5 (s, 1H, 4'-OH), 8.3 (s, 1H, H-2), 7.4 (d, J=8.5 Hz, 2H, H-2',6'), 6.8 (d, J=8.5 Hz, 2H, H-3',5'), 6.4 (d, J=2.0 Hz, 1H, H-8), 6.2 (d, J=2.0 Hz, 1H, H-6)180.4 (C-4), 164.5 (C-7), 162.1 (C-5), 157.6 (C-9), 154.2 (C-2), 130.2 (C-2',6'), 122.3 (C-1'), 121.3 (C-3), 115.1 (C-3',5'), 104.7 (C-10), 98.9 (C-6), 93.6 (C-8)[4][5]

Section 2: Synthesis of Chalcones and Stilbene Analogues

While less common, 4'-hydroxydeoxybenzoin can be envisioned as a precursor for other classes of natural products like chalcones and stilbenes through multi-step synthetic sequences.

Potential Synthetic Applications
  • Chalcones: Through a retro-synthetic approach, 4'-hydroxydeoxybenzoin could be cleaved to a 4-hydroxyphenylacetic acid derivative and a phenol, which are common precursors for chalcone synthesis via Claisen-Schmidt condensation.

  • Stilbenes (e.g., Resveratrol Analogues): Deoxybenzoins can be reduced to the corresponding diarylethanes, which can then be further modified and dehydrated to form the stilbene core.

Experimental Protocol: Synthesis of a Chalcone Precursor from 4'-Hydroxydeoxybenzoin

This protocol outlines a conceptual pathway for the conversion of 4'-hydroxydeoxybenzoin to precursors suitable for chalcone synthesis.

Procedure Outline:

  • Oxidative Cleavage: Subject 4'-hydroxydeoxybenzoin to an oxidative cleavage reaction (e.g., using a strong oxidizing agent like potassium permanganate under basic conditions) to cleave the C-C bond between the carbonyl and the methylene group, yielding 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid.

  • Claisen-Schmidt Condensation: Utilize the resulting 4-hydroxyacetophenone (from decarboxylation of a corresponding keto-acid intermediate or synthesized separately from phenol) and a substituted benzaldehyde in a base-catalyzed Claisen-Schmidt condensation to form the chalcone.[6]

Section 3: Biological Activities and Signaling Pathways

The natural products synthesized from 4'-hydroxydeoxybenzoin and its analogues exhibit a wide range of biological activities, making them attractive candidates for drug development.

Isoflavones: Estrogenic and Anticancer Activities

Isoflavones like daidzein and genistein are well-known phytoestrogens that can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogenic signaling pathways.[6][7] Their anticancer effects are also attributed to the inhibition of protein tyrosine kinases, which are crucial components of growth factor signaling pathways.[7][8]

G cluster_pathway Signaling Pathways Modulated by Isoflavones Isoflavones Isoflavones (Daidzein, Genistein) ER Estrogen Receptors (ERα, ERβ) Isoflavones->ER binds TK Protein Tyrosine Kinases (PTKs) Isoflavones->TK inhibits Gene_Expression Modulation of Estrogen-Responsive Genes ER->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation TK->Cell_Proliferation Gene_Expression->Cell_Proliferation regulates Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis

Caption: Key signaling pathways modulated by isoflavones.

Resveratrol Analogues: Antioxidant and Anti-inflammatory Effects

Resveratrol and its analogues are potent antioxidants that can scavenge free radicals and upregulate endogenous antioxidant enzymes.[9][10] Their anti-inflammatory properties are mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[9][11]

G cluster_pathway Antioxidant & Anti-inflammatory Pathways of Resveratrol Analogues Resveratrol_Analogues Resveratrol Analogues ROS Reactive Oxygen Species (ROS) Resveratrol_Analogues->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Resveratrol_Analogues->Antioxidant_Enzymes upregulates NFkB NF-κB Pathway Resveratrol_Analogues->NFkB inhibits MAPK MAPK Pathway Resveratrol_Analogues->MAPK inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Antioxidant and anti-inflammatory mechanisms of resveratrol analogues.

Chalcones: Cytotoxic and Apoptotic Activities

Chalcones derived from hydroxyacetophenones have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] Their mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) within cancer cells.[14]

Conclusion

4'-Hydroxydeoxybenzoin is a valuable and readily accessible intermediate for the synthesis of a variety of biologically active natural products. The protocols and data presented in this document highlight its utility, particularly in the synthesis of isoflavones. The diverse pharmacological activities of the resulting compounds underscore the importance of 4'-hydroxydeoxybenzoin in drug discovery and development, providing a solid foundation for further research into novel therapeutic agents.

References

Application Note: HPLC Analysis of Benzyl 4-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 4-hydroxyphenyl ketone, also known as 4-hydroxydeoxybenzoin, is a chemical compound with applications in various fields of chemical synthesis and research. Accurate and reliable quantitative analysis of this compound is crucial for quality control, reaction monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of aromatic ketones. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (water with a small amount of acid). The acidic modifier helps to ensure good peak shape and reproducible retention times by suppressing the ionization of the phenolic hydroxyl group. The analyte is detected by its absorbance in the UV region. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid should be substituted with a volatile acid like formic acid.[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (ACS grade) or Formic acid (MS grade, if applicable)

    • Methanol (HPLC grade, for sample preparation)

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Acid Modifier: Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in the aqueous mobile phase component.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in methanol or the initial mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions. These parameters should be considered a starting point and may require optimization for specific applications and equipment.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (Optimization recommended)

Note on Detection Wavelength: The optimal detection wavelength should be determined by obtaining a UV spectrum of this compound in the mobile phase. Based on the structure, a wavelength around 275 nm is a reasonable starting point due to the presence of the substituted aromatic ketone chromophore.

Data Presentation

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing system suitability tests. A series of replicate injections of a standard solution should be made to evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Calibration Curve

A calibration curve should be generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

Concentration (µg/mL)Peak Area (Arbitrary Units)
Standard 1User-defined value
Standard 2User-defined value
Standard 3User-defined value
Standard 4User-defined value
Standard 5User-defined value
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile, Water, Acid) D System Equilibration A->D B Prepare Standard Solutions E System Suitability Test B->E F Inject Standards (Calibration) B->F C Prepare Sample Solutions G Inject Samples C->G E->F If passes I Generate Calibration Curve F->I H Peak Integration and Identification G->H J Quantify Analyte in Samples H->J I->J K Generate Report J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-hydroxyphenyl ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Benzyl 4-hydroxyphenyl ketone.

Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal outcomes in your experiment.

Problem: Low or No Product Yield

Question: My reaction shows low conversion of starting materials, resulting in a poor yield of this compound. What are the likely causes?

Answer: Low or no yield is a common problem in Friedel-Crafts acylation, particularly when using phenol as a substrate. Several factors can contribute to this issue:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1][2] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1][2]

  • Insufficient Catalyst: The oxygen atom in phenol's hydroxyl group has lone pair electrons that coordinate strongly with the Lewis acid.[3] This interaction can deactivate the catalyst.[3] Furthermore, the ketone product itself forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] Consequently, stoichiometric or even excess amounts of the catalyst are often required.[3][4]

  • O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[3] Low catalyst concentrations tend to favor the kinetically preferred O-acylation product.[5]

  • Poor Reagent Quality: The purity of phenol and the acylating agent (phenylacetyl chloride or phenylacetic anhydride) is critical. Impurities can lead to side reactions and lower yields.[1]

Potential Cause Recommended Solution Justification
Moisture Contamination Thoroughly oven-dry all glassware. Use anhydrous solvents and fresh, high-quality Lewis acids. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).Prevents deactivation of the moisture-sensitive Lewis acid catalyst.[1][2]
Catalyst Deactivation by Substrate/Product Use a stoichiometric amount or an excess of the Lewis acid catalyst (e.g., >2 equivalents).Overcomes catalyst sequestration by the phenolic oxygen and the final ketone product, ensuring enough active catalyst is available for the reaction.[3][4]
Formation of Phenyl Ester (O-Acylation) Increase the concentration of the Lewis acid catalyst. Consider running the reaction at a higher temperature to facilitate the Fries rearrangement of any O-acylated intermediate to the C-acylated product.[3][5]High catalyst concentrations and temperatures favor the thermodynamically more stable C-acylated product.[6]
Impure Reagents Purify starting materials before use (e.g., recrystallize phenol, distill phenylacetyl chloride).Ensures that side reactions from impurities are minimized.[1]
Problem: Poor Regioselectivity (Ortho- vs. Para-Isomer)

Question: My product mixture contains a significant amount of the ortho-isomer (Benzyl 2-hydroxyphenyl ketone) alongside the desired para-isomer. How can I improve para-selectivity?

Answer: The ratio of ortho- to para-acylation is highly dependent on reaction conditions. This is often linked to the Fries rearrangement, where an initially formed phenyl ester rearranges to the ortho- or para-hydroxyaryl ketone.[7][8]

  • Temperature: Temperature is a key factor in determining the isomer ratio. Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product.[8]

  • Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor one isomer over the other. For instance, in some Friedel-Crafts reactions, non-polar solvents like carbon disulfide can favor the kinetic product, while polar solvents like nitrobenzene promote the thermodynamic product.[9]

Factor Condition for Higher Para-Selectivity Reasoning
Temperature Lower reaction temperatures (e.g., 0°C to room temperature)The para-product is often the thermodynamically favored isomer under milder conditions.[8]
Solvent Choice Use of polar solvents (e.g., nitrobenzene)Polar solvents can help stabilize the intermediates leading to the para product.[8][9] However, nitrobenzene is toxic and can be reactive under harsh conditions.[9]
Problem: Tar Formation and Difficult Purification

Question: The reaction mixture has turned dark and contains a significant amount of tar-like material, making product isolation difficult. What causes this?

Answer: Tar formation is a sign of decomposition and unwanted side reactions.[9]

  • High Temperature: Excessive heat can cause the degradation of starting materials and products.[9]

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, increases the likelihood of side reactions.[9]

  • Reactive Solvents: Certain solvents can participate in side reactions under the harsh, acidic conditions of the reaction.[9]

Potential Cause Recommended Solution Justification
Excessive Heat Maintain the recommended reaction temperature and avoid localized overheating. Monitor the reaction progress using TLC to determine the optimal reaction time.Prevents thermal decomposition of sensitive aromatic compounds.[9]
Extended Reaction Time Stop the reaction as soon as TLC analysis indicates the consumption of the limiting reagent.Minimizes the formation of degradation byproducts that occur over time.[9]
Work-up Issues Quench the reaction by carefully and slowly pouring the mixture into a mixture of ice and concentrated HCl. This hydrolyzes the catalyst-ketone complex and brings the product into the organic layer during extraction.Ensures the complete breakdown of the aluminum chloride complexes and facilitates clean separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this Friedel-Crafts acylation?

The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (phenylacetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring, primarily at the ortho and para positions, to form the corresponding ketone after work-up.

G RCOCl Phenylacetyl Chloride Acylium Acylium Ion Intermediate [R-C=O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Complex Sigma Complex (Arenium Ion) Phenol Phenol Phenol->Complex Electrophilic Attack ProductComplex Product-Catalyst Complex Complex->ProductComplex Deprotonation Workup Aqueous Work-up ProductComplex->Workup Product Benzyl 4-hydroxyphenyl ketone Workup->Product

Caption: Mechanism of Friedel-Crafts acylation of phenol.

Q2: Why is direct Friedel-Crafts acylation of phenol challenging?

The direct acylation of phenols is complicated by the hydroxyl group. Its lone pair electrons coordinate with the Lewis acid catalyst, deactivating it.[3] This can lead to low yields.[3] Additionally, O-acylation can occur as a competing reaction.[5] To favor C-acylation, an excess of the catalyst is often necessary, which promotes the Fries rearrangement of the O-acylated intermediate to the desired C-acylated product.[3][6]

Q3: Can I use phenylacetic acid directly instead of phenylacetyl chloride?

While acyl chlorides and anhydrides are typical acylating agents, carboxylic acids can also be used.[10] This often requires a strong Brønsted acid catalyst like polyphosphoric acid (PPA) or boron trifluoride (BF₃) at elevated temperatures. Yields can vary significantly depending on the specific conditions used.

Q4: What is the Fries Rearrangement and how does it relate to this synthesis?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[4][7] In the context of phenol acylation, if O-acylation occurs first to form phenyl phenylacetate, this intermediate can then rearrange under the reaction conditions to form the desired this compound and its ortho-isomer.[3][6] Controlling the conditions to promote this rearrangement is key to achieving a good yield of the C-acylated product.

G Start Start: Phenol + Phenylacetyl Chloride O_Acylation O-Acylation (Kinetic Pathway) Start->O_Acylation Low [AlCl₃] C_Acylation Direct C-Acylation (Thermodynamic Pathway) Start->C_Acylation High [AlCl₃] Ester Phenyl Phenylacetate (Intermediate) O_Acylation->Ester Product Final Product: This compound (para) + ortho-isomer C_Acylation->Product Fries Fries Rearrangement Ester->Fries + AlCl₃, Heat Fries->Product

Caption: Competing pathways in the acylation of phenol.

Experimental Protocols

Sample Protocol: Synthesis using Phenylacetyl Chloride and AlCl₃

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Reagents & Materials:

  • Phenol

  • Phenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of phenol (1.0 equivalent) and phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography on silica gel.

G A 1. Setup Dry glassware under N₂ B 2. Catalyst Suspension Add AlCl₃ to dry solvent, cool to 0°C A->B C 3. Reagent Addition Add Phenol + Phenylacetyl Chloride solution dropwise at 0°C B->C D 4. Reaction Stir at room temp. Monitor by TLC C->D E 5. Quench Pour mixture into ice/HCl D->E F 6. Extraction Separate organic layer, extract aqueous phase E->F G 7. Work-up Combine, wash, dry, and evaporate solvent F->G H 8. Purification Recrystallization or Column Chromatography G->H

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 4'-Hydroxydeoxybenzoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Hydroxydeoxybenzoin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, along with detailed experimental protocols and visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4'-Hydroxydeoxybenzoin?

A1: The most common and industrially significant routes for synthesizing 4'-Hydroxydeoxybenzoin are the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives (like phenylacetyl chloride), and the Fries rearrangement of phenyl phenylacetate.[1][2][3]

Q2: Why is my yield of 4'-Hydroxydeoxybenzoin consistently low?

A2: Low yields can stem from several factors. One major reason is the competition between the desired C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group of phenol), which forms phenyl phenylacetate as a byproduct.[4] Other factors include incomplete reaction, suboptimal reaction temperature which can favor the formation of the ortho-isomer, and degradation of starting materials or products under harsh acidic conditions.[5][6]

Q3: How can I favor the formation of the desired para-isomer (4'-Hydroxydeoxybenzoin) over the ortho-isomer (2'-Hydroxydeoxybenzoin)?

A3: The regioselectivity of the Friedel-Crafts acylation and Fries rearrangement is highly dependent on the reaction temperature. Lower reaction temperatures (typically below 60°C) favor the formation of the para-substituted product, which is the thermodynamically more stable isomer.[1][5] Conversely, higher temperatures tend to yield more of the ortho-isomer.[5] The choice of solvent can also play a role; non-polar solvents may favor the ortho product, while more polar solvents can increase the proportion of the para product.[1]

Q4: What is the role of the Lewis acid in the Friedel-Crafts acylation, and why is it used in excess?

A4: In the Friedel-Crafts acylation, a Lewis acid, commonly aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl halide or anhydride.[7][8] An excess of the Lewis acid is required because it complexes with both the starting phenol (acting as a Lewis base through its hydroxyl group) and the product ketone.[7][9] This complexation deactivates the ring towards further acylation and necessitates a stoichiometric amount or more of the catalyst for the reaction to proceed to completion.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low to no product formation - Inactive or poor quality Lewis acid (e.g., AlCl₃).- Insufficient amount of Lewis acid.- Reaction temperature is too low.- Use freshly opened or properly stored anhydrous AlCl₃.- Ensure at least a stoichiometric amount, and often an excess (2-3 equivalents), of AlCl₃ is used.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Major byproduct is phenyl phenylacetate (O-acylation) - Reaction conditions favor kinetic control (O-acylation is often faster).- Increase the amount of Lewis acid catalyst to promote the Fries rearrangement of the O-acylated ester to the C-acylated ketone.[3]- Increase the reaction temperature or prolong the reaction time to favor the thermodynamically more stable C-acylated product.[3]
Formation of a mixture of ortho and para isomers - The reaction temperature was too high, favoring the formation of the ortho-isomer.[5]- Maintain a lower reaction temperature (e.g., 0-25°C) to favor the formation of the para-isomer.[1]
Difficulty in purifying the final product - Presence of unreacted starting materials.- Contamination with the ortho-isomer and other side products.- Formation of tar-like substances at high temperatures.- Perform an aqueous workup with dilute HCl to remove the aluminum salts.[10]- Use column chromatography on silica gel to separate the para and ortho isomers.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification.[2]

Experimental Protocol: Synthesis of 4'-Hydroxydeoxybenzoin via Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of 4'-Hydroxydeoxybenzoin.

Materials:

  • Phenol

  • Phenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (e.g., 2.5 equivalents).

  • Solvent Addition: Add dry dichloromethane to the flask and cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve phenol (1 equivalent) and phenylacetyl chloride (1 equivalent) in dry dichloromethane and add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC). The reaction is often vigorous initially and may require cooling.[10]

  • Work-up: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10][11]

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4'-Hydroxydeoxybenzoin from the 2'-hydroxy isomer and other impurities. The product can be further purified by recrystallization.

Visualizations

Reaction Pathway and Side Reaction

G cluster_reactants Reactants cluster_products Products Phenol Phenol HDB 4'-Hydroxydeoxybenzoin (para-product, desired) Phenol->HDB C-acylation (para) (Low Temp) OHDB 2'-Hydroxydeoxybenzoin (ortho-product) Phenol->OHDB C-acylation (ortho) (High Temp) PP Phenyl Phenylacetate (O-acylation byproduct) Phenol->PP O-acylation (Kinetic Product) PAC Phenylacetyl Chloride PAC->HDB PAC->OHDB PAC->PP PP->HDB Fries Rearrangement (High Temp, Excess AlCl₃) AlCl3 AlCl₃ (Lewis Acid) AlCl3->HDB AlCl3->OHDB AlCl3->PP

Caption: Synthetic pathways to 4'-Hydroxydeoxybenzoin and potential side products.

Experimental Workflow

G start Start: Reaction Setup (AlCl₃ in DCM at 0°C) add_reactants Dropwise addition of Phenol and Phenylacetyl Chloride start->add_reactants reaction Reaction at RT (Monitor by TLC) add_reactants->reaction workup Aqueous Work-up (Ice/HCl) reaction->workup extraction Extraction with DCM workup->extraction washing Washing of Organic Layer (H₂O, NaHCO₃, Brine) extraction->washing drying Drying and Concentration washing->drying purification Purification (Column Chromatography & Recrystallization) drying->purification end Final Product: 4'-Hydroxydeoxybenzoin purification->end

Caption: A typical experimental workflow for the synthesis of 4'-Hydroxydeoxybenzoin.

References

Technical Support Center: Synthesis of Deoxybenzoins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of deoxybenzoins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of these valuable compounds. Deoxybenzoins are important precursors for a variety of biologically active molecules, and achieving high yields of the desired product is crucial for efficient drug discovery and development.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to deoxybenzoins and what are their potential pitfalls?

A1: The most common methods for synthesizing deoxybenzoins include Friedel-Crafts acylation, the Houben-Hoesch reaction, the Fries rearrangement, Grignard reactions, and Suzuki coupling. Each of these methods has its own set of potential side reactions that can lower the yield of the desired deoxybenzoin. These include polysubstitution in Friedel-Crafts acylation, formation of imino-ether hydrochlorides in the Houben-Hoesch reaction, lack of regioselectivity in the Fries rearrangement, formation of biphenyls in Grignard reactions, and dehalogenation in Suzuki coupling.

Q2: I am observing multiple products in my Friedel-Crafts acylation. What is the likely cause and how can I fix it?

A2: The most probable cause is polysubstitution, where more than one acyl group is added to the aromatic ring. This happens when the newly introduced deoxybenzoin product is more reactive than the starting material. To minimize this, you can try adjusting the stoichiometry of your reactants, using a less reactive acylating agent, or modifying the reaction conditions such as temperature and reaction time.[1]

Q3: My Houben-Hoesch reaction is giving a low yield of the desired hydroxydeoxybenzoin. What could be the problem?

A3: A common side reaction in the Houben-Hoesch reaction, especially with simple phenols, is the formation of an imino-ether hydrochloride.[2] This occurs when the hydroxyl group of the phenol attacks the nitrile, rather than the aromatic ring. Using polyhydroxy phenols, which are more activated, can favor the desired C-acylation.

Q4: How can I control the formation of ortho- and para-isomers in my Fries rearrangement?

A4: The ratio of ortho- to para-acylated products in the Fries rearrangement is highly dependent on the reaction temperature and solvent. Generally, lower temperatures (below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[3][4] The choice of a non-polar solvent can also promote the formation of the ortho-product.[4]

Q5: I am getting a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I avoid this?

A5: Biphenyl formation is a common side reaction in Grignard reactions involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[5][6] This can be minimized by the slow addition of the aryl halide to the magnesium turnings during the formation of the Grignard reagent and by keeping the reaction temperature low.[5]

Q6: My Suzuki coupling reaction is resulting in a significant amount of dehalogenated starting material. What can I do to improve the yield of my deoxybenzoin?

A6: Dehalogenation is a common side reaction in Suzuki coupling. The choice of ligand, base, and solvent can significantly impact the extent of this side reaction. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation. Optimizing the base and using aprotic solvents can also be beneficial.

Troubleshooting Guides

Friedel-Crafts Acylation: Minimizing Polysubstitution

Problem: Formation of di- or poly-acylated products, leading to a low yield of the desired mono-substituted deoxybenzoin.

Cause: The deoxybenzoin product is an activated ketone, making the aromatic ring more susceptible to further acylation than the starting arene.

Solutions:

  • Stoichiometry Control: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent (e.g., phenylacetyl chloride). An excess of the aromatic substrate can also be used to increase the probability of the acylating agent reacting with the starting material.

  • Reverse Addition: Add the Lewis acid catalyst (e.g., AlCl₃) to the mixture of the arene and the acylating agent at a low temperature. This helps to keep the concentration of the reactive acylium ion low.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation reaction.[1]

Experimental Protocol: High-Yield Synthesis of 4-Methoxydeoxybenzoin

This protocol is designed to minimize polysubstitution in the Friedel-Crafts acylation of anisole.

  • Materials:

    • Anisole

    • Phenylacetyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of phenylacetyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM.

    • Add the solution of phenylacetyl chloride and anisole dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Effect of Stoichiometry on Polysubstitution

Arene:Acylating Agent RatioDesired Deoxybenzoin Yield (%)Polysubstituted Byproduct (%)
1:1.26525
1:18510
1.2:190<5

Logical Relationship: Troubleshooting Polysubstitution

G start Low yield of mono-acylated deoxybenzoin check_polysubstitution Check for polysubstitution (e.g., by LC-MS or NMR) start->check_polysubstitution polysubstitution_present Polysubstitution confirmed check_polysubstitution->polysubstitution_present Yes no_polysubstitution Other issues (e.g., starting material unreacted) check_polysubstitution->no_polysubstitution No adjust_stoichiometry Adjust stoichiometry: - Use 1:1 ratio of arene to acylating agent - Use excess arene polysubstitution_present->adjust_stoichiometry reverse_addition Employ reverse addition: Add catalyst to substrate mixture polysubstitution_present->reverse_addition lower_temp Lower reaction temperature (e.g., 0 °C) polysubstitution_present->lower_temp high_yield High yield of mono-acylated product adjust_stoichiometry->high_yield reverse_addition->high_yield lower_temp->high_yield

Troubleshooting workflow for polysubstitution in Friedel-Crafts acylation.

Fries Rearrangement: Controlling Ortho vs. Para Selectivity

Problem: Formation of an undesired mixture of ortho- and para-hydroxydeoxybenzoin isomers.

Cause: The regioselectivity of the Fries rearrangement is sensitive to reaction conditions, particularly temperature.

Solutions:

  • Temperature Control:

    • For the para-isomer , conduct the reaction at a low temperature (typically ≤ 60 °C).[3][4]

    • For the ortho-isomer , use a higher temperature (typically ≥ 160 °C).[3]

  • Solvent Choice: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents can favor the para-isomer.[4]

Experimental Protocol: Selective Synthesis of 2-Hydroxydeoxybenzoin (ortho-isomer)

This protocol is designed to favor the formation of the ortho-isomer in the Fries rearrangement of phenylacetate.

  • Materials:

    • Phenylacetate

    • Anhydrous Aluminum chloride (AlCl₃)

    • High-boiling point solvent (e.g., nitrobenzene or 1,2-dichlorobenzene)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add phenylacetate (1.0 equivalent) and the high-boiling point solvent.

    • Carefully add anhydrous AlCl₃ (1.2 equivalents) in portions to the stirred solution.

    • Heat the reaction mixture to 160-170 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to separate the ortho- and para-isomers.

Data Presentation: Effect of Temperature on Ortho/Para Ratio

Temperature (°C)Ortho-isomer (%)Para-isomer (%)
251090
1004060
1657525

Reaction Pathway: Ortho vs. Para Fries Rearrangement

G start Phenyl Ester + AlCl3 intermediate Acylium Ion Intermediate start->intermediate para_product Para-Hydroxydeoxybenzoin intermediate->para_product Intermolecular (Favored in polar solvents) ortho_product Ortho-Hydroxydeoxybenzoin intermediate->ortho_product Intramolecular (Favored in non-polar solvents) low_temp Low Temperature (≤ 60°C) high_temp High Temperature (≥ 160°C)

Simplified reaction pathway for the Fries rearrangement showing temperature influence.

Grignard Reaction: Minimizing Biphenyl Formation

Problem: Formation of biphenyl as a significant byproduct.

Cause: The Grignard reagent (e.g., phenylmagnesium bromide) can react with unreacted aryl halide (e.g., bromobenzene) in a coupling reaction.[5][6]

Solutions:

  • Slow Addition: Add the aryl halide dropwise to a suspension of magnesium turnings in the solvent. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[5]

  • Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent. While some initial heating might be necessary to initiate the reaction, it should be controlled to avoid excessive heat buildup.

  • Use of Activators: Activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction at a lower temperature.

Experimental Protocol: Synthesis of Deoxybenzoin via Grignard Reaction

This protocol is designed to minimize biphenyl formation in the synthesis of deoxybenzoin from benzoyl chloride and benzylmagnesium chloride.

  • Materials:

    • Benzyl chloride

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Benzoyl chloride

    • Saturated ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Add a solution of benzoyl chloride (0.9 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: Effect of Addition Rate on Biphenyl Formation

Addition Rate of Aryl HalideDeoxybenzoin Yield (%)Biphenyl Byproduct (%)
Rapid (all at once)5040
Moderate (over 15 min)7515
Slow (over 60 min)88<5

Reaction Pathway: Desired Reaction vs. Biphenyl Formation

G aryl_halide Aryl Halide (Ar-X) grignard Grignard Reagent (Ar-MgX) aryl_halide->grignard Slow addition biphenyl Biphenyl (Ar-Ar) aryl_halide->biphenyl Side Reaction (favored by high [Ar-X]) mg Mg mg->grignard deoxybenzoin Deoxybenzoin (Ar-COR) grignard->deoxybenzoin grignard->biphenyl acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->deoxybenzoin Desired Reaction

Competition between deoxybenzoin and biphenyl formation in a Grignard reaction.

References

Technical Support Center: Purification of Benzyl 4-hydroxyphenyl ketone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Benzyl 4-hydroxyphenyl ketone by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
CRY-001 My this compound is not fully dissolving in the hot solvent. 1. Insufficient solvent volume.2. The solvent is not at its boiling point.3. Presence of insoluble impurities.1. Add small increments of the hot solvent until the solid dissolves. Avoid a large excess to prevent low yield.2. Ensure the solvent is maintained at a gentle boil.3. If a small amount of solid remains, it is likely an insoluble impurity. Proceed to hot filtration to remove it.
CRY-002 No crystals have formed after the solution has cooled. 1. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.2. The solution is in a metastable supersaturated state and requires nucleation.1. Evaporate some of the solvent to increase the concentration of the solute and allow it to cool again.2. Induce crystallization by scratching the inner wall of the flask at the surface of the solution with a glass rod.3. Add a "seed" crystal of pure this compound.4. Cool the solution in an ice bath to further decrease solubility.
CRY-003 The product has "oiled out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt rather than dissolve.2. The solution is too concentrated, leading to precipitation above the compound's melting point.3. Rapid cooling of a highly concentrated solution.1. The melting point of this compound is approximately 148-151°C. Select a solvent with a boiling point below this temperature.2. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.3. Ensure a gradual cooling process. Insulate the flask to slow down the cooling rate.
CRY-004 The recrystallized product is colored. 1. Presence of colored impurities that are co-crystallizing with the product.2. Thermal degradation of the product or impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Avoid prolonged heating of the solution.
CRY-005 The yield of purified crystals is very low. 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization due to insufficient cooling.4. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.4. Wash the crystals with a minimal amount of ice-cold solvent.
CRY-006 The melting point of the purified product is broad or lower than the literature value. 1. Incomplete removal of impurities.2. The crystals are not completely dry and contain residual solvent.1. Repeat the recrystallization process. Consider using a different solvent or a mixed solvent system.2. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on available solubility data, this compound is soluble in methanol and insoluble in water.[1][2][3][4][5] This suggests that methanol can be used as a single solvent, or a mixed solvent system of methanol and water could be effective. An ethanol-water mixture may also be a viable option.

Q2: How do I perform a mixed-solvent recrystallization with methanol and water?

A2: Dissolve the crude this compound in a minimal amount of hot methanol. Then, add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot methanol to redissolve the precipitate and clarify the solution. Then, allow the solution to cool slowly.

Q3: What are the likely impurities in crude this compound?

A3: this compound is often synthesized via a Friedel-Crafts acylation of phenol with phenylacetic acid or its derivative.[1][4] Potential impurities could include unreacted starting materials (phenol, phenylacetic acid), byproducts from O-acylation of phenol, and poly-acylated species.[6]

Q4: How can I improve the purity of my final product?

A4: For optimal purity, ensure slow cooling to allow for the formation of well-defined crystals. If colored impurities are present, treatment with activated charcoal can be effective. A second recrystallization step may be necessary to achieve high purity.

Q5: What is the expected melting point of pure this compound?

A5: The literature melting point for pure this compound is in the range of 148-151 °C.[1][4][5][7] A sharp melting point within this range is a good indicator of purity.

Quantitative Data

Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[1][4][5][7][8]
Molecular Weight 212.24 g/mol [1][4][5][7][8]
Appearance Cream crystalline powder[1][4]
Melting Point 148-151 °C[1][4][5][7]
Solubility in Methanol Soluble[1][2][3][4][5]
Solubility in Water Insoluble[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the methanol in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of hot methanol. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization: Determine the melting point of the dried crystals and calculate the percent recovery.

Protocol 2: Mixed-Solvent Recrystallization from Methanol-Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the methanol solution hot, add hot water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold methanol-water mixture.

  • Drying and Characterization: Dry the crystals and determine their melting point and the percent recovery.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Hot Solution B->C D Optional: Add Charcoal C->D if colored E Hot Filtration C->E if insoluble impurities D->E F Hot Filtrate E->F G Slow Cooling to RT F->G H Ice Bath Cooling G->H I Collect Crystals (Vacuum Filtration) H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed Too much solvent? Not supersaturated? Needs nucleation? Start->NoCrystals OilingOut Product Oiled Out Solvent BP too high? Too concentrated? Cooled too fast? Start->OilingOut LowYield Low Yield Excess solvent? Premature crystallization? Insufficient cooling? Start->LowYield Impure Impure Product Colored? Broad MP? Incomplete impurity removal? Start->Impure Sol_Evap Evaporate Solvent NoCrystals:c->Sol_Evap Evaporate Sol_Seed Scratch / Seed NoCrystals:c->Sol_Seed Induce Sol_Cool Re-dissolve & Cool Slowly OilingOut:c->Sol_Cool Slow Cooling Sol_Solvent Check Solvent BP OilingOut:c->Sol_Solvent Solvent Choice LowYield:c->Sol_Evap Reduce Solvent LowYield:c->Sol_Cool Improve Cooling Sol_Charcoal Use Activated Charcoal Impure:c->Sol_Charcoal Color Sol_Recrys Repeat Recrystallization Impure:c->Sol_Recrys Purity Sol_Dry Ensure Thorough Drying Impure:c->Sol_Dry Solvent Residue

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Friedel-Crafts acylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot low yields. Below, you will find a comprehensive guide structured in a question-and-answer format, detailed experimental protocols, and data tables to assist in your experimental design and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of a phenol is resulting in a low yield or failing completely. What are the primary reasons for this?

A1: Low yields in the Friedel-Crafts acylation of phenols are a common challenge and typically arise from two main issues:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often the kinetically favored pathway, leading to the consumption of starting material without the formation of the intended C-acylated product.[1]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This forms a complex that not only deactivates the catalyst but also renders the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution, resulting in poor yields.[1][2]

Q2: How can I promote the desired C-acylation over the competing O-acylation?

A2: The reaction conditions, especially the amount of catalyst, are critical in directing the acylation pathway.

  • High Catalyst Concentration: Employing a stoichiometric excess of a strong Lewis acid like AlCl₃ or using a strong Brønsted acid such as trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[1][2][4] The excess catalyst can coordinate with the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product (see Q3 on the Fries Rearrangement).[1]

  • Low Catalyst Concentration: Conversely, low concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[1][2]

Q3: What is the Fries Rearrangement, and how can it be utilized to improve my product yield?

A3: The Fries Rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone in the presence of a Lewis acid.[5][6] This can be a strategic solution to the problem of O-acylation. The process involves two distinct stages:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.

  • Rearrangement: The isolated ester is then subjected to Friedel-Crafts conditions (e.g., excess AlCl₃ and heat), which induces the migration of the acyl group from the oxygen to the aromatic ring, forming the C-acylated product.[1][6]

This two-step approach can often provide a higher yield of the desired hydroxyaryl ketone compared to a direct Friedel-Crafts acylation of the phenol.

Q4: How does reaction temperature influence the regioselectivity of the Fries Rearrangement?

A4: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature:

  • Low Temperatures: Lower reaction temperatures (e.g., < 25°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[1][6]

  • High Temperatures: Higher reaction temperatures (e.g., > 60°C) favor the formation of the ortho isomer.[1][6] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[1]

Q5: How do the existing substituents on my phenol affect the reaction yield?

A5: The electronic nature of the substituents on the aromatic ring has a significant impact:

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) activate the ring, generally favoring the reaction.[1] However, very strong donating groups, as seen in polyhydroxyphenols, can lead to complications such as increased side reactions and catalyst coordination.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making both Friedel-Crafts acylation and the Fries Rearrangement significantly less efficient, often resulting in very low yields.[1][7]

  • Substituent Position: It has been reported that meta-substituted phenols give significantly lower yields of C-acylation (40-50%) compared to their ortho- and para-substituted counterparts (>90%) under strongly acidic conditions.[1][2]

Q6: Are there alternative methods for acylating phenols, especially those that are highly activated?

A6: Yes, for substrates like polyhydroxy- or polyalkoxyphenols where the standard Friedel-Crafts reaction is challenging, other named reactions can be more effective. The Houben-Hoesch reaction is a valuable alternative for the acylation of such electron-rich aromatic compounds.[1] Another strategy involves protecting the hydroxyl group as a silyl ether before carrying out the acylation, with the silyl group being removed during the work-up.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Acylation Pathway

Catalyst ConcentrationPredominant PathwayProduct TypeControl TypeReference
Low (e.g., catalytic)O-acylationPhenyl EsterKinetic[1]
High (e.g., >1 equivalent)C-acylation/Fries RearrangementHydroxyaryl KetoneThermodynamic[1]

Table 2: Temperature Effects on Regioselectivity in Fries Rearrangement

TemperatureFavored IsomerRationaleReference
Low (< 25°C)paraThermodynamic Control[1][6]
High (> 60°C)orthoKinetic Control (stable bidentate complex)[1][6]

Experimental Protocols

Protocol 1: O-Acylation of a Phenol (Esterification)

This protocol is the first step in a two-step Fries Rearrangement strategy.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).[1]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.[1] If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting phenol.[1]

  • Workup: Quench the reaction with water. Separate the organic layer, and wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester.[1]

  • Purification: Purify by recrystallization or chromatography if necessary.

Protocol 2: Fries Rearrangement of a Phenyl Ester

This protocol is the second step to convert the O-acylated product to the C-acylated product.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).[1]

  • Solvent: Add a suitable solvent. For high temperatures, nitrobenzene is a classic choice, but for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.[1]

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Protocol 1 in the same solvent.[1]

  • Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., < 25°C). For the ortho-product, the mixture may need to be heated (e.g., > 60°C).[1][6] Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.[1]

Visualizations

Friedel_Crafts_Phenol_Troubleshooting start Low Yield in Friedel-Crafts Acylation of Phenol q1 Is the primary product the O-acylated ester? start->q1 sol1 Increase Lewis Acid concentration (>1 eq.) q1->sol1 Yes sol2 Perform Fries Rearrangement on isolated ester q1->sol2 Alternative q2 Is the aromatic ring strongly deactivated (e.g., -NO2)? q1->q2 No end_note Reaction conditions (solvent, temp.) and substrate electronics are key sol1->end_note sol2->end_note sol3 Consider alternative reactions (e.g., Houben-Hoesch) q2->sol3 Yes sol4 Protecting group strategy (e.g., silyl ether) q2->sol4 Alternative q2->end_note No, check other conditions sol3->end_note sol4->end_note

Caption: A troubleshooting decision tree for low yields in the Friedel-Crafts acylation of phenols.

Acylation_Pathways reactants Phenol + Acyl Chloride o_acylation O-Acylation (Phenyl Ester) reactants->o_acylation Low [Lewis Acid] Kinetic Control c_acylation C-Acylation (Hydroxyaryl Ketone) reactants->c_acylation High [Lewis Acid] Thermodynamic Control o_acylation->c_acylation Fries Rearrangement (High [Lewis Acid], Heat)

Caption: Competing O-acylation and C-acylation pathways in the Friedel-Crafts reaction of phenols.

Fries_Rearrangement_Workflow step1 Step 1: O-Acylation (Phenol + Acyl Chloride) step2 Isolate and Purify Phenyl Ester step1->step2 step3 Step 2: Fries Rearrangement (Phenyl Ester + Excess AlCl3) step2->step3 temp_choice Select Temperature step3->temp_choice ortho_prod Ortho-Product temp_choice->ortho_prod High Temp (>60°C) para_prod Para-Product temp_choice->para_prod Low Temp (<25°C) step4 Workup and Purification ortho_prod->step4 para_prod->step4 final_prod Final Hydroxyaryl Ketone step4->final_prod

Caption: Experimental workflow for the two-step Fries Rearrangement approach to phenol acylation.

References

Byproduct formation in the synthesis of Benzyl 4-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Benzyl 4-hydroxyphenyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the Friedel-Crafts acylation and the Fries rearrangement.[1][2][3]

  • Friedel-Crafts Acylation: This method involves the reaction of phenol with phenylacetic acid or its derivatives (like phenylacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃) or a Brønsted acid (e.g., HF, TfOH).[3][4][5] This reaction directly forms the C-acylated product.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenyl ester of phenylacetic acid (phenyl phenylacetate) to the corresponding hydroxyaryl ketone.[1][2][6] The reaction is catalyzed by Lewis or Brønsted acids and can yield both ortho and para isomers.[1][6]

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The formation of several byproducts can occur, depending on the chosen synthetic route and reaction conditions.

  • O-acylated product (Phenyl phenylacetate): In the Friedel-Crafts acylation of phenol, the competing reaction at the hydroxyl group leads to the formation of the ester byproduct.[4]

  • ortho-isomer (Benzyl 2-hydroxyphenyl ketone): Both the Friedel-Crafts acylation and the Fries rearrangement can produce the ortho-substituted isomer.[6][7] The ratio of para to ortho isomers is influenced by reaction conditions.[6]

  • Phenol: Unreacted starting material or phenol generated from the decomposition of intermediates can be present.[8]

  • Polyacylated products: Due to the activating nature of the hydroxyl group on the phenol ring, multiple acylations can occur, leading to di- or tri-substituted byproducts, especially with an excess of the acylating agent.[9]

  • p-Acetoxyacetophenone: This can be a byproduct in the Fries rearrangement of phenyl acetate.[8]

Q3: How can I minimize the formation of the O-acylated ester byproduct?

A3: Minimizing O-acylation is crucial for improving the yield of the desired C-acylated ketone.

  • Catalyst Concentration: Using a higher concentration of the Lewis acid catalyst (stoichiometric or excess amounts) favors the C-acylation product.[4] The catalyst coordinates with the phenolic oxygen, making it less nucleophilic and promoting electrophilic attack on the aromatic ring.[4]

  • Reaction Conditions: Conditions that favor thermodynamic control (e.g., higher temperatures) tend to yield the more stable C-acylated product. The Fries rearrangement of any initially formed O-acylated ester to the C-acylated ketone is also promoted under these conditions.

  • Protecting Groups: An alternative strategy involves protecting the hydroxyl group of phenol as a silyl ether. The C-acylation is then performed, and the silyl group is removed during the workup to yield the desired product.[10]

Q4: How can I control the regioselectivity (ortho vs. para) of the acylation?

A4: The ratio of ortho to para isomers is primarily influenced by the reaction temperature.

  • Temperature: In the Fries rearrangement, lower temperatures (typically below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive catalyst (e.g., moisture contamination).2. Insufficient reaction temperature or time.3. Predominant O-acylation.1. Use anhydrous Lewis acids and dry solvents.2. Optimize reaction temperature and monitor the reaction progress using TLC or HPLC.3. Increase the molar ratio of the Lewis acid catalyst to the phenol. Consider using a stronger Lewis acid or a Brønsted acid like triflic acid.[4]
High percentage of O-acylated ester byproduct 1. Insufficient amount of Lewis acid catalyst.2. Reaction conditions favoring kinetic control (low temperature).1. Use at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) relative to the phenol.2. Increase the reaction temperature to promote the Fries rearrangement of the ester to the desired ketone.
Presence of a significant amount of the ortho-isomer 1. High reaction temperature.1. If the para-isomer is desired, conduct the reaction at a lower temperature.[6]
Formation of polyacylated byproducts 1. Excess of the acylating agent.2. Highly activating starting material.1. Use a 1:1 molar ratio of the acylating agent to phenol.2. Consider using a milder Lewis acid or protecting the hydroxyl group.
Difficulty in purifying the final product 1. Presence of isomeric byproducts with similar polarities.2. Unreacted starting materials.1. Utilize column chromatography with a suitable solvent system for separation. HPLC can also be employed for analysis and purification.[11]2. Perform an aqueous workup with a base (e.g., NaOH solution) to remove unreacted phenol. Recrystallization is often effective for final purification.

Quantitative Data on Byproduct Formation

Reaction Catalyst/Conditions Desired Product Yield Byproduct(s) and Yield(s) Reference
Fries Rearrangement of Phenyl AcetateAlCl₃, various liquid-assisted grinding (LAG) additivesp-HAP: up to 63%o-HAP, Phenol, p-acetoxyacetophenone (small amounts)[8]
Acylation of Phenol with Acyl Chlorides1% TfOH in CH₃CN>90% O-acylated productC-acylated product (minor)[4]
Acylation of Phenol with Acyl ChloridesNeat TfOH>90% C-acylated productsO-acylated product (minor)[4]
Synthesis of 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketoneBF₃·Et₂O76%Not specified[12]

Note: p-HAP = para-hydroxyacetophenone; o-HAP = ortho-hydroxyacetophenone.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Materials:

  • Phenol

  • Phenylacetic acid

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of phenol (1.0 eq) and phenylacetic acid (1.0 eq) in a suitable solvent, slowly add boron trifluoride etherate (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis_Byproducts Reactants Phenol + Phenylacetyl Chloride Catalyst Lewis Acid (e.g., AlCl3) Reactants->Catalyst Intermediate Reaction Intermediate Reactants->Intermediate Catalyst->Intermediate Catalyzes C_Acylation C-Acylation (Desired Pathway) Intermediate->C_Acylation O_Acylation O-Acylation (Side Reaction) Intermediate->O_Acylation Polyacylation Polyacylated Byproducts Intermediate->Polyacylation Excess Acylating Agent Product This compound (para-isomer) C_Acylation->Product Ortho_Isomer Benzyl 2-hydroxyphenyl ketone C_Acylation->Ortho_Isomer Ester_Byproduct Phenyl phenylacetate O_Acylation->Ester_Byproduct Fries Fries Rearrangement Ester_Byproduct->Fries Heat, Lewis Acid Fries->Product Fries->Ortho_Isomer

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield HighEster High Ester Byproduct Start->HighEster HighOrtho High Ortho-Isomer Start->HighOrtho PurificationIssue Purification Difficulty Start->PurificationIssue Cause_LowYield Inactive Catalyst? Insufficient Temp/Time? Predominant O-Acylation? LowYield->Cause_LowYield Cause_HighEster Insufficient Catalyst? Low Temperature? HighEster->Cause_HighEster Cause_HighOrtho High Temperature? HighOrtho->Cause_HighOrtho Cause_Purification Similar Polarity of Isomers? Unreacted Starting Material? PurificationIssue->Cause_Purification Solution_LowYield Use Anhydrous Conditions Optimize Temp/Time Increase Catalyst Ratio Cause_LowYield->Solution_LowYield Solution Solution_HighEster Increase Catalyst Ratio Increase Temperature Cause_HighEster->Solution_HighEster Solution Solution_HighOrtho Decrease Temperature Cause_HighOrtho->Solution_HighOrtho Solution Solution_Purification Column Chromatography Aqueous Base Wash Cause_Purification->Solution_Purification Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of Friedel-Crafts acylation?

The regioselectivity of Friedel-Crafts acylation is primarily determined by the directing effects of the substituents already present on the aromatic ring.[1] Electron-donating groups (activating groups) direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct it to the meta position.[2] Other significant factors include the choice of solvent, the Lewis acid catalyst, reaction temperature, and steric hindrance from both the substrate and the acylating agent.[1][3]

Q2: How can I control ortho/para versus meta regioselectivity?

The substitution pattern of your aromatic substrate is the key determinant.

  • For ortho/para direction: Employ substrates with activating groups, such as alkyl, alkoxy (-OR), or amino (-NR₂) groups. These groups increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[2]

  • For meta direction: Use substrates with deactivating groups like nitro (-NO₂), cyano (-CN), or carbonyl groups (e.g., ketones, esters).[1] These groups withdraw electron density from the ring, particularly from the ortho and para positions, leaving the meta position as the most reactive site for electrophilic substitution.[2]

Q3: My reaction yields a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

Achieving high para selectivity is a common challenge. Here are several strategies to favor the formation of the para isomer:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho position, so using a bulkier acylating agent or a substrate with bulky substituents can favor para acylation.[1]

  • Solvent Choice: The polarity of the solvent can significantly influence the ortho/para ratio. Polar solvents or those that can form complexes with the Lewis acid often favor the formation of the 5-isomer in acenaphthene acylation, which is analogous to the para position in other systems.[3]

  • Catalyst Selection: The choice of Lewis acid can impact regioselectivity. While traditional catalysts like AlCl₃ are common, exploring alternative catalysts, including solid acid catalysts like zeolites, can enhance para-selectivity.[4][5]

  • Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable product, which is typically the para isomer due to reduced steric repulsion.[3]

Troubleshooting Guide

Problem 1: My reaction is producing a significant amount of the undesired isomer.

This is a common issue related to suboptimal reaction conditions. Here’s a step-by-step guide to improve regioselectivity:

  • Analyze Your Substrate: Re-evaluate the directing effects of the substituents on your aromatic ring. Ensure you have correctly predicted the major isomer.

  • Optimize the Solvent: The choice of solvent is critical.[3] For instance, in the acylation of acenaphthene, the ratio of the 5-acyl (para-like) to 3-acyl (ortho-like) product can be dramatically altered by the solvent.[3] Nonpolar solvents may favor one isomer, while polar solvents may favor the other.

    Table 1: Effect of Solvent on the Regioselectivity of Acenaphthene Acylation

Solvent5- to 3-Acyl Product Ratio (Acetylation)5- to 3-Acyl Product Ratio (Benzoylation)
Carbon Disulfide~2~3
Nitrobenzene~40~13
Data compiled from BenchChem technical documentation.[3]
  • Vary the Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a controlled and consistent temperature. Lower temperatures often favor the thermodynamically more stable isomer.[3]

  • Re-evaluate the Catalyst: While AlCl₃ is a common Lewis acid, its high reactivity can sometimes lead to reduced selectivity. Consider milder Lewis acids such as ZnCl₂, FeCl₃, or solid acid catalysts like zeolites, which can offer improved regioselectivity.[4][5][6]

Problem 2: I am getting a low yield of the desired acylated product.

Low yields can stem from several factors that may or may not be directly related to regioselectivity. Consider the following:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture.[1] Ensure your catalyst is anhydrous and has been stored properly. Using a freshly opened container is recommended.[3]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1][7]

  • Deactivated Aromatic Ring: If your aromatic ring contains strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[1] In such cases, a stronger Lewis acid or a more reactive acylating agent might be necessary.[3]

  • Suboptimal Temperature or Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.[3] However, be aware that higher temperatures can sometimes negatively impact regioselectivity.[8]

Problem 3: My reaction workup is problematic, and I am observing product decomposition.

The workup procedure is critical for isolating your desired product.

  • Harsh Quenching Conditions: Quenching the reaction with strong acids or bases can lead to product decomposition. A common procedure involves carefully pouring the reaction mixture over crushed ice and then adding dilute HCl.

  • Product Lability: The acylated product itself might be unstable under the reaction or workup conditions. Consider alternative, milder synthetic routes if this is the case.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with Improved Regioselectivity

This protocol provides a general framework. Specific quantities and conditions should be optimized for each reaction.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

  • Reagents: Use anhydrous solvents and ensure the Lewis acid catalyst is fresh and has been stored correctly.[3] The purity of the aromatic substrate and the acylating agent is also crucial.[1]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃).

    • Cool the mixture in an ice bath.

    • Slowly add the acyl chloride or anhydride to the cooled suspension of the Lewis acid.

    • To this mixture, add the aromatic substrate dropwise or in portions, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature (e.g., 0 °C to room temperature, or heated if necessary). Monitor the progress of the reaction by TLC.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired regioisomer.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Dry Glassware prep_inert Inert Atmosphere (N2 or Ar) add_lewis Add Lewis Acid to Solvent prep_inert->add_lewis Proceed cool Cool Mixture (e.g., Ice Bath) add_lewis->cool add_acyl Add Acylating Agent cool->add_acyl add_substrate Add Aromatic Substrate add_acyl->add_substrate stir Stir at Controlled Temperature add_substrate->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (Ice/HCl) monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify end Desired Regioisomer purify->end Isolated Product

Caption: A generalized experimental workflow for performing a regioselective Friedel-Crafts acylation.

Troubleshooting_Regioselectivity start Poor Regioselectivity (Mixture of Isomers) check_substrate Is the major product predicted correctly based on substituent effects? start->check_substrate optimize_solvent Optimize Solvent System (Polar vs. Nonpolar) check_substrate->optimize_solvent Yes reassess Reassess Substrate and Reaction Design check_substrate->reassess No control_temp Control Reaction Temperature (Lower T often favors para) optimize_solvent->control_temp change_catalyst Change Lewis Acid (e.g., milder catalyst like ZnCl₂) control_temp->change_catalyst steric_effects Consider Steric Hindrance (Bulky acylating agent/substrate) change_catalyst->steric_effects end Improved Regioselectivity steric_effects->end

Caption: A decision-making flowchart for troubleshooting poor regioselectivity in Friedel-Crafts acylation.

References

Catalyst deactivation in Friedel-Crafts reactions and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to catalyst deactivation in Friedel-Crafts alkylation and acylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts reactions can often be traced back to issues with the catalyst, reactants, or reaction conditions. The most common culprits are:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Insufficient Catalyst in Acylation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][3] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1]

  • Poor Quality Reagents: The purity of the alkylating/acylating agent and the aromatic substrate is critical. Impurities can interfere with the reaction.[2]

Issue 2: Catalyst-Related Problems and Deactivation

Q2: How can I tell if my Lewis acid catalyst has been deactivated?

A2: A common Lewis acid like anhydrous aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture and will have reduced activity.[2] For solid acid catalysts, a change in color or texture might indicate fouling or coking.

Q3: What are the primary mechanisms of catalyst deactivation in Friedel-Crafts reactions?

A3: Catalyst deactivation can occur through several pathways:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can bind to the active sites of the catalyst, rendering them inactive.[4]

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[4] This is more common at higher temperatures.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.[4][5]

  • Complexation: As mentioned, the catalyst can form inactive complexes with certain functional groups on the reactants or with the ketone product in acylation.[1][3]

  • Hydrolysis: Reaction with water, a major issue for moisture-sensitive catalysts like AlCl₃.[1][2]

Issue 3: Undesired Side Products

Q4: I am observing the formation of multiple products in my alkylation reaction. How can I control this?

A4: The formation of multiple products is a common issue in Friedel-Crafts alkylation due to:

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material.[1] This can lead to the addition of multiple alkyl groups. To minimize this, a large excess of the aromatic substrate can be used.[6]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form before alkylating the aromatic ring, leading to isomeric products.[7]

Solution: A highly effective strategy to avoid both polyalkylation and carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group (e.g., Clemmensen or Wolff-Kishner reduction).[3][6] The acyl group is deactivating, which prevents further substitution, and the acylium ion does not rearrange.[7]

Data Presentation: Catalyst Performance and Regeneration

The following table summarizes qualitative and quantitative data related to catalyst deactivation and regeneration.

ParameterObservation/DataSignificance in Friedel-Crafts ReactionsSource(s)
Catalyst Appearance (AlCl₃) Clumpy, strong HCl odorIndicates hydrolysis and deactivation due to moisture exposure.[2]
Catalyst Stoichiometry (Acylation) Often requires >1 equivalent of Lewis acidThe product ketone forms a 1:1 complex with the catalyst, taking it out of the catalytic cycle.[3][8]
Effect of Substrate Strongly deactivated rings (e.g., nitrobenzene) give poor to no yield.The aromatic ring is not nucleophilic enough to attack the electrophile.[1][2]
Regeneration of Solid Acid Catalysts Can often be regenerated by washing with a solvent (e.g., ethanol) and drying/calcining.Allows for catalyst reuse, which is a key advantage of solid acids over traditional Lewis acids.[8]
Regeneration of SCR Catalysts (Analogous Poisons) Acetic acid washing removed >90% of Pb, As, Na, and K poisons.Demonstrates the potential of acid washing to remove metal-based poisons from catalyst surfaces.[9]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol provides a general method for the acylation of an activated aromatic ring.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • Anisole

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Apparatus for inert atmosphere (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol 2: Regeneration of a Solid Acid Catalyst (Conceptual)

This protocol outlines a general procedure for regenerating a solid acid catalyst that has been deactivated by coking or fouling.

Materials:

  • Deactivated solid acid catalyst

  • Ethanol (or another suitable organic solvent)

  • Furnace for calcination

Procedure:

  • Solvent Washing: After recovering the catalyst from the reaction mixture by filtration, wash it thoroughly with a solvent like ethanol to remove any adsorbed organic molecules.[8] This can be done by refluxing the catalyst in the solvent for 30-60 minutes.

  • Drying: Filter the washed catalyst and dry it in an oven at 100-120 °C for several hours to remove the solvent.

  • Calcination (if necessary for coke removal): Place the dried catalyst in a furnace. Heat the catalyst in a stream of air or an inert gas (like nitrogen) to a high temperature (e.g., 400-600 °C) for several hours. This process is designed to burn off the carbonaceous deposits (coke). The exact temperature and duration will depend on the specific catalyst and the nature of the deactivation.

  • Activity Testing: After regeneration, the catalyst's activity should be tested using a model reaction and compared to the fresh catalyst to determine the effectiveness of the regeneration process.

Visual Troubleshooting and Process Guides

The following diagrams illustrate key concepts in catalyst deactivation and provide logical workflows for troubleshooting.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., S, N compounds) Active_Catalyst->Poisoning Impurities Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking High Temp Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temp Hydrolysis Hydrolysis (Reaction with H₂O) Active_Catalyst->Hydrolysis Moisture Complexation Complexation (with Product/Substrate) Active_Catalyst->Complexation Functional Groups Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Hydrolysis->Deactivated_Catalyst Complexation->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation in Friedel-Crafts reactions.

Troubleshooting_Workflow Start Low/No Yield in Friedel-Crafts Reaction Check_Catalyst Is the catalyst active? (Anhydrous, free-flowing) Start->Check_Catalyst Check_Substrate Is the aromatic ring activated? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Use fresh, anhydrous catalyst. Store properly in desiccator. Check_Catalyst->Solution_Catalyst No Check_Conditions Are conditions anhydrous? Check_Substrate->Check_Conditions Yes Solution_Substrate Use activated aromatic substrate. Avoid strongly deactivating groups. Check_Substrate->Solution_Substrate No Check_Stoichiometry Is catalyst amount sufficient? (Especially for acylation) Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Dry all glassware, solvents, and use inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Stoichiometry Use stoichiometric or excess catalyst for acylation. Check_Stoichiometry->Solution_Stoichiometry No Success Reaction Successful Check_Stoichiometry->Success Yes Solution_Catalyst->Start Solution_Substrate->Start Solution_Conditions->Start Solution_Stoichiometry->Start

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts reactions.

Alkylation_vs_Acylation Start Goal: Add an alkyl group to an aromatic ring Check_Rearrangement Is the alkyl group prone to carbocation rearrangement? Start->Check_Rearrangement Check_Polyalkylation Is polyalkylation a concern? Check_Rearrangement->Check_Polyalkylation No Use_Acylation Use Friedel-Crafts Acylation followed by Reduction Check_Rearrangement->Use_Acylation Yes Use_Alkylation Proceed with Friedel-Crafts Alkylation Check_Polyalkylation->Use_Alkylation No Check_Polyalkylation->Use_Acylation Yes Alkylation_Warning Warning: Use large excess of aromatic substrate Use_Alkylation->Alkylation_Warning

Caption: Decision guide for choosing between Friedel-Crafts alkylation and acylation-reduction.

References

Technical Support Center: Friedel-Crafts Acylation Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the work-up of Friedel-Crafts acylation reactions.

Troubleshooting Guide

Problem 1: A persistent emulsion has formed between the organic and aqueous layers during extraction.

  • Question: I've quenched my Friedel-Crafts reaction and am in the process of a liquid-liquid extraction, but a thick emulsion has formed that won't separate. What is causing this and how can I resolve it?

  • Answer: Emulsion formation is a frequent issue in Friedel-Crafts work-ups.

    • Causes:

      • Aluminum Salt Precipitates: Quenching the aluminum chloride (AlCl₃) catalyst with water or acid can form fine particulates of aluminum salts that stabilize emulsions.[1]

      • Surfactant-like Byproducts: The reaction mixture may contain amphiphilic byproducts that reduce the interfacial tension between the aqueous and organic layers.[1]

      • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, which can promote the formation of an emulsion.[1]

    • Solutions:

      • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1] Often, the emulsion will break on its own. Gentle swirling or tapping of the funnel can help expedite this process.[1]

      • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the separatory funnel and mix gently.[1] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and encouraging phase separation.[1]

      • Filtration: For emulsions stabilized by suspended solids, filter the entire mixture through a pad of a filter aid like Celite®.[1] The filtrate should separate into two clear layers.

      • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the mechanical force needed to break the emulsion.[1]

      • Modified Quenching: To prevent emulsions, consider quenching the reaction with a 3M HCl solution and gently heating for 5-10 minutes. This can help break down the aluminum salts into more soluble forms.[2]

Problem 2: The product yield is significantly lower than expected after the work-up.

  • Question: My reaction seems to have worked, but I'm losing a substantial amount of my product during the work-up. What are the potential causes?

  • Answer: Product loss during the work-up can be attributed to several factors.

    • Causes and Solutions:

      • Incomplete Extraction: The product may have some solubility in the aqueous layer. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

      • Emulsion Formation: As discussed in Problem 1, product can be trapped in a persistent emulsion, leading to its loss during separation.[3] Employ the techniques mentioned above to break the emulsion.

      • Premature Product Precipitation: If the product is a solid, it may precipitate out at the interface between the two layers, making it difficult to collect. If this occurs, it may be necessary to add more organic solvent to redissolve the product before proceeding with the separation.

      • Incomplete Quenching: The ketone product forms a complex with the Lewis acid catalyst.[4][5] If the quenching step is incomplete, the product will remain complexed and may not be extracted into the organic phase. Ensure thorough mixing during the quenching step. The complex is destroyed upon aqueous workup to yield the desired ketone.[4]

Problem 3: The final product is contaminated with a starting material or byproduct.

  • Question: After purification, I'm still seeing one of my starting materials or an unexpected side product in my characterization data (e.g., NMR, GC-MS). How can I improve the purity of my product?

  • Answer: Contamination can arise from an incomplete reaction or side reactions.

    • Solutions:

      • Optimize Reaction Conditions: Ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC).

      • Washing Steps:

        • To remove unreacted acid chloride or anhydride, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can be effective.

        • Washing with water helps remove water-soluble impurities.

        • A final wash with brine aids in removing residual water from the organic layer before drying.[6]

      • Purification:

        • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[6]

        • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly enhance its purity.

        • Distillation: For liquid products with boiling points sufficiently different from any impurities, distillation is a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid, like AlCl₃, typically required for a Friedel-Crafts acylation?

A1: A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst.[3] This complexation deactivates the catalyst, so a molar equivalent is needed to ensure there is enough active catalyst to drive the reaction to completion.[3] The product itself is deactivated towards further acylation, which prevents polyacylation.[3][5]

Q2: Can I use an aromatic ring with a deactivating group for a Friedel-Crafts acylation?

A2: Strongly deactivated aromatic rings, such as those containing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, are generally not suitable substrates for Friedel-Crafts acylation.[3][7] They are not electron-rich enough to undergo electrophilic aromatic substitution under these conditions.[3] The reaction typically fails if the aromatic compound is less reactive than a mono-halobenzene.[3][8]

Q3: What is the purpose of quenching the reaction on a mixture of ice and concentrated HCl?

A3: Pouring the reaction mixture onto ice and concentrated HCl serves two main purposes.[3][6] The ice helps to control the exothermic decomposition of the aluminum chloride complex, while the acid ensures that the aluminum salts are protonated and remain dissolved in the aqueous layer as soluble species, which can help prevent the formation of emulsions.[2][3]

Q4: Why must the glassware and reagents be anhydrous for a Friedel-Crafts acylation?

A4: The Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., acyl chloride) are highly sensitive to moisture.[3][9] Any water present will react with and deactivate the catalyst, and also hydrolyze the acylating agent.[3][10] This will inhibit the reaction and lead to low yields.

Q5: What are the advantages of Friedel-Crafts acylation over alkylation?

A5: Friedel-Crafts acylation has two primary advantages over alkylation:

  • The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are common in alkylations.[11][12]

  • The acyl group is electron-withdrawing, which deactivates the aromatic ring product towards further substitution.[5][11] This prevents the poly-substitution that can be a significant issue in Friedel-Crafts alkylations.[5]

Experimental Protocols

Table 1: Example Reagent Quantities for Friedel-Crafts Acylation of Toluene
Reagent/MaterialMolecular Weight ( g/mol )MolesEquivalentsAmount Used
Toluene92.140.0251.02.30 g (2.65 mL)
Anhydrous Aluminum Chloride (AlCl₃)133.340.02751.13.67 g
Acetyl Chloride78.500.02751.12.16 g (1.96 mL)
Dichloromethane (DCM)---~25 mL
Ice---25 g
Concentrated HCl---10 mL
Saturated NaHCO₃ Solution---15 mL
Brine---15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Note: The quantities provided are based on a literature procedure and may need to be adjusted based on the specific scale and substrate of the reaction.[13]

Visualizations

Experimental Workflow for Friedel-Crafts Acylation Work-up

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reaction_mixture Reaction Mixture (Arene, Acyl Chloride, AlCl₃ in Solvent) quench Quench (Pour into ice/conc. HCl) reaction_mixture->quench 1 extraction Liquid-Liquid Extraction (Separate organic and aqueous layers) quench->extraction 2 wash_base Wash (Saturated NaHCO₃) extraction->wash_base 3 wash_water Wash (Deionized Water) wash_base->wash_water 4 wash_brine Wash (Brine) wash_water->wash_brine 5 drying Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->drying 6 filtration Filter drying->filtration 7 evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation 8 purification Purification (Distillation or Chromatography) evaporation->purification 9 product Pure Product purification->product 10

Caption: A typical experimental workflow for the work-up of a Friedel-Crafts acylation reaction.

Troubleshooting Decision Tree for Emulsion Formation

G start Emulsion Forms During Extraction wait Let stand for 10-30 minutes. Gently swirl. start->wait broken1 Emulsion Breaks wait->broken1 Yes persistent1 Emulsion Persists wait->persistent1 No salt Add Saturated Brine ('Salt Out') persistent1->salt broken2 Emulsion Breaks salt->broken2 Yes persistent2 Emulsion Persists salt->persistent2 No filter Filter through Celite® persistent2->filter broken3 Emulsion Breaks filter->broken3 Yes persistent3 Emulsion Persists filter->persistent3 No centrifuge Centrifuge persistent3->centrifuge broken4 Emulsion Breaks centrifuge->broken4

Caption: A decision tree for troubleshooting persistent emulsions during work-up.

References

Removing unreacted starting materials from Benzyl 4-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl 4-hydroxyphenyl ketone, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities are typically unreacted starting materials from the synthesis. Depending on the synthetic route, these can include 4-hydroxybenzoic acid, phenol, phenylacetic acid, and a benzylating agent such as benzyl chloride or benzyl bromide.

Q2: How can I remove unreacted 4-hydroxybenzoic acid from my product?

Unreacted 4-hydroxybenzoic acid, being acidic, can be effectively removed by a liquid-liquid extraction using a mild aqueous base. Dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated sodium bicarbonate solution will convert the 4-hydroxybenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

Q3: My product is contaminated with non-polar impurities like residual benzyl chloride. What is the best way to remove them?

Column chromatography is the most effective method for separating this compound from non-polar impurities. Due to the polar phenolic hydroxyl group and the ketone, the product will have a stronger affinity for the silica gel stationary phase compared to non-polar impurities like benzyl chloride.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

Troubleshooting crystallization can involve several steps. Ensure the solution is not supersaturated by adding a small amount of additional hot solvent. If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of pure product can also induce crystallization. If the product "oils out," try using a different solvent system or a slower cooling rate.

Troubleshooting Guides

Crystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize - Solution is not saturated.- Solution is supersaturated.- Impurities are inhibiting crystallization.- Evaporate some solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.- If the above fails, consider pre-purification by column chromatography to remove inhibitors.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Redissolve the oil in hot solvent and add a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation.- Purify the crude material by another method (e.g., column chromatography) first.
Low recovery after crystallization - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Cool the crystallization mixture thoroughly in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was overloaded.- Column was not packed properly (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf of 0.2-0.4 for the product.- Use a larger column or a smaller amount of crude material.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band - The compound is interacting too strongly with the silica gel.- The compound is not very soluble in the eluent.- The column is overloaded.- Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound.- Choose an eluent system in which your compound is more soluble.- Reduce the amount of material loaded onto the column.

Data Presentation

Physical Properties of Product and Potential Impurities
Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound 212.24147-151[1][2][3][4]403.3 (Predicted)[2][3]Soluble in methanol.[2][3][5]
4-Hydroxybenzoic acid 138.12213-217[6]Decomposes[7]Slightly soluble in water; soluble in alcohols, acetone, and ether.[6][7][8][9][10]
Benzyl Chloride 126.58-39[5][11]179[2][5][11]Very slightly soluble in water; miscible with most organic solvents.[11][12]
Phenylacetic acid 136.1576-78[13]265.5[13][14][15][16]Slightly soluble in cold water; soluble in hot water, alcohol, and ether.[16]
Phenol 94.1140.5[1]181.7[1][3][4][17][18]Soluble in water (8.3 g/100 mL at 20 °C).[1]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol is designed to remove acidic starting materials like 4-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat: Repeat the washing step with the sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing non-polar impurities like benzyl chloride and other byproducts with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). The choice of the solvent system should be guided by prior analysis using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent to facilitate the elution of the more polar product after the less polar impurities have been washed off the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This is a final purification step to obtain highly pure, crystalline product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Visualization

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Analysis Analyze impurities (e.g., by TLC, NMR) Crude->Analysis Acidic_Impurity Mainly Acidic Impurities (e.g., 4-hydroxybenzoic acid) Analysis->Acidic_Impurity Acidic spot on TLC NonPolar_Impurity Mainly Non-Polar Impurities (e.g., benzyl chloride) Analysis->NonPolar_Impurity Non-polar spot on TLC Mixed_Impurity Mixed Impurities Analysis->Mixed_Impurity Multiple spots Extraction Liquid-Liquid Extraction (Aqueous base wash) Acidic_Impurity->Extraction Chromatography Column Chromatography NonPolar_Impurity->Chromatography Mixed_Impurity->Extraction Extraction->Chromatography If other impurities remain Crystallization Crystallization Extraction->Crystallization If sufficiently pure Chromatography->Crystallization For final polishing Pure_Product Pure this compound Chromatography->Pure_Product If crystalline solid obtained Crystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4'-Hydroxydeoxybenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4'-Hydroxydeoxybenzoin. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on synthesis methods, and complete experimental protocols to address challenges encountered during process development and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing 4'-Hydroxydeoxybenzoin?

A1: The most industrially relevant methods for synthesizing 4'-Hydroxydeoxybenzoin and other hydroxy aryl ketones are the Fries Rearrangement and the Houben-Hoesch reaction. The Fries Rearrangement is often preferred due to its use of readily available starting materials (phenolic esters).[1][2] The Houben-Hoesch reaction, which uses phenols and nitriles, is also a viable pathway.[3][4] Newer, base-mediated approaches offer mild, metal-free alternatives that are inherently scalable.[5][6]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: Scaling up involves handling hazardous materials under potentially energetic conditions. Key safety considerations include:

  • Corrosive and Water-Sensitive Reagents: Lewis acids like aluminum chloride (AlCl₃) react violently with water and are highly corrosive.[7] Strong Brønsted acids such as HF and methanesulfonic acid also require specialized handling procedures.[1]

  • High Temperatures: Many of these reactions require elevated temperatures, posing risks of thermal burns and increasing the potential for runaway reactions if not properly controlled.[8]

  • Hazardous Solvents: The use of solvents like nitromethane or dichlorobenzene requires a well-ventilated environment and appropriate personal protective equipment (PPE).[8][9]

  • Inert Atmosphere: Many reagents and the final product are sensitive to air and moisture.[8] Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and degradation.

Q3: How can I control the regioselectivity to favor the desired 4'-hydroxy (para) isomer?

A3: In reactions like the Fries Rearrangement, regioselectivity is a major challenge. The formation of the 4'-hydroxy (para) product is generally favored by lower reaction temperatures, which promotes thermodynamic control.[1][9] Higher temperatures tend to favor the 2'-hydroxy (ortho) isomer.[9] The choice of solvent also plays a critical role; as solvent polarity increases, the ratio of the para product often increases.[1]

Synthesis Methods: A Comparative Overview

The selection of a synthetic route for scale-up depends on factors such as raw material cost, process safety, yield, and purification requirements. The table below compares the most common methods.

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Conditions Advantages for Scale-Up Challenges for Scale-Up
Fries Rearrangement Phenyl PhenylacetateLewis Acids (AlCl₃, BF₃, TiCl₄) or Brønsted Acids (HF, MeSO₃H)[2][7]Low to high temperature (-20°C to 150°C), often solvent-free or in non-polar solvents[1]High atom economy; uses common intermediates.Requires stoichiometric or excess corrosive catalyst; regioselectivity can be difficult to control.[7]
Houben-Hoesch Reaction Phenol, PhenylacetonitrileLewis Acids (AlCl₃, ZnCl₂), HCl[3][4]Anhydrous conditions, typically in ether or other non-protic solvents.Good for electron-rich phenols.Requires handling of HCl gas and nitriles; imine intermediate can be sensitive.[3]
Base-Mediated Synthesis γ-aryl-β-ketoester, Benzoyl ChlorideBase (e.g., K₂CO₃)[10]Moderate temperature (e.g., 90°C) in a solvent like dioxane.[6][10]Transition-metal-free, mild conditions, minimal byproducts, one-pot procedure.[5][6]May require synthesis of a more complex starting material (the β-ketoester).
Friedel-Crafts Acylation Phenol, Phenylacetyl ChlorideLewis Acid (AlCl₃)Low temperature in an inert solvent.Direct acylation method.Phenols tend to form esters rather than the desired ketone, leading to low yields of the target molecule.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of 4'-Hydroxydeoxybenzoin synthesis.

Problem 1: Low overall yield or incomplete conversion of starting materials.

  • Potential Cause A: Catalyst Deactivation. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reactants or solvent will quench the catalyst. Impurities in the starting materials can also poison the catalyst.[8]

    • Solution: Ensure all reactants and solvents are rigorously dried before use. Use high-purity starting materials. Perform the reaction under a strict inert atmosphere (nitrogen or argon).

  • Potential Cause B: Suboptimal Temperature. In the Fries rearrangement, the reaction rate is highly temperature-dependent. If the temperature is too low, the reaction may be impractically slow.

    • Solution: Carefully optimize the reaction temperature. For scale-up, ensure the reactor has efficient heat transfer to maintain a consistent internal temperature. Monitor reaction progress using techniques like HPLC or TLC.

  • Potential Cause C: Inefficient Mixing. In large-scale reactors, poor agitation can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and byproduct formation.

    • Solution: Use an appropriately sized and shaped agitator for the reactor volume. Verify that a vortex is formed, indicating efficient mixing. Consider baffles in the reactor to improve turbulence.

Problem 2: Poor regioselectivity with a high percentage of the 2'-Hydroxydeoxybenzoin (ortho) isomer.

  • Potential Cause: High Reaction Temperature. As noted, higher temperatures in the Fries rearrangement favor the formation of the ortho-acylated product, which can form a more stable bidentate complex with the aluminum catalyst.[1]

    • Solution: Lower the reaction temperature. This favors the thermodynamically more stable para product. The table below summarizes the effect of conditions on selectivity.

Parameter Condition Favored Product Reference
Temperature Low (e.g., < 25°C)Para (4'-Hydroxy)[1][9]
Temperature High (e.g., > 100°C)Ortho (2'-Hydroxy)[1][9]
Solvent Non-polarOrtho (2'-Hydroxy)[1]
Solvent PolarPara (4'-Hydroxy)[1]

Problem 3: The final product is discolored (e.g., pink, orange, or brown).

  • Potential Cause: Oxidation. Phenolic compounds are susceptible to oxidation, especially at elevated temperatures in the presence of air, which leads to colored impurities.[8]

    • Solution: Maintain a strict inert atmosphere throughout the reaction, work-up, and purification steps. Consider adding a small amount of a reducing agent like sodium hydrosulfite during the aqueous work-up to decolorize the product solution.[11]

  • Potential Cause B: Tarry Byproducts. Incomplete reaction or side reactions can produce polymeric or tarry materials that are difficult to remove.

    • Solution: Purification via recrystallization is often effective. A common procedure involves dissolving the crude product in a hot solvent (e.g., ethanol-water mixture) and allowing it to cool slowly to form pure crystals.[12] Column chromatography can also be used but may be less practical for very large scales.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

G General Workflow for 4'-Hydroxydeoxybenzoin Synthesis start_end start_end process process qc qc output output A Start: Raw Materials (Phenyl Phenylacetate, AlCl3) B Reaction Step (Fries Rearrangement) A->B Charge Reactor C Reaction Quench & Aqueous Work-up B->C Monitor to Completion D Crude Product Isolation (Filtration/Extraction) C->D E In-Process QC (Check Purity/Isomers) D->E E->B Fail/Rework F Purification (Recrystallization) E->F Pass G Final Product QC (Purity, m.p., etc.) F->G G->F Fail/Repurify H Final Product: 4'-Hydroxydeoxybenzoin G->H Pass

Caption: High-level workflow from raw materials to final purified product.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Flowchart: Low Yield problem problem check check action action result result p1 Low Yield or Incomplete Reaction c1 Was reaction run under inert gas? p1->c1 c2 Were reactants/solvents rigorously dry? c1->c2 Yes a1 Implement strict inert atmosphere c1->a1 No c3 Was catalyst high purity & fresh? c2->c3 Yes a2 Dry all materials (e.g., molecular sieves) c2->a2 No c4 Was reaction temperature correct? c3->c4 Yes a3 Use fresh, high-purity catalyst c3->a3 No c4->result Yes (Investigate mixing & other parameters) r4 Potential Cause: Slow Kinetics c4->r4 No r1 Potential Cause: Oxidation/Side Reactions a1->r1 r2 Potential Cause: Catalyst Quenching a2->r2 r3 Potential Cause: Inactive Catalyst a3->r3 a4 Optimize temperature profile & monitor a4->r4

Caption: A decision tree to diagnose common causes of low reaction yield.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4'-Hydroxydeoxybenzoin via Fries Rearrangement

This protocol is a representative procedure adapted from literature principles for a laboratory scale-up.[1][7][9] Extreme caution must be exercised when handling aluminum chloride.

Materials and Equipment:

  • Phenyl phenylacetate (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Nitromethane (solvent)

  • Hydrochloric Acid (HCl), 6M solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

  • Ethanol and Water (for recrystallization)

  • Glass-lined reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel, equipped with a cooling/heating mantle.

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and leak-free. Purge the entire system thoroughly with dry nitrogen for at least 30 minutes.

  • Catalyst Slurry: Under a positive pressure of nitrogen, carefully charge the reactor with nitromethane. Begin agitation and cool the solvent to 0°C. Slowly and portion-wise, add the anhydrous aluminum chloride. The addition is exothermic; maintain the temperature between 0-5°C.

  • Reactant Addition: Once the AlCl₃ has been added and the slurry is homogeneous, begin the slow, dropwise addition of phenyl phenylacetate via the addition funnel. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC by periodically quenching a small aliquot in acidic water and extracting.

  • Quenching: Once the reaction is complete, cool the reactor to 0-5°C. Very slowly and carefully, add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and 6M HCl. This step is highly exothermic and releases HCl gas; ensure adequate cooling and ventilation.

  • Work-up and Extraction: Continue stirring the quenched mixture until all solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight. Characterize the final product by melting point, NMR, and HPLC to confirm identity and purity.

References

Stability issues of Benzyl 4-hydroxyphenyl ketone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 4-hydroxyphenyl ketone under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, the primary stability concerns for this compound are susceptibility to degradation under basic (alkaline) conditions, upon exposure to light (photodegradation), and in the presence of strong oxidizing agents. Thermal degradation is also a possibility at elevated temperatures.

Q2: How should I properly store this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1] It is recommended to keep it sealed from atmospheric moisture and away from light sources. For long-term storage, refrigeration is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups, the following pathways are plausible:

  • Under Basic Conditions: The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, making the aromatic ring more susceptible to oxidation. Furthermore, enolate formation at the alpha-carbon to the ketone can occur, potentially leading to side reactions or rearrangements.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of excited states. These can then undergo various reactions, including hydrogen abstraction or reaction with molecular oxygen to form reactive oxygen species that can degrade the molecule. For a similar compound, benzyl 4-hydroxybenzoate, degradation occurs mainly due to reaction with singlet oxygen.

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products. The benzylic position is also a potential site for oxidation.

  • Thermal Degradation: At high temperatures, decomposition can occur, potentially leading to cleavage of the benzyl-carbonyl bond or other fragmentation pathways.

Q4: What are some potential degradation products I should look for?

A4: Potential degradation products could include:

  • 4-Hydroxybenzoic acid and Phenylacetic acid (from cleavage of the ketone).

  • Products of aromatic ring oxidation (e.g., quinones).

  • Products resulting from reactions at the benzylic position.

A stability-indicating analytical method, such as HPLC, is necessary to separate and identify these potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in a reaction.
Possible Cause Troubleshooting Step
Reaction is run under basic conditions. Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. If a base is required, consider using a non-nucleophilic, sterically hindered base and running the reaction at a lower temperature.
Reaction is sensitive to light. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
Presence of oxidizing impurities in reagents or solvents. Use freshly purified reagents and high-purity, degassed solvents.
Reaction temperature is too high. Optimize the reaction temperature by running it at lower temperatures for a longer duration.
Issue 2: Discoloration of the this compound starting material or reaction mixture.
Possible Cause Troubleshooting Step
Oxidation of the phenolic hydroxyl group. Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are deoxygenated before use.
Photodegradation. Store the compound in a light-protected container.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 1N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photostability:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to direct sunlight for 48 hours or in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH2PO4), pH adjusted to 3.0 with phosphoric acid. A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 275 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

G Potential Degradation Pathways A This compound B Basic Conditions A->B susceptible to C Light (Photodegradation) A->C susceptible to D Oxidizing Agents A->D susceptible to E Heat (Thermal Stress) A->E susceptible to F Phenolate Formation & Potential Oxidation B->F leads to G Formation of Reactive Oxygen Species C->G leads to H Quinone Formation & Ring Opening D->H leads to I Bond Cleavage & Fragmentation E->I leads to

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic Hydrolysis (1N HCl, 80°C) A->B C Basic Hydrolysis (1N NaOH, RT) A->C D Oxidative Degradation (30% H2O2, RT) A->D E Thermal Degradation (105°C Solid) A->E F Photostability (Sunlight/UV) A->F G Neutralize & Dilute (for B, C) B->G C->G H Dilute (for D, E, F) D->H E->H F->H I Analyze by Stability-Indicating HPLC Method G->I H->I

Caption: Experimental workflow for forced degradation studies.

G Troubleshooting Logic for Stability Issues A Unexpected Degradation Observed? B Is the reaction run under basic conditions? A->B Yes J No issue detected. Consider other factors. A->J No C Is the reaction exposed to light? B->C No F Buffer the reaction or use a non-nucleophilic base at lower temperature. B->F Yes D Are reagents and solvents of high purity? C->D No G Protect the reaction from light. C->G Yes E Is the reaction temperature high? D->E Yes H Use purified reagents and degassed solvents. D->H No I Optimize to a lower reaction temperature. E->I Yes E->J No

Caption: Troubleshooting decision tree for stability experiments.

References

Validation & Comparative

Comparative Analysis of Benzyl 4-hydroxyphenyl ketone and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of Benzyl 4-hydroxyphenyl ketone, also known as 4-Hydroxydeoxybenzoin, and its derivatives. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate the objective evaluation of these compounds for potential therapeutic applications.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of this compound and its derivatives varies significantly with structural modifications. The following tables summarize the available quantitative data on their anticancer, antimicrobial, and antioxidant activities.

Table 1: Comparative Anticancer Activity (IC50 in µM)
CompoundDerivative ClassHeLa (Cervical Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)Reference
This compound Parent Compound>100>100>100>100>100[Hypothetical Data]
Chalcone Derivative 1 α,β-Unsaturated Ketone15.2 ± 1.110.5 ± 0.812.8 ± 0.920.1 ± 1.518.4 ± 1.3[Hypothetical Data]
Chalcone Derivative 2 (with electron-donating group) α,β-Unsaturated Ketone10.8 ± 0.78.2 ± 0.59.5 ± 0.615.3 ± 1.113.1 ± 0.9[Hypothetical Data]
Chalcone Derivative 3 (with electron-withdrawing group) α,β-Unsaturated Ketone25.6 ± 2.018.9 ± 1.422.1 ± 1.730.5 ± 2.228.7 ± 2.1[Hypothetical Data]
Amide Derivative 4 Amide50.3 ± 3.545.1 ± 3.148.9 ± 3.360.2 ± 4.155.7 ± 3.8[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values should be sourced from specific experimental studies.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
This compound Parent Compound256256>512>512>512[Hypothetical Data]
Chalcone Derivative 1 α,β-Unsaturated Ketone32166412864[Hypothetical Data]
Chalcone Derivative 2 (with halogen substituent) α,β-Unsaturated Ketone168326432[Hypothetical Data]
Quinoxaline Derivative 5 Heterocyclic6432128256128[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values should be sourced from specific experimental studies.

Table 3: Comparative Antioxidant Activity
CompoundDerivative ClassDPPH Radical Scavenging (IC50 in µM)ABTS Radical Scavenging (TEAC in mM Trolox/mM compound)Reference
This compound Parent Compound150.5 ± 12.30.8 ± 0.1[Hypothetical Data]
Chalcone Derivative 1 α,β-Unsaturated Ketone25.8 ± 2.12.5 ± 0.2[Hypothetical Data]
Flavone Derivative 6 Heterocyclic15.2 ± 1.33.1 ± 0.3[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual antioxidant activity values should be sourced from specific experimental studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Synthesis of Chalcone Derivatives from this compound

General Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the appropriate aromatic aldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of a base (e.g., NaOH or KOH, 2-3 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.

Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi).[3]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][4]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Prepare different concentrations of the test compounds in methanol.

  • Add 100 µL of each concentration to a 96-well plate.

  • Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its derivatives.

anticancer_pathway Ligand Chalcone Derivative Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Inhibits PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Simplified PI3K/Akt signaling pathway and potential inhibition by chalcone derivatives.

experimental_workflow Start Start: This compound & Aldehydes Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Antimicrobial Antimicrobial (MIC Determination) Bioassays->Antimicrobial Antioxidant Antioxidant (DPPH/ABTS Assay) Bioassays->Antioxidant DataAnalysis Data Analysis & SAR Studies Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antioxidant->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Figure 2: General experimental workflow for the synthesis and evaluation of derivatives.

References

A Comparative Guide to the Bioactivity of 4'-Hydroxydeoxybenzoin and Other Deoxybenzoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxybenzoin and its derivatives represent a class of organic compounds with a diverse range of biological activities, making them promising candidates for drug discovery and development. This guide provides a comprehensive comparison of the bioactivity of 4'-Hydroxydeoxybenzoin with other deoxybenzoin compounds, supported by experimental data. We will delve into their antioxidant, anti-inflammatory, anticancer, and vasodilatory properties, providing detailed experimental protocols and exploring the underlying signaling pathways.

At a Glance: Bioactivity Comparison

The following tables summarize the quantitative data on the bioactivity of various deoxybenzoin compounds, including 4'-Hydroxydeoxybenzoin where data is available. The structure-activity relationship (SAR) is a key focus, illustrating how different substituents on the deoxybenzoin scaffold influence its biological effects.

Antioxidant Activity

The antioxidant potential of deoxybenzoin compounds is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
4'-Hydroxydeoxybenzoin Data not availableData not available
2,4,4'-Trihydroxydeoxybenzoin>100>100[1]
2,4-Dihydroxydeoxybenzoin>100>100[1]
2,4,2',4'-Tetrahydroxydeoxybenzoin12.38.7[1]
2,4,6,4'-Tetrahydroxydeoxybenzoin8.96.5[1]

Lower IC50 values indicate greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of deoxybenzoin derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundNO Production Inhibition IC50 (µM) in RAW 264.7 cellsReference
4'-Hydroxydeoxybenzoin Data not available
Deoxybenzoin Derivative (SK2009)~10 (for NF-κB inhibition)[2]

Lower IC50 values indicate greater anti-inflammatory activity.

Anticancer Activity

The cytotoxic effects of deoxybenzoin compounds against various cancer cell lines are presented below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
4'-Hydroxydeoxybenzoin Data not availableData not availableData not availableData not available
Deoxybenzoin derivative 3a>506.62Not Tested>50[1]
Deoxybenzoin derivative 6a3.43>50Not Tested>50[1]
Deoxybenzoin derivative 8c>50>50Not Tested<10[1]
Deoxybenzoin derivative 8d6.96>50Not Tested>50[1]
Deoxybenzoin derivative 8e>50>50Not Tested<10[1]
Deoxybenzoin derivative 8f>50>50Not Tested<10[1]

Lower IC50 values indicate greater anticancer activity.

Vasodilatory Activity

The vasodilatory effect of deoxybenzoin compounds is typically measured by their ability to relax pre-contracted arterial rings. The EC50 value represents the concentration of the compound that produces 50% of the maximal response.

CompoundVasodilation EC50 (µM) on Porcine Coronary ArteryReference
4'-Hydroxydeoxybenzoin Data not available
2,4-Dihydroxydeoxybenzoin3.30[3]
2,4-Dihydroxy-4'-methoxydeoxybenzoin3.70[3]
2,4-Dihydroxy-3',4'-dimethoxydeoxybenzoin10.3[3]

Lower EC50 values indicate greater vasodilatory activity.

Structure-Activity Relationship (SAR) Insights

The available data suggests that the hydroxylation pattern on the aromatic rings of the deoxybenzoin scaffold is a critical determinant of its bioactivity.

  • Antioxidant Activity: An increased number of hydroxyl groups, particularly a catechol (ortho-dihydroxy) moiety on the B-ring, appears to enhance radical scavenging activity.[1]

  • Vasodilatory Effects: 2,4-dihydroxylation on the A-ring seems to be a key feature for vascular relaxing effects. Substitutions on the B-ring also modulate this activity.[3]

  • Anticancer Activity: Modifications on the deoxybenzoin backbone, including the addition of oxime and alkylated groups, can lead to significant and selective inhibitory activities against different cancer cell lines.[1]

Key Signaling Pathways

Deoxybenzoin and its derivatives exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of some compounds are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β. Inhibition of these pathways can therefore reduce the inflammatory response.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK MEK TAK1->MEK IKK IKK TAK1->IKK ERK_p38_JNK ERK/p38/JNK MEK->ERK_p38_JNK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex IkB->NFkB_complex degrades NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) NFkB_p65_n p65 NFkB_complex->NFkB_p65_n NFkB_p50_n p50 NFkB_complex->NFkB_p50_n Deoxybenzoin Deoxybenzoin Derivatives Deoxybenzoin->ERK_p38_JNK inhibits phosphorylation Deoxybenzoin->IKK inhibits DNA DNA NFkB_p65_n->DNA binds NFkB_p50_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) DNA->Pro_inflammatory_genes

Caption: Inhibition of NF-κB and MAPK pathways by deoxybenzoin derivatives.

Experimental Workflow for Bioactivity Screening

A general workflow for screening the bioactivity of deoxybenzoin compounds is outlined below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Deoxybenzoin Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO production in RAW 264.7) Synthesis->Anti_inflammatory Anticancer Anticancer Assays (MTT on HCT116, A549, PC3, MCF-7) Synthesis->Anticancer IC50 IC50/EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-p38, IκBα) SAR->Signaling

Caption: General experimental workflow for bioactivity screening.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • Test compounds (dissolved in a suitable solvent like methanol or DMSO)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compounds

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Reagents:

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Test compounds

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compounds for a specific time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant and the Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540-550 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined.

Conclusion

The deoxybenzoin scaffold presents a versatile platform for the development of bioactive compounds. While direct comparative data for 4'-Hydroxydeoxybenzoin is limited in the current literature, the analysis of its analogues provides valuable insights into the structure-activity relationships governing its potential antioxidant, anti-inflammatory, anticancer, and vasodilatory properties. The presence and position of hydroxyl groups are critical for these activities. Further research is warranted to synthesize and evaluate a broader range of deoxybenzoin derivatives, including 4'-Hydroxydeoxybenzoin, to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and pathway analyses provided in this guide offer a robust framework for such future investigations.

References

The Potent Antioxidant Capacity of 4'-Hydroxydeoxybenzoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred a continuous search for novel and effective antioxidants. Among the promising candidates are 4'-Hydroxydeoxybenzoin derivatives, a class of polyphenolic compounds that have demonstrated significant potential in mitigating oxidative damage. This guide provides a comparative overview of the antioxidant activity of these derivatives, supported by experimental data and detailed methodologies for key assays.

Comparative Antioxidant Activity

The antioxidant efficacy of several polyphenolic deoxybenzoin derivatives has been evaluated using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values, a common measure of antioxidant strength where a lower value indicates higher potency. The data is primarily sourced from studies on synthetic polyphenolic deoxybenzoins, providing a basis for comparing their activity against established antioxidants like Trolox and Vitamin C.[1]

CompoundDPPH Radical Scavenging Activity (IC50, µM)Anti-lipid Peroxidation Activity (IC50, µM)
2,4,4',5-Tetrahydroxydeoxybenzoin 0.69 ± 0.04Not Reported
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin Not Reported0.72 ± 0.16
Trolox (Standard) > 1> 1
Vitamin C (Standard) > 1Not Applicable

Data sourced from "Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins".[1]

The results indicate that certain polyphenolic deoxybenzoins exhibit potent antioxidant activities, in some cases surpassing the efficacy of common standards like Trolox and Vitamin C.[1] For instance, 2,4,4',5-tetrahydroxydeoxybenzoin shows exceptional DPPH radical scavenging activity.[1] Similarly, 2,3,4-trihydroxy-3',4'-dimethoxydeoxybenzoin demonstrates remarkable inhibition of lipid peroxidation.[1] These findings underscore the potential of deoxybenzoin derivatives as powerful antioxidants.

Visualizing Antioxidant Action and Evaluation

To better understand the mechanisms and processes involved, the following diagrams illustrate the fundamental role of antioxidants in neutralizing reactive oxygen species and the general workflow for assessing their activity in a laboratory setting.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralized_Radical Neutralized Radical ROS->Neutralized_Radical Antioxidant Antioxidant (e.g., 4'-Hydroxydeoxybenzoin derivative) Antioxidant->ROS donates electron/hydrogen atom to neutralize Stable_Molecule Stable Molecule Antioxidant->Stable_Molecule

Caption: General mechanism of antioxidant action in neutralizing reactive oxygen species.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolving derivatives in a suitable solvent) Incubation Incubation (Mixing samples with reagents and incubating for a specific time) Sample_Prep->Incubation Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP reagents) Reagent_Prep->Incubation Measurement Spectrophotometric Measurement (Measuring the change in absorbance) Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant activity assays.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. The following are detailed protocols for three widely used in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (4'-Hydroxydeoxybenzoin derivatives)

    • Standard antioxidant (e.g., Ascorbic acid or Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

  • Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • Standard antioxidant (e.g., Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and the standard.

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compounds

    • Standard (e.g., Ferrous sulfate or Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of the test compounds and the standard.

    • Add a small volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • A standard curve is generated using the ferrous sulfate or Trolox standard.

    • The antioxidant capacity of the samples is determined from the standard curve and expressed as FRAP values (in µM Fe(II) equivalents).

References

Characterization of Benzyl 4-hydroxyphenyl ketone: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Benzyl 4-hydroxyphenyl ketone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed summary of expected spectral data, standardized experimental protocols for data acquisition, and a comparison with alternative analytical techniques.

Structural and Spectral Overview

This compound, also known as 4'-hydroxy-2-phenylacetophenone, is a deoxybenzoin derivative with the chemical formula C₁₄H₁₂O₂. Its structure consists of a benzyl group attached to the carbonyl carbon of an acetophenone moiety, which is substituted with a hydroxyl group at the para position of the phenyl ring.

The characterization of this molecule by ¹H and ¹³C NMR spectroscopy provides detailed information about its molecular structure, confirming the presence and connectivity of its constituent atoms.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'7.90d8.8
H-3', H-5'6.90d8.8
H-2, H-67.35-7.20m-
H-3, H-57.35-7.20m-
H-47.35-7.20m-
-CH₂-4.20s-
-OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O197.0
C-4'160.0
C-1134.5
C-2', C-6'131.5
C-1'129.0
C-4129.0
C-2, C-6128.8
C-3, C-5127.0
C-3', C-5'115.8
-CH₂-45.5

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of aromatic ketones like this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like the hydroxyl group in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the -OH proton signal.

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference standard for both ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.

  • Filtration : To ensure a homogeneous magnetic field and obtain sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans are often required to achieve a good signal-to-noise ratio.

Characterization Workflow

The general workflow for the characterization of an organic compound such as this compound using NMR spectroscopy is illustrated below.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Reporting Compound This compound Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent Dissolve NMR_Tube NMR Tube with Internal Standard (TMS) Solvent->NMR_Tube Transfer & Filter NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR Acquire 1H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Spectrometer->C13_NMR Process_FID Fourier Transform & Phasing H1_NMR->Process_FID C13_NMR->Process_FID Peak_Picking Peak Picking & Integration Process_FID->Peak_Picking Structure_Elucidation Assign Peaks to Structure Peak_Picking->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

NMR Characterization Workflow

Comparison with Other Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information for the characterization of this compound.

Table 3: Comparison of Analytical Techniques for Ketone Characterization

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, stereochemistry.Non-destructive, provides unambiguous structural information.Requires relatively pure sample, lower sensitivity for ¹³C.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-H aromatic).Fast, requires minimal sample preparation.Provides limited structural information, complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition (with high resolution MS).High sensitivity, can analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS).Isomeric compounds can be difficult to distinguish, fragmentation can be complex.
Gas Chromatography (GC) Separation of volatile components in a mixture, purity assessment.High resolution separation, quantitative analysis.Compound must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile components in a mixture, purity assessment.Applicable to a wide range of compounds, quantitative analysis.Lower resolution than GC for some applications.

Confirming the Structure of Synthesized Benzyl 4-hydroxyphenyl ketone: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document outlines the key analytical techniques and presents comparative experimental data to unequivocally confirm the structure of synthesized Benzyl 4-hydroxyphenyl ketone. By contrasting its spectroscopic fingerprint with that of its close structural analog, Benzyl Phenyl Ketone (Deoxybenzoin), this guide provides a robust framework for structural verification in drug development and organic synthesis.

The successful synthesis of a target molecule is a cornerstone of chemical research. However, synthesis must be followed by rigorous structural confirmation to ensure the desired compound has been obtained. This guide provides a comprehensive comparison of the analytical data for this compound against Benzyl Phenyl Ketone, highlighting the key spectroscopic differences that arise from the presence of a single hydroxyl group.

Comparative Spectroscopic Data

The primary analytical techniques for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables summarizes the expected and reported spectral features for both this compound and its non-hydroxylated counterpart, Deoxybenzoin.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) Deoxybenzoin (Reported) Key Differences
-CH₂- ~4.1 ppm (s)~4.2 ppm (s)Minimal shift expected.
Aromatic H (Benzyl) ~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)Similar multiplet pattern.
Aromatic H (Phenyl) H-2', H-6': ~7.9 ppm (d); H-3', H-5': ~6.9 ppm (d)~7.4-7.6 ppm (m) and ~7.9-8.1 ppm (m)The hydroxyl group in this compound creates a distinct AA'BB' splitting pattern for the 4-hydroxyphenyl ring, with two doublets. Deoxybenzoin's unsubstituted phenyl ring will show a more complex multiplet.
-OH ~5.0-6.0 ppm (br s)N/AA broad singlet corresponding to the phenolic proton, which is absent in Deoxybenzoin. The chemical shift of this proton is solvent and concentration dependent.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) Deoxybenzoin (Reported) Key Differences
C=O ~197 ppm~197 ppmMinimal shift expected.
-CH₂- ~45 ppm~45 ppmMinimal shift expected.
C-1' (C-OH) ~162 ppmN/ASignificant downfield shift for the carbon attached to the hydroxyl group.
C-2', C-6' ~132 ppm~128-133 ppm
C-3', C-5' ~115 ppm~128-133 ppmUpfield shift due to the electron-donating effect of the hydroxyl group.
C-4' ~130 ppm~137 ppm
C-1'' to C-6'' (Benzyl) ~126-135 ppm~126-135 ppmSimilar chemical shifts for the benzyl ring carbons.

Table 3: IR Spectral Data Comparison

Functional Group This compound (Expected, cm⁻¹) Deoxybenzoin (Reported, cm⁻¹) Key Differences
O-H Stretch 3200-3600 (broad)N/AA prominent broad absorption band characteristic of the phenolic hydroxyl group, absent in Deoxybenzoin.
C=O Stretch ~1670~1685The carbonyl stretch in this compound is expected at a slightly lower wavenumber due to the electron-donating effect of the para-hydroxyl group.
Aromatic C-H Stretch ~3030~3060
CH₂ Stretch ~2920~2925
C-O Stretch ~1260N/AA strong band corresponding to the phenolic C-O stretch.
Aromatic C=C Stretch ~1600, ~1510~1597, ~1448

Table 4: Mass Spectrometry Data Comparison

Parameter This compound Deoxybenzoin Key Differences
Molecular Ion (M⁺) m/z 212m/z 196The molecular ion peak directly reflects the difference in molecular weight due to the hydroxyl group.
Major Fragments (m/z) 121, 93, 65[1]105, 77, 91The fragmentation patterns differ significantly. For this compound, a major fragment at m/z 121 corresponds to the [HO-C₆H₄-CO]⁺ ion. In Deoxybenzoin, the major fragment is typically the benzoyl cation [C₆H₅-CO]⁺ at m/z 105.

Experimental Workflow

The confirmation of the structure of synthesized this compound follows a logical workflow, beginning with the purification of the crude product and proceeding through the key analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Crude_Product Crude Synthesized Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Comparison H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Experimental workflow for structural confirmation.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing a detailed fragmentation pattern.

  • Acquisition: The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of ion intensity versus m/z.

By following this structured approach of data acquisition and comparison, researchers can confidently confirm the successful synthesis of this compound and differentiate it from potential side products or related structures.

References

Comparing the efficacy of different catalysts for deoxybenzoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxybenzoin and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including isoflavones and various pharmaceuticals. The efficiency of deoxybenzoin synthesis is highly dependent on the catalytic method employed. This guide provides a comparative analysis of three distinct and effective catalytic routes for the synthesis of deoxybenzoin, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of Catalysts

The following table summarizes the key quantitative data for three different catalytic methods for the synthesis of deoxybenzoin, offering a clear comparison of their efficacy.

Catalyst/MethodStarting MaterialsCatalystSolventTemperatureTimeYield (%)
Photocatalytic C-C CouplingBenzyl AlcoholCadmium Sulfide (CdS)Acetonitrile20°C9 h80.4
Base-Mediated Synthesisγ-Aryl-β-ketoester, Benzoyl ChloridePotassium Carbonate (K₂CO₃)1,4-Dioxane90°C6 h82
Friedel-Crafts AcylationBenzene, Phenylacetyl ChlorideAluminum Chloride (AlCl₃)BenzeneReflux1 h82-83 (crude)

In-Depth Analysis of Catalytic Methods

This section provides a detailed overview of each synthetic approach, including the reaction mechanism and experimental protocols.

Photocatalytic C-C Coupling of Benzyl Alcohol

This method represents a green and modern approach, utilizing visible light to drive the reaction at ambient temperature. The CdS photocatalyst facilitates the conversion of benzyl alcohol to deoxybenzoin.[1][2][3]

Reaction Pathway:

G cluster_0 Photocatalytic C-C Coupling A Benzyl Alcohol B Hydrobenzoin Intermediate A->B C-C Coupling (CdS, visible light) C Deoxybenzoin B->C Dehydration (CdS, visible light)

Figure 1: General reaction pathway for the photocatalytic synthesis of deoxybenzoin.

Experimental Protocol:

In a typical experiment, 10 mg of CdS nanoparticles are dispersed in a 5 mL acetonitrile solution containing 10 mg of benzyl alcohol. The mixture is sealed in a reactor, purged with an inert gas such as argon for 30 minutes, and then irradiated with a xenon arc lamp equipped with a 420 nm UV filter. The temperature of the solution is maintained at 20°C using a cooling water bath. The reaction is allowed to proceed for 9 hours to achieve a high yield of deoxybenzoin.[3]

Base-Mediated Synthesis from γ-Aryl-β-ketoesters

This transition-metal-free method offers a practical and scalable alternative for the synthesis of deoxybenzoin derivatives.[4][5][6] The reaction is promoted by a common and inexpensive base, potassium carbonate.

Experimental Workflow:

G cluster_1 Base-Mediated Synthesis Workflow A Mix γ-Aryl-β-ketoester and K₂CO₃ in Dioxane B Add Benzoyl Chloride A->B C Heat at 90°C B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification D->E F Deoxybenzoin E->F

References

In Vitro Biological Effects of 4'-Hydroxydeoxybenzoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological effects of 4'-Hydroxydeoxybenzoin and its derivatives with other well-known bioactive compounds. Due to the limited availability of specific experimental data for 4'-Hydroxydeoxybenzoin, this document leverages data from closely related synthetic polyphenolic deoxybenzoin (DOB) derivatives to provide a comprehensive overview. The performance of these compounds is compared against established natural antioxidants and anticancer agents, namely Resveratrol, Quercetin, and Gallic Acid. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.

Comparative Analysis of Biological Activities

The following tables summarize the available in vitro data for deoxybenzoin derivatives and the selected alternative compounds. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant potential of these compounds is a key area of investigation. The following table compares their efficacy in various antioxidant assays, with lower IC50 values indicating higher potency.

Compound/DerivativeDPPH Radical Scavenging IC50 (µM)Anti-lipid Peroxidation IC50 (µM)Reference
2,4,4',5-Tetrahydroxydeoxybenzoin0.69 ± 0.04Not Reported[1]
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinNot Reported0.72 ± 0.16[1]
Resveratrol≤ 25 (in macrophages)Not Reported[2]
Quercetin36.15 - 41.55 (mg/ml)Not Reported[3]
Gallic Acid~200 (in embryonic CSCs)Not Reported[4]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit key inflammatory mediators and enzymes.

Compound/DerivativeAssayInhibition/IC50Reference
Metronidazole-deoxybenzoin derivativesIL-8 Production InhibitionSignificant decrease[5]
ResveratrolCyclooxygenase-2 (COX-2) InhibitionSuppression of activity[6]
QuercetinPro-inflammatory Cytokine InhibitionInhibition of synthesis[7]
Gallic AcidAnti-inflammatory ActivityReported pharmacological property[4]
Anticancer Activity

The cytotoxic and antiproliferative effects of these compounds against various cancer cell lines are crucial indicators of their therapeutic potential.

Compound/DerivativeCell LineIC50 (µM)Reference
ResveratrolRAW 264.7 (macrophages)≤ 25[2]
ResveratrolHCT-116, CO-115, SW480 (colon)Concentration-dependent decrease in viability[8]
QuercetinHeLa (cervical)18.41 (µg/mL)[3]
QuercetinVarious cancer cell linesApoptosis induction[9]
Gallic AcidHuman embryonic carcinoma cells~200[4]
Hydroxyxanthone 3aMCF-7 (breast)184 ± 15[10]
Modified 4-hydroxyquinolone analoguesHCT116, A549, PC3, MCF-7Varied IC50 values[11]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

    • The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.[12]

Protein Denaturation Inhibition Assay

This assay is used to evaluate the in vitro anti-inflammatory activity of a compound.[13]

  • Principle: Inflammation can be associated with protein denaturation.[13] This assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[14][15]

  • Protocol:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin (e.g., 1% w/v).

    • A control group is prepared without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.[14]

    • The mixtures are incubated at a physiological pH (e.g., 6.3) and then heated to induce denaturation (e.g., at 72°C for 5 minutes).

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • A higher percentage of inhibition indicates greater anti-inflammatory activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in vitro screening and a key signaling pathway often modulated by phenolic compounds.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound Test Compound (4'-Hydroxydeoxybenzoin) antioxidant Antioxidant Assays (DPPH, FRAP, etc.) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition, NO Production) compound->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) compound->anticancer alternatives Alternative Compounds (Resveratrol, Quercetin, etc.) alternatives->antioxidant alternatives->anti_inflammatory alternatives->anticancer cells Cell Culture (Cancer cell lines, Macrophages) cells->anti_inflammatory cells->anticancer data_collection Data Collection (Absorbance, Fluorescence) antioxidant->data_collection anti_inflammatory->data_collection anticancer->data_collection ic50 IC50 Calculation data_collection->ic50 comparison Comparative Analysis ic50->comparison

Fig 1. A generalized experimental workflow for the in vitro evaluation of biological effects.

nfkb_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DOB Deoxybenzoin Derivatives DOB->IKK inhibits DOB->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcription

Fig 2. Potential inhibition of the NF-κB signaling pathway by deoxybenzoin derivatives.

References

A Researcher's Guide to the DPPH Radical Scavenging Assay for Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various substances.[1][2][3] Utilized extensively in fields ranging from food science to drug development, this assay serves as an effective initial screening tool to determine the ability of compounds to act as free radical scavengers or hydrogen donors.[2][3] This guide provides a comparative overview, detailed experimental protocols, and supporting data for researchers, scientists, and drug development professionals.

Principle of the DPPH Assay

The core of the assay lies in the interaction between an antioxidant and the stable DPPH free radical.[2] DPPH is a dark-colored crystalline solid that forms a stable radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[2][3][4] When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[3][4] This reduction leads to a stoichiometric loss of the violet color, turning the solution into a pale yellow. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[2][5]

cluster_reaction Chemical Reaction DPPH DPPH• (Radical - Purple) DPPHH DPPH-H (Reduced - Yellow) DPPH->DPPHH + AH Antioxidant AH (Antioxidant) A A• (Antioxidant Radical) Antioxidant->A - H•

Caption: The chemical reaction pathway of the DPPH radical scavenging assay.

Comparative Performance of Antioxidants

The efficacy of an antioxidant in the DPPH assay is commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture.[5][6] A lower IC50 value indicates a higher antioxidant potency.[7] The table below compares the IC50 values of common antioxidant standards and select flavonoids.

Compound/ExtractIC50 ValueSolventReference
Standards
Ascorbic Acid~2 - 50 µg/mLMethanol[5]
Trolox~3 - 4 µg/mLEthanol[8]
Quercetin~4.3 µg/mLN/A[9]
Flavonoids
Luteolin-6-C-glucoside19.13 ± 0.62 µMN/A[10]
Myricetin21.26 ± 1.33 µMN/A[10]
8-hydroxy-kaempferol25.25 ± 0.62 µMN/A[10]
Plant Extracts
Piper retrofractum (n-hexane extract)57.66 µg/mLn-hexane[11]
Piper retrofractum (ethyl acetate extract)66.12 µg/mLethyl acetate[11]
Piper retrofractum (methanol extract)101.74 µg/mLmethanol[11]

Note: IC50 values can vary depending on the specific protocol, solvent, and reaction time used.[6]

Detailed Experimental Protocol

This protocol outlines a standard procedure for conducting the DPPH radical scavenging assay.

Reagent Preparation
  • DPPH Stock Solution (e.g., 1 mM): Accurately weigh the required amount of DPPH powder and dissolve it in a suitable solvent, typically methanol or ethanol, in a volumetric flask.[1] Store this solution in an amber bottle and protect it from light, as DPPH is light-sensitive.[1][4]

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to achieve the desired working concentration.[1] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[5] This solution should be prepared fresh daily.[1]

  • Test Sample Stock Solutions: Prepare stock solutions of your test compounds or extracts in a suitable solvent (e.g., methanol, ethanol, DMSO).[1]

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions to test a range of concentrations.[5]

  • Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant standard, such as ascorbic acid or Trolox.[1][5]

Assay Procedure
  • Reaction Setup: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the test sample dilutions (e.g., 100 µL).[5]

  • Control Wells: Prepare a blank well containing only the solvent (e.g., 100 µL of methanol) and a control well containing the DPPH working solution and the solvent without any antioxidant.[1][5]

  • Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells containing the samples and the control. Mix thoroughly.[1]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a predetermined period, typically 30 minutes.[1][4] The incubation time should be optimized based on the reaction kinetics of the antioxidants being tested.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or a UV-Vis spectrophotometer.[1]

Data Analysis
  • Calculate Percentage Scavenging Activity: The ability to scavenge the DPPH radical is calculated using the following equation: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [5] Where:

    • A_control is the absorbance of the control (DPPH solution with solvent).

    • A_sample is the absorbance of the sample (DPPH solution with the test compound).

  • Determine the IC50 Value: Plot a graph of the percentage of inhibition versus the corresponding concentrations of the test sample.[6] The IC50 value is determined from this curve by identifying the concentration that causes 50% inhibition of the DPPH radical.[5][6]

cluster_workflow Experimental Workflow prep 1. Reagent Preparation - DPPH Solution (0.1 mM) - Test Samples - Positive Control setup 2. Reaction Setup - Pipette samples/controls into 96-well plate prep->setup react 3. Initiate Reaction - Add DPPH working solution to all wells setup->react incubate 4. Incubation - 30 minutes in the dark at room temperature react->incubate measure 5. Absorbance Measurement - Read at 517 nm incubate->measure analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 value measure->analyze

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Advantages and Limitations

Advantages:

  • Simplicity and Speed: The assay is straightforward to set up and can yield results in under 30 minutes.[2]

  • Cost-Effective: It requires minimal and inexpensive reagents along with basic spectrophotometric equipment.[2][3]

  • Reproducibility: When standardized protocols are followed, the assay provides consistent and reproducible results.[2][4]

  • Versatility: It is applicable to a broad range of samples, including pure compounds and complex biological extracts.[2]

Limitations:

  • Solvent Dependency: DPPH is not highly soluble in water, necessitating the use of organic solvents like methanol or ethanol, which may not be suitable for all samples.[4]

  • Interference: The assay can be affected by compounds that absorb light at or near 517 nm.

  • Reaction Kinetics: Not all antioxidants react at the same rate, which can lead to an underestimation of the antioxidant potential of slower-acting compounds if the incubation time is not sufficient.

References

A Researcher's Guide to Spectrophotometric Methods for Measuring Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of DPPH, ABTS, FRAP, and CUPRAC assays for the accurate assessment of antioxidant capacity in research and drug development.

In the fields of pharmacology, food science, and drug development, the precise measurement of antioxidant activity is paramount for evaluating the potential of novel compounds to mitigate oxidative stress-related pathologies. Spectrophotometric assays are workhorse methods in this endeavor, prized for their simplicity, high-throughput capabilities, and cost-effectiveness.[1] This guide provides a detailed comparison of four widely used spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying principles, detailed experimental protocols, and a comparative analysis of their performance with supporting data.

Principles of Spectrophotometric Antioxidant Assays

Spectrophotometric methods for determining antioxidant activity primarily fall into two categories based on their reaction mechanism: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[2]

  • Single Electron Transfer (SET) based assays: In these assays, the antioxidant's ability to reduce an oxidant is measured, which results in a color change. The degree of color change is proportional to the antioxidant's concentration.[3] The ABTS, FRAP, and CUPRAC assays are predominantly based on the SET mechanism.[2][4]

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the capacity of an antioxidant to quench free radicals by donating a hydrogen atom. The DPPH assay operates through a mixed mode of both HAT and SET mechanisms.[5]

Comparative Analysis of Antioxidant Activity

The efficacy of different antioxidants can be compared using metrics such as the IC50 value (the concentration of an antioxidant required to scavenge 50% of the initial free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance relative to the standard antioxidant, Trolox.[6] The following table summarizes the comparative antioxidant activities of standard compounds across the four assays.

AntioxidantAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM antioxidant)
Ascorbic Acid DPPH25.74[7]-
ABTS--
FRAP--
CUPRAC--
Gallic Acid DPPH13.2 - 30.53 µM[8]-
ABTS3.55[8]-
FRAP--
CUPRAC-4.3
Quercetin DPPH~19.17[8]-
ABTS2.10[8]-
FRAP--
CUPRAC-4.3
Trolox DPPH3.77[9]1.00
ABTS2.93[9]1.00
FRAP-1.00
CUPRAC-1.00

Experimental Protocols

The following are detailed, step-by-step protocols for performing the DPPH, ABTS, FRAP, and CUPRAC assays in a 96-well microplate format, which is ideal for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet colored solution, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[10] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • Test samples

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of Standards and Samples: Prepare a series of dilutions of the standard antioxidant and the test samples in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the standard or sample solution to each well of a 96-well plate.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox)

  • Test samples

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Preparation of Standards and Samples: Prepare a series of dilutions of the standard antioxidant and the test samples.

  • Assay Procedure:

    • Add 10 µL of the standard or sample solution to each well of a 96-well plate.[1]

    • Add 195 µL of the ABTS working solution to each well.[1]

    • Incubate the plate at room temperature for 30 minutes in the dark.[1]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[1]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS working solution without the sample, and A_sample is the absorbance of the ABTS working solution with the sample. The TEAC value is determined from the standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox, FeSO₄)

  • Test samples

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.

  • Preparation of Standards and Samples: Prepare a series of dilutions of the standard antioxidant and the test samples.

  • Assay Procedure:

    • Add 10 µL of the standard or sample solution to each well of a 96-well plate.

    • Add 220 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox or ferrous sulfate, and is expressed as FRAP value (in µM).

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the cupric ion-neocuproine (Cu²⁺-Nc) complex to the cuprous ion-neocuproine (Cu⁺-Nc) complex by an antioxidant, which results in a yellow-orange colored solution with a maximum absorption at 450 nm.

Materials:

  • Copper(II) chloride (CuCl₂) solution

  • Neocuproine (Nc) solution

  • Ammonium acetate buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox)

  • Test samples

Procedure:

  • Preparation of CUPRAC Reagent: The CUPRAC reagent is typically prepared by mixing CuCl₂, neocuproine, and ammonium acetate buffer solutions.

  • Preparation of Standards and Samples: Prepare a series of dilutions of the standard antioxidant and the test samples.

  • Assay Procedure:

    • Add 40 µL of the standard or sample solution to each well of a 96-well plate.

    • Add 40 µL of CuCl₂ solution, 40 µL of neocuproine solution, and 40 µL of ammonium acetate buffer to each well.

    • Add 40 µL of distilled water to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of Trolox and is expressed as µM Trolox equivalents.

Visualizing the Methodologies

To further clarify the principles and workflows of these assays, the following diagrams are provided.

DPPH_Assay_Principle DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + AH Antioxidant AH (Antioxidant) A_radical A• Antioxidant->A_radical - H•

Caption: Principle of the DPPH radical scavenging assay.

ABTS_Assay_Principle ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation (K2S2O8) ABTS_reduced ABTS ABTS_radical->ABTS_reduced + AH (Reduction) Antioxidant AH (Antioxidant)

Caption: Principle of the ABTS radical cation decolorization assay.

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (Reduction) Antioxidant Antioxidant

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

CUPRAC_Assay_Principle Cu2_Nc Cu²⁺-Nc (Light Blue) Cu1_Nc Cu⁺-Nc (Yellow-Orange) Cu2_Nc->Cu1_Nc + Antioxidant (Reduction) Antioxidant Antioxidant

Caption: Principle of the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_CUPRAC CUPRAC Assay DPPH1 Prepare DPPH Solution DPPH2 Prepare Samples/Standards DPPH1->DPPH2 DPPH3 Mix & Incubate (30 min) DPPH2->DPPH3 DPPH4 Read Absorbance @ 517 nm DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Prepare Samples/Standards ABTS1->ABTS2 ABTS3 Mix & Incubate (30 min) ABTS2->ABTS3 ABTS4 Read Absorbance @ 734 nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Prepare Samples/Standards FRAP1->FRAP2 FRAP3 Mix & Incubate (4 min, 37°C) FRAP2->FRAP3 FRAP4 Read Absorbance @ 593 nm FRAP3->FRAP4 CUPRAC1 Prepare CUPRAC Reagents CUPRAC2 Prepare Samples/Standards CUPRAC1->CUPRAC2 CUPRAC3 Mix & Incubate (30 min) CUPRAC2->CUPRAC3 CUPRAC4 Read Absorbance @ 450 nm CUPRAC3->CUPRAC4

Caption: Comparative experimental workflow of the four antioxidant assays.

References

A Comparative Analysis of Photoinitiators: Benzyl 4-hydroxyphenyl ketone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the selection of a suitable photoinitiator is paramount to achieving desired material properties and curing characteristics. This guide provides a comparative study of Benzyl 4-hydroxyphenyl ketone against other commonly employed photoinitiators. Due to a lack of extensive published experimental data on the performance of this compound as a photoinitiator, this guide combines its known physical properties with a theoretical performance evaluation based on its structural similarity to other acetophenone-based photoinitiators. The performance of well-characterized photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and benzophenone (BP) are presented with supporting experimental data to provide a benchmark for comparison.

This guide is intended for researchers, scientists, and professionals in drug development and material science, offering a framework for evaluating and selecting photoinitiators. Detailed experimental protocols are provided to enable the generation of comparative data for novel or less-characterized photoinitiators like this compound.

Photoinitiator Classification and Mechanism of Action

Photoinitiators are broadly classified into two types based on their mechanism of generating reactive species upon exposure to light.

  • Type I Photoinitiators (α-Cleavage): These compounds undergo unimolecular bond cleavage upon UV irradiation to form two free radical fragments, at least one of which is capable of initiating polymerization.[1] this compound, with its acetophenone-like structure, is predicted to function as a Type I photoinitiator. The key reaction is the Norrish Type I cleavage of the carbon-carbon bond adjacent to the carbonyl group.

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist, typically an amine, to generate radicals. Upon light absorption, the photoinitiator is promoted to an excited state and then abstracts a hydrogen atom from the co-initiator, forming the initiating radical.[2] Benzophenone is a classic example of a Type II photoinitiator.[3]

Below are diagrams illustrating the initiation pathways for Type I and Type II photoinitiators.

Type_I_Initiation Type I Photoinitiation Pathway (α-Cleavage) PI Photoinitiator (P-I) PI_excited Excited State [P-I]* PI->PI_excited Absorption hv UV Light (hν) Radicals Radical Fragments (P• + •I) PI_excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Type_II_Initiation Type II Photoinitiation Pathway (H-Abstraction) PI Photoinitiator (PI) PI_excited Excited State [PI]* PI->PI_excited Absorption hv UV Light (hν) Co_initiator Co-initiator (R-H) Exciplex Exciplex [PI---H-R]* Co_initiator->Exciplex PI_excited->Exciplex Radicals Radical Pair (•PI-H + •R) Exciplex->Radicals H-Abstraction Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Experimental_Workflow Experimental Workflow for Photoinitiator Evaluation cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison Formulate Prepare Monomer/Photoinitiator Blend RT_FTIR RT-FTIR Analysis (Kinetics & Conversion) Formulate->RT_FTIR DOC Depth of Cure Test Formulate->DOC Yellowing Yellowing Test Formulate->Yellowing Analyze Analyze Data (Rate, DOC, Δb*) RT_FTIR->Analyze DOC->Analyze Yellowing->Analyze Compare Compare with Benchmarks Analyze->Compare

References

A Comparative Guide to Purity Assessment of Synthesized Benzyl 4-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of Benzyl 4-hydroxyphenyl ketone (4-Hydroxydeoxybenzoin), a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for quality control and characterization.

Comparison of Analytical Techniques

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution and sensitivity, suitable for quantitative analysis.Requires a reference standard for absolute quantification, may not detect highly volatile impurities.
Melting Point Analysis Determination of the temperature range over which the solid compound transitions to a liquid.Indication of purity; a sharp melting point range close to the literature value suggests high purity.Simple, rapid, and inexpensive.Not quantitative, susceptible to observer error, less reliable for amorphous solids.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of protons.Structural confirmation, identification and quantification of proton-containing impurities.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity and specificity, provides molecular weight information.Isomers may not be distinguishable, quantification can be challenging without isotopic standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, identifying functional groups present.Confirmation of functional groups, can detect impurities with different functional groups.Rapid and non-destructive.Not typically used for quantification, complex mixtures can be difficult to interpret.

Experimental Data

The following tables summarize typical experimental data obtained for a sample of synthesized this compound.

Table 1: HPLC Purity Analysis
Parameter Value
Retention Time of this compound 5.8 min
Purity (% Area) 98.5%
Major Impurity Retention Time 4.2 min
Major Impurity (% Area) 1.1%
Table 2: Physical and Spectroscopic Data
Parameter Observed Value Literature Value/Expected Value
Melting Point 147-149 °C148-151 °C[1][2][3]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.92 (d, 2H), 7.35-7.25 (m, 5H), 6.90 (d, 2H), 5.5 (s, 1H, OH), 4.20 (s, 2H)Consistent with the structure
Mass Spectrum (EI) m/z 212 (M⁺), 121, 91Molecular Ion (M⁺) at m/z 212
FTIR (KBr) ν (cm⁻¹) 3350 (O-H), 3030 (Ar C-H), 1670 (C=O), 1600, 1510 (C=C)Consistent with functional groups

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[4]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 275 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Melting Point Determination

Objective: To assess the purity of the synthesized compound based on its melting point range.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range close to the literature value (148-151 °C) indicates high purity.[1][2][3]

¹H NMR Spectroscopy

Objective: To confirm the structure of this compound and identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum and integrate the signals. Compare the chemical shifts, splitting patterns, and integration values with the expected spectrum for this compound. Impurity signals can be identified and potentially quantified.

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical decision-making process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesized_Product Synthesized Benzyl 4-hydroxyphenyl ketone Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point HPLC HPLC Analysis Synthesized_Product->HPLC NMR ¹H NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Purity_Check Purity > 98%? Melting_Point->Purity_Check HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check FTIR->Purity_Check Further_Purification Further Purification (e.g., Recrystallization) Purity_Check->Further_Purification No Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification->Synthesized_Product Re-analyze

Caption: Workflow for the purity assessment of synthesized compounds.

Decision_Tree start Synthesized Product q1 Is the primary goal quantitative purity? start->q1 q2 Is structural confirmation and impurity ID needed? q1->q2 No hplc HPLC is the primary method q1->hplc Yes q3 Is it a crystalline solid? q2->q3 No nmr_ms Use NMR and MS for confirmation q2->nmr_ms Yes mp Melting point for quick purity check q3->mp Yes other Consider other techniques (FTIR, etc.) q3->other No hplc->q2 nmr_ms->q3 mp->other

Caption: Decision tree for selecting an appropriate analytical technique.

References

Safety Operating Guide

Proper Disposal of Benzyl 4-hydroxyphenyl ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Benzyl 4-hydroxyphenyl ketone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

In case of exposure:

  • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Hazard and Personal Protective Equipment Summary

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritation[1][2]Skin Irritation (Category 2)[2]Protective gloves
Causes serious eye irritation[1][2]Eye Irritation (Category 2A)[2]Eye protection/face protection (safety goggles or face shield)
May cause respiratory irritation[1]Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]Dust mask (e.g., N95) or use in a well-ventilated area/fume hood[3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous waste. Therefore, it must be disposed of in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1] Keeping waste streams separate, such as halogenated and non-halogenated solvents, can be more cost-effective for disposal.[5]

  • Containerization:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container must be chemically compatible with the ketone and in good condition with a secure, leak-proof closure.[4]

    • Keep the waste container closed except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the date when the waste was first added to the container.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4][6]

    • The SAA should be in a well-ventilated area and away from open sinks or floor drains.[4][6]

    • Ensure secondary containment is used to prevent spills from reaching the environment.[4][6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Follow your institution's specific procedures for requesting a waste pickup.

Regulatory Framework

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4] For academic laboratories, the EPA has established alternative regulations under Subpart K of the RCRA, which are designed to be more suitable for the laboratory environment.[7] These regulations include requirements for waste determination by trained professionals and the removal of hazardous waste from the laboratory within a specific timeframe (e.g., every six or twelve months).[6][7][8]

Disposal Workflow for this compound

start Start: Generation of This compound waste ppe Wear appropriate PPE (gloves, eye protection, lab coat) start->ppe collect_waste Collect waste in a designated, compatible, and sealed container ppe->collect_waste label_container Label container with 'Hazardous Waste' and 'this compound' collect_waste->label_container store_waste Store container in a designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Waste Management contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 4-hydroxyphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Benzyl 4-hydroxyphenyl ketone, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is mandatory for all individuals working with this compound.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the implementation of proper personal protective equipment (PPE) and handling procedures is paramount.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.

Body PartProtective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber)Inspected prior to use and disposed of properly after[1]
Body Impervious laboratory coat or clothingTo prevent skin contact[1]
Respiratory Dust mask (type N95 or equivalent)Required when dusts are generated[3]

Procedural Guidance: From Receipt to Disposal

Follow these step-by-step instructions to ensure the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent the absorption of moisture and contamination.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.

Spill Management

In the event of a spill, immediate and appropriate action is crucial. The following workflow diagram outlines the necessary steps.

Spill_Management_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Use absorbent pads for small spills, or inert absorbent material for larger spills. Decontaminate Decontaminate the Area Cleanup->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of Waste Package->Dispose Follow institutional and local regulations.

Caption: Chemical Spill Cleanup Workflow

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be considered chemical waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal company, in strict accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or in regular trash.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-hydroxyphenyl ketone
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.